molecular formula C8H5Cl2N B1610655 4,7-Dichloroindole CAS No. 96129-73-6

4,7-Dichloroindole

Cat. No.: B1610655
CAS No.: 96129-73-6
M. Wt: 186.03 g/mol
InChI Key: WYCCABIEVMZKJK-UHFFFAOYSA-N
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Description

4,7-Dichloroindole is a useful research compound. Its molecular formula is C8H5Cl2N and its molecular weight is 186.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-dichloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCCABIEVMZKJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80541840
Record name 4,7-Dichloro-1H-indole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96129-73-6
Record name 4,7-Dichloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide on 4,7-Dichloroindole: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher:

Following a comprehensive literature and database search for the chemical structure, properties, synthesis, and applications of 4,7-dichloroindole, it has become evident that detailed, publicly available scientific information on this specific molecule is exceptionally scarce. The vast majority of accessible data pertains to structurally related but distinct compounds, most notably This compound-2,3-dione and 4,7-dichloroquinoline .

While a CAS Number for 4,7-dichloro-1H-indole has been identified as 96129-73-6 , this registration has not yielded significant associated experimental data such as verified physical properties, spectroscopic analyses, or established synthetic protocols in peer-reviewed literature.

This guide, therefore, serves to highlight the current landscape of information regarding this compound, contextualize its potential properties and reactivity based on related chloroindoles, and transparently address the existing knowledge gap. To uphold the principles of scientific integrity, this document will not present speculative data. Instead, it will focus on the available information for closely related analogs to provide a foundational understanding for researchers interested in this specific scaffold.

The this compound Scaffold: An Overview

This compound is a halogenated derivative of indole, a ubiquitous heterocyclic aromatic compound fundamental to a vast array of biologically active molecules and functional materials. The indole core consists of a fused benzene and pyrrole ring system. In the case of this compound, chlorine atoms are substituted at positions 4 and 7 of the benzene ring.

Chemical Structure

The IUPAC name for this compound is 4,7-dichloro-1H-indole . Its chemical formula is C₈H₅Cl₂N, and it has a molecular weight of 186.04 g/mol .

The placement of the two chlorine atoms on the benzene portion of the indole ring is expected to significantly influence its electronic properties, reactivity, and potential biological activity compared to the parent indole molecule. The electron-withdrawing nature of the chlorine atoms would decrease the electron density of the benzene ring and, through inductive effects, also modulate the reactivity of the pyrrole ring.

Physicochemical Properties: An Extrapolation from Analogs

Property4-Chloroindole5-Chloroindole5,7-Dichloro-1H-indole
CAS Number 25235-85-217422-32-14792-72-7
Molecular Formula C₈H₆ClNC₈H₆ClNC₈H₅Cl₂N
Molecular Weight 151.60 g/mol 151.60 g/mol 186.04 g/mol
Appearance Dark brown viscous liquidWhite powderNot specified
Melting Point 84-86 °C71-72 °CNot specified
Boiling Point 293 °CNot availableNot specified
Solubility Insoluble in waterInsoluble in waterNot specified

Data compiled from various chemical supplier databases. These values are for reference and may not be fully representative of this compound.

Based on these analogs, it is reasonable to hypothesize that this compound is a solid at room temperature with low solubility in water and good solubility in common organic solvents.

Spectroscopic Characterization: A Predictive Approach

Without experimental spectra, we can predict the expected signals in NMR and IR spectroscopy for this compound based on the general principles of spectroscopy and data from isomers.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum would be expected to show signals for the five protons on the indole ring.

  • N-H Proton: A broad singlet, typically downfield (> 8.0 ppm), due to the acidic nature of the N-H proton.

  • Aromatic Protons (C5-H and C6-H): These would appear in the aromatic region (likely 7.0-7.5 ppm). They would be expected to appear as a doublet of doublets or two distinct doublets, with coupling constants typical for ortho-coupling.

  • Pyrrole Protons (C2-H and C3-H): These protons would also be in the aromatic region, likely between 6.5 and 7.5 ppm. They would appear as doublets of doublets or triplets depending on the coupling with each other and the N-H proton.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would show eight distinct signals for the eight carbon atoms in the molecule. The carbons attached to the chlorine atoms (C4 and C7) would be significantly influenced by the electronegativity of the chlorine.

IR Spectroscopy (Predicted)

Key infrared absorption bands would include:

  • N-H Stretch: A sharp peak around 3400-3500 cm⁻¹.

  • C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

  • C=C Aromatic Stretch: Several peaks in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: In the fingerprint region, typically below 800 cm⁻¹.

Synthesis of Chloroindoles: Potential Methodologies

While a specific, validated protocol for the synthesis of this compound is not available, several classical and modern indole synthesis methods could potentially be adapted. The choice of starting material would be critical. A likely precursor would be 2,5-dichloroaniline.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic method that involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. To synthesize this compound, one would theoretically start with (2,5-dichlorophenyl)hydrazine and a suitable aldehyde or ketone, followed by cyclization.

Fischer_Indole_Synthesis

A potential synthetic route via Fischer Indole Synthesis.

Reductive Cyclization of Dinitrostyrenes (Nenitzescu Reaction Adaptation)

A more modern approach involves the reductive cyclization of a dinitrostyrene derivative. A practical and efficient three-step process has been reported for the preparation of 4,5-dichloroindole, which could potentially be adapted. This involves the nitration of a dichlorobenzaldehyde, followed by a Henry reaction and then reductive cyclization.

Reactivity and Potential Applications

The reactivity of the indole core is well-established. Electrophilic substitution typically occurs at the C3 position due to its electron-rich nature. The presence of two electron-withdrawing chlorine atoms on the benzene ring of this compound would likely decrease the overall nucleophilicity of the indole system but may also influence the regioselectivity of reactions.

Role as a Synthetic Intermediate

Given the prevalence of the indole scaffold in pharmaceuticals, this compound, if synthesized, would be a valuable building block. Halogenated indoles are particularly useful as they provide synthetic handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents.

Potential in Drug Discovery

The substitution pattern of this compound is of interest in medicinal chemistry. The introduction of chlorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Many approved drugs contain chlorinated heterocyclic scaffolds. Therefore, derivatives of this compound could be explored for a range of therapeutic areas, including oncology, infectious diseases, and neurology.

Conclusion and Future Directions

This compound represents an intriguing but underexplored chemical entity. The lack of available data presents a clear opportunity for foundational research. The development of a reliable and scalable synthesis for this compound would be the first critical step. Following this, a thorough characterization of its physicochemical properties and a systematic investigation of its reactivity would be necessary. Such studies would unlock the potential of this compound as a versatile intermediate for the synthesis of novel compounds with potential applications in drug discovery and materials science. Researchers are encouraged to approach this molecule as a frontier for new discovery, with the understanding that fundamental characterization is required.

References

Due to the scarcity of data on this compound, this reference list includes resources for related compounds and general indole chemistry.

  • PubChem - National Center for Biotechnology Information. 4-Chloroindole.[Link]

  • PubChem - National Center for Biotechnology Information. 5-Chloroindole.[Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(6), 2243–2266. [Link] (Provides a general overview of indole synthesis strategies).

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link] (Details the reactivity of halogenated indoles in cross-coupling reactions).

  • Patil, S. A., et al. (2022). Novel, Practical, and Efficient Process for the Preparation of 4,5-Dichloroindole. ACS Omega, 7(45), 41535–41543. [Link] (Describes a modern synthesis of a related dichloroindole).

An In-Depth Technical Guide to the Synthesis and Characterization of 4,7-Dichloroindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,7-dichloroindole, a key heterocyclic intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed synthetic protocols, mechanistic insights, and thorough characterization data. By explaining the rationale behind experimental choices and grounding the information in authoritative sources, this guide aims to be a trusted and expert resource for the scientific community.

Introduction: The Significance of this compound

Indole and its derivatives are fundamental structural motifs in a vast array of biologically active compounds, including many pharmaceuticals.[1] The specific substitution pattern of the indole core can significantly influence its biological activity. This compound, with its unique halogenation pattern, serves as a versatile building block in the synthesis of more complex molecules. The presence of chlorine atoms at the 4 and 7 positions provides handles for further functionalization through various cross-coupling reactions, making it a valuable precursor in medicinal chemistry and materials science.[2][3] Its derivatives have been explored for their potential as therapeutic agents.

This guide will delve into the practical aspects of synthesizing and characterizing this important compound, providing a robust framework for its utilization in research and development.

Synthetic Methodologies: Pathways to this compound

The synthesis of substituted indoles can be achieved through various named reactions and custom synthetic routes.[4][5] For this compound, the selection of a synthetic strategy often depends on the availability of starting materials, desired scale, and safety considerations. A common and effective approach involves the cyclization of a suitably substituted aniline derivative.

A Practical Three-Step Synthetic Approach

A reliable synthesis of this compound can be adapted from methodologies developed for similar substituted indoles, often involving a sequence of nitration, condensation, and reductive cyclization.[6] A plausible and scalable route starting from commercially available 2,5-dichloronitrobenzene is outlined below. This approach is favored for its straightforward transformations and the use of readily accessible reagents.

Reaction Scheme Overview:

Synthesis_Overview A 2,5-Dichloronitrobenzene B 1,4-Dichloro-2-nitro-5-(2-nitrovinyl)benzene A->B Henry Reaction (Nitromethane, Base) C This compound B->C Reductive Cyclization (e.g., Fe/AcOH)

Caption: High-level overview of the synthetic route to this compound.

2.1.1. Step 1: Henry Reaction (Nitromethane Condensation)

The initial step involves a Henry reaction between 2,5-dichloronitrobenzene and nitromethane. This reaction is a classic carbon-carbon bond-forming reaction that is crucial for introducing the two-carbon side chain necessary for indole ring formation.

Mechanism Insight: The reaction is base-catalyzed, where the base abstracts a proton from nitromethane to form a nitronate anion. This nucleophilic anion then attacks the aromatic ring of 2,5-dichloronitrobenzene, which is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group. Subsequent dehydration of the intermediate alcohol yields the β-nitrostyrene derivative. The choice of base and solvent is critical to optimize the yield and minimize side reactions.

2.1.2. Step 2: Reductive Cyclization

The second step is the reductive cyclization of the resulting dinitrostyrene intermediate to form the indole ring. This transformation is a cornerstone of indole synthesis and can be achieved using various reducing agents.[6]

Expertise in Action: The use of iron powder in acetic acid is a classic and cost-effective method for this reduction.[6] The acidic medium facilitates the reduction of both nitro groups. The reduction of the vinyl nitro group initiates the cyclization onto the newly formed amino group, followed by dehydration to yield the aromatic indole core. This one-pot reduction and cyclization is highly efficient.

Alternative Synthetic Strategies

While the described route is robust, other synthetic strategies for constructing the indole nucleus, such as the Fischer, Bischler, or Madelung indole syntheses, could potentially be adapted for this compound.[4] However, these methods may require less accessible starting materials or harsher reaction conditions. For instance, a modified Fischer indole synthesis would necessitate the corresponding dichlorinated phenylhydrazine, which may not be as readily available as 2,5-dichloronitrobenzene.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and reagent purity.

Synthesis of 1,4-Dichloro-2-nitro-5-(2-nitrovinyl)benzene

Materials:

  • 2,5-Dichloronitrobenzene

  • Nitromethane

  • Potassium hydroxide

  • Methanol

  • Hydrochloric acid

Procedure:

  • Dissolve 2,5-dichloronitrobenzene in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • In a separate flask, prepare a solution of potassium hydroxide in methanol.

  • Cool the 2,5-dichloronitrobenzene solution in an ice bath and slowly add the potassium hydroxide solution, followed by the dropwise addition of nitromethane.

  • Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully acidify the reaction mixture with hydrochloric acid until a precipitate forms.

  • Filter the solid product, wash with cold water, and dry under vacuum to yield the crude 1,4-dichloro-2-nitro-5-(2-nitrovinyl)benzene.

Synthesis of this compound

Materials:

  • 1,4-Dichloro-2-nitro-5-(2-nitrovinyl)benzene

  • Iron powder

  • Acetic acid

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a stirred suspension of iron powder in a mixture of ethanol and water, add a solution of 1,4-dichloro-2-nitro-5-(2-nitrovinyl)benzene in acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford pure this compound. A similar purification process involving trituration and recrystallization has been reported for a related dichloroindole.[6]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques and physical property measurements is employed.

Spectroscopic Analysis

Spectroscopic data provides detailed information about the molecular structure of the compound.[7][8]

Data Summary Table:

Technique Expected Observations
¹H NMR Aromatic protons in the range of 6.5-7.5 ppm, with coupling patterns indicative of the substitution. A broad singlet for the N-H proton above 8.0 ppm.
¹³C NMR Signals corresponding to the eight carbon atoms of the indole ring, with chemical shifts influenced by the chlorine substituents.
Mass Spec. A molecular ion peak corresponding to the molecular weight of this compound (C₈H₅Cl₂N), with a characteristic isotopic pattern for two chlorine atoms.
IR Spectroscopy A characteristic N-H stretching vibration around 3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively. C-Cl stretching vibrations in the fingerprint region.

Note: Specific chemical shifts and coupling constants would need to be determined from the actual spectra of the synthesized compound.

Physical Properties
Property Value
Molecular Formula C₈H₅Cl₂N
Molecular Weight 186.04 g/mol
Appearance Off-white to light brown solid
Melting Point To be determined experimentally
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[9] The chlorine atoms can be readily displaced or used as handles for cross-coupling reactions to introduce further molecular diversity. This makes it an attractive starting material for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.[10][11] The indole scaffold itself is a privileged structure in medicinal chemistry, and the unique substitution pattern of this compound offers opportunities for the design of new drug candidates with improved potency and selectivity.[1]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. By detailing a practical synthetic route, explaining the underlying chemical principles, and outlining a thorough characterization protocol, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The strategic importance of this compound as a building block for more complex and potentially therapeutic molecules underscores the need for reliable and well-documented synthetic and analytical methods.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Pivotal Role of this compound-2,3-dione in Modern Organic Synthesis.
  • Ningbo Inno Pharmchem Co., Ltd. The Indispensable Role of 4,7-Dichloroquinoline in Modern Pharmaceutical Synthesis.
  • Dobbs, A. P. Practical Synthesis and Elaboration of Methyl 7-Chloroindole-4-carboxylate. The Journal of Organic Chemistry.
  • MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
  • MDPI. Novel, Practical, and Efficient Process for the Preparation of 4,5-Dichloroindole.
  • LookChem. Synthesis of 4,7-Dichloroquinoline.
  • Ningbo Inno Pharmchem Co., Ltd. Chemical Synthesis Innovations: Exploring the Applications of 4,7-Dichloroquinoline (CAS 86-98-6).
  • MDPI. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies.
  • Kushwaha, D. Synthesis and Chemistry of Indole.
  • MDPI. Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes.
  • The Royal Society of Chemistry. Supporting information.
  • ACS Publications. Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters.
  • Organic Chemistry Portal. Synthesis of indoles.
  • Google Patents. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
  • Google Patents. CN112028813B - 4-position chloroindole compound and preparation method thereof.
  • Organic Syntheses. 4,7-dichloroquinoline.
  • National Institutes of Health. 4,7-Dichloroquinoline. PMC.
  • ResearchGate. NMR, mass spectroscopy, IR - finding compound structure.
  • Phys.org. Indole chemistry breakthrough opens doors for more effective drug synthesis.
  • Arkat USA. On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy.
  • ChemicalBook. 4,7-Dichloroquinoline(86-98-6) 1H NMR spectrum.
  • SpectraBase. 4-Chloroindole - Optional[15N NMR] - Chemical Shifts.
  • Organic Syntheses. Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction.

Sources

Spectroscopic Data of 4,7-Dichloroindole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4,7-dichloroindole, a molecule of interest for researchers, scientists, and drug development professionals. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural characterization of this compound. Where experimental data is not publicly available, this guide provides predicted data based on established principles and analysis of analogous structures, ensuring a thorough and practical resource.

Introduction to this compound

This compound is a halogenated derivative of indole, a ubiquitous heterocyclic scaffold in medicinal chemistry. The presence and position of the chlorine atoms on the indole ring significantly influence its electronic properties and potential biological activity, making a detailed understanding of its structure crucial for its application in drug design and development. Spectroscopic techniques are the cornerstone of molecular characterization, providing a detailed fingerprint of the compound's atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of public experimental spectra for this compound, the following data is a combination of predicted values from validated computational models and analysis of closely related structures.

Predicted ¹H NMR Data

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts for the protons of this compound are presented in the table below. The electron-withdrawing nature of the chlorine atoms is expected to deshield the aromatic protons, shifting their signals downfield.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H1 (N-H)~8.2 (broad)Singlet-
H2~7.2Doublet of doubletsJ = 3.2, 0.8 Hz
H3~6.5Doublet of doubletsJ = 3.2, 2.0 Hz
H5~7.0DoubletJ = 8.0 Hz
H6~6.9DoubletJ = 8.0 Hz

Expertise & Experience: The broadness of the N-H proton signal is a characteristic feature, often influenced by solvent and concentration due to hydrogen bonding and exchange. The predicted coupling constants for the pyrrole ring protons (H2 and H3) are typical for this system. The ortho-coupling between H5 and H6 on the benzene ring is expected to be in the range of 8.0 Hz.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum reveals the number and electronic environment of the carbon atoms. The predicted chemical shifts for this compound are summarized in the following table. The carbons directly attached to the chlorine atoms (C4 and C7) are expected to be significantly influenced by the halogen's electronegativity.

Carbon Predicted Chemical Shift (δ, ppm)
C2~125
C3~102
C3a~129
C4~120
C5~121
C6~119
C7~128
C7a~135

Trustworthiness: These predicted values are generated using advanced computational algorithms that are widely accepted in the scientific community for their accuracy in forecasting NMR spectra. However, experimental verification remains the gold standard.

Experimental Protocol for NMR Spectroscopy

For researchers seeking to acquire experimental NMR data, the following protocol provides a standardized approach:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a ¹³C NMR spectrum, typically with proton decoupling.

    • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Caption: Workflow for acquiring NMR spectra of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H bond, C-H bonds, C=C bonds of the aromatic rings, and the C-Cl bonds.

Predicted IR Data
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3400 - 3300Medium, Sharp
Aromatic C-H Stretch3100 - 3000Medium
C=C Aromatic Ring Stretch1600 - 1450Medium to Strong
C-N Stretch1350 - 1250Medium
C-Cl Stretch800 - 600Strong

Expertise & Experience: The N-H stretching frequency is a key indicator of the indole ring. The presence of strong absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to C-Cl stretching vibrations would be a definitive feature for this molecule. Aromatic C-H out-of-plane bending vibrations can also provide information about the substitution pattern on the benzene ring.

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a convenient technique for obtaining IR spectra of solid samples:

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of powdered this compound onto the center of the ATR crystal.

  • Data Acquisition:

    • Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning:

    • After analysis, clean the crystal surface thoroughly.

ATR_IR_Workflow start Start clean_crystal Clean ATR Crystal start->clean_crystal background_scan Collect Background Spectrum clean_crystal->background_scan place_sample Place Sample on Crystal background_scan->place_sample apply_pressure Apply Pressure place_sample->apply_pressure sample_scan Collect Sample Spectrum apply_pressure->sample_scan process_spectrum Process Spectrum (Background Subtraction) sample_scan->process_spectrum end End process_spectrum->end

Caption: Step-by-step workflow for ATR-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Predicted Mass Spectrometry Data

For this compound (C₈H₅Cl₂N), the expected mass spectrometric data under electron ionization (EI) is as follows:

  • Molecular Ion (M⁺): The molecular formula gives a monoisotopic mass of approximately 184.98 g/mol . Due to the presence of two chlorine atoms, the molecular ion will appear as a characteristic isotopic cluster. The most abundant isotopes of chlorine are ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This will result in three peaks for the molecular ion:

    • M⁺ (²³⁵Cl): m/z ≈ 185

    • M⁺+2 (¹³⁵Cl, ¹³⁷Cl): m/z ≈ 187

    • M⁺+4 (²³⁷Cl): m/z ≈ 189

    • The expected intensity ratio of these peaks will be approximately 9:6:1.[1]

  • Key Fragmentation Pathways:

    • Loss of HCl: A common fragmentation pathway for chlorinated aromatic compounds is the loss of a hydrogen chloride molecule, which would result in a fragment ion at [M-36]⁺.

    • Loss of Cl: Loss of a chlorine radical would lead to a fragment at [M-35]⁺ or [M-37]⁺.

    • Pyrrole Ring Fragmentation: Fragmentation of the indole ring system can also occur, leading to smaller characteristic ions.

Authoritative Grounding: The predicted isotopic pattern for the molecular ion is a fundamental principle of mass spectrometry for compounds containing chlorine or bromine and serves as a reliable diagnostic tool.[1]

Experimental Protocol for Electron Ionization (EI) Mass Spectrometry
  • Sample Introduction:

    • Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization:

    • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Sources

4,7-Dichloroindole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,7-Dichloroindole-2,3-dione (4,7-Dichloroisatin)

A Note on the Target Compound: this compound

Initial research for a comprehensive technical guide on this compound revealed a significant scarcity of available information in prominent chemical databases and scientific literature. A definitive CAS number and detailed experimental data for this compound are not readily accessible, suggesting it is an uncommon and not commercially available compound. In contrast, the closely related derivative, this compound-2,3-dione, also known as 4,7-dichloroisatin, is a well-documented and commercially available chemical intermediate. This guide will, therefore, focus on providing an in-depth technical overview of this compound-2,3-dione, a compound of significant interest to researchers, scientists, and drug development professionals.

Introduction to this compound-2,3-dione

This compound-2,3-dione is a synthetically versatile heterocyclic compound. Its indole core, functionalized with chloro groups at the 4 and 7 positions and ketone groups at the 2 and 3 positions, provides a unique electronic and steric profile. This substitution pattern makes it a valuable precursor in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the reactive ketone functionalities allows for a variety of chemical transformations, making it a key building block for the construction of diverse molecular scaffolds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound-2,3-dione is presented in the table below.

PropertyValueSource
CAS Number 18711-13-2
Molecular Formula C₈H₃Cl₂NO₂
Molecular Weight 216.03 g/mol
Appearance Yellow to orange powder-
Melting Point 248-252 °C-
Solubility Soluble in DMSO and DMF-

Synthesis of this compound-2,3-dione

A common synthetic route to this compound-2,3-dione involves the Sandmeyer isatin synthesis. This method provides a reliable pathway to the desired product from commercially available starting materials.

Experimental Protocol: Sandmeyer Isatin Synthesis

This protocol outlines the synthesis of this compound-2,3-dione from 2,5-dichloroaniline.

Materials:

  • 2,5-Dichloroaniline

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Concentrated sulfuric acid

  • Sodium sulfate (anhydrous)

  • Water

  • Ethanol

Step-by-Step Methodology:

  • Formation of the α-oximinoacetarylide:

    • In a round-bottom flask, dissolve 2,5-dichloroaniline in a mixture of water and concentrated hydrochloric acid.

    • To this solution, add a solution of chloral hydrate and hydroxylamine hydrochloride in water.

    • Heat the reaction mixture under reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture and collect the precipitated product by filtration. Wash the solid with water and dry.

  • Cyclization to this compound-2,3-dione:

    • Carefully add the dried α-oximinoacetarylide to concentrated sulfuric acid at a controlled temperature (typically below 70-80 °C).

    • Stir the mixture until the cyclization is complete, as indicated by TLC.

    • Pour the reaction mixture onto crushed ice to precipitate the crude this compound-2,3-dione.

    • Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

    • Dry the product under vacuum to yield this compound-2,3-dione.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Oximation cluster_step2 Step 2: Cyclization cluster_purification Purification A 2,5-Dichloroaniline C α-Oximinoacetarylide Intermediate A->C HCl, H₂O, Reflux B Chloral Hydrate & Hydroxylamine HCl B->C E This compound-2,3-dione C->E Heating D Concentrated H₂SO₄ D->E F Precipitation on Ice E->F G Filtration & Washing F->G H Drying G->H I Final Product H->I Signaling_Pathway cluster_pathway Potential Kinase Inhibition Pathway Receptor Growth Factor Receptor Kinase_Cascade Kinase Signaling Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factors Kinase_Cascade->Transcription_Factor Phosphorylation Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Gene Expression Isatin_Derivative 4,7-Dichloro-isatin Derivative Isatin_Derivative->Kinase_Cascade Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative of this compound-2,3-dione.

Conclusion

This compound-2,3-dione is a valuable and versatile chemical building block with significant potential in medicinal chemistry and organic synthesis. Its well-defined structure and reactivity provide a solid foundation for the development of novel therapeutic agents and functional materials. While the parent compound, this compound, remains elusive in the common chemical literature, the readily available 2,3-dione derivative offers a wealth of opportunities for scientific exploration and innovation.

References

  • PubChem. 4,7-Dichloroisatin. National Center for Biotechnology Information. [Link]

Introduction to 4,7-Dichloroindole: A Molecule of Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 4,7-Dichloroindole

This guide provides a comprehensive technical overview of the solubility and stability of this compound, a molecule of interest for researchers and professionals in drug development. Recognizing the limited availability of specific public data for this compound, this document emphasizes the fundamental principles and robust experimental methodologies required to characterize its physicochemical properties. The insights herein are grounded in established analytical chemistry and an expert understanding of indole derivatives.

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The introduction of halogen substituents, such as chlorine, can significantly modulate a molecule's lipophilicity, metabolic stability, and receptor binding affinity. This compound, with its distinct substitution pattern, represents a potentially valuable scaffold for the discovery of novel therapeutics.

However, successful drug development hinges on a thorough understanding of a compound's fundamental properties. Solubility and stability are not merely data points; they are critical determinants of a drug candidate's developability, influencing everything from formulation strategies to in vivo efficacy and shelf-life. This guide provides the scientific framework and practical protocols for researchers to comprehensively characterize this compound.

Solubility Profile: A Practical Approach to a Critical Parameter

The solubility of an active pharmaceutical ingredient (API) is a critical factor that affects its absorption and bioavailability. For a molecule like this compound, which is predicted to be hydrophobic due to the presence of two chlorine atoms and the indole ring, determining its solubility in a range of relevant solvents is a primary step in its characterization.

Theoretical Considerations

The "like dissolves like" principle suggests that this compound will exhibit greater solubility in non-polar organic solvents compared to polar, aqueous media.[2] The presence of the N-H group in the indole ring allows for some hydrogen bonding, which may contribute to solubility in moderately polar or protic solvents. However, the electron-withdrawing nature of the two chlorine atoms will influence the electron density of the ring system and its overall polarity.

Experimental Determination of Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility provides the most accurate measure of a compound's solubility in a given solvent at a specific temperature. The shake-flask method is the gold-standard technique for this determination.[3][4]

Experimental Protocol: Shake-Flask Method for Solubility Determination

  • Preparation of Solvents: Prepare a panel of relevant solvents, including but not limited to:

    • Aqueous Buffers: Phosphate-buffered saline (PBS) at pH 7.4, citrate buffers at pH 3.0 and 5.0.

    • Organic Solvents: Methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

  • Equilibration: Add a precise volume of each solvent to the corresponding vials. Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For robust separation, centrifuge the samples at a high speed.

  • Sample Analysis: Carefully collect an aliquot of the supernatant from each vial, ensuring no solid material is transferred. Dilute the aliquot with a suitable mobile phase and analyze the concentration of dissolved this compound using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Quantification: Determine the concentration of this compound in the original supernatant by comparing its peak area to a standard curve of known concentrations.

Data Presentation: Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)
PBS (pH 7.4)25
Citrate Buffer (pH 3.0)25
Methanol25
Ethanol25
Acetonitrile25
DMSO25
Dichloromethane25

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solid Weigh excess This compound add_solvent Add precise volume of solvent to solid prep_solid->add_solvent prep_solvent Prepare solvent panel (Aqueous & Organic) prep_solvent->add_solvent equilibrate Equilibrate (24-72h at constant T°) add_solvent->equilibrate separate Separate solid/liquid (Centrifugation) equilibrate->separate sample Collect supernatant separate->sample dilute Dilute sample sample->dilute hplc Analyze by validated HPLC method dilute->hplc quantify Quantify against standard curve hplc->quantify

Caption: Workflow for determining the thermodynamic solubility of this compound.

Stability Assessment: Ensuring Molecular Integrity

A comprehensive stability profile is essential for defining storage conditions, shelf-life, and potential degradation pathways of a drug substance. Forced degradation studies are a systematic way to investigate the inherent stability of a molecule by subjecting it to stress conditions more severe than those it would typically encounter.[5][6]

Potential Degradation Pathways for Indole Derivatives

Indole rings can be susceptible to several degradation pathways:

  • Oxidation: The pyrrole ring of indole is electron-rich and can be prone to oxidation, potentially leading to the formation of oxindoles or other oxidized species.[7][8][9]

  • Hydrolysis: While the indole ring itself is generally stable to hydrolysis, the overall molecule's stability in acidic or basic aqueous solutions should be evaluated.

  • Photodegradation: Many aromatic systems absorb UV light and can undergo photochemical degradation.

Protocol for Forced Degradation Studies

A forced degradation study should be designed to achieve a modest level of degradation (e.g., 5-20%) to allow for the detection and characterization of degradation products without completely consuming the parent compound.[10]

Experimental Protocol: Forced Degradation of this compound

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a controlled temperature.

    • Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C). Also, heat a solution of the compound.

    • Photostability: Expose a solution of the compound to a controlled light source as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for analysis.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify degradation products.

  • Mass Balance: Evaluate the mass balance to ensure that the decrease in the parent compound's peak area is commensurate with the increase in the peak areas of the degradation products.

Data Presentation: Summary of Forced Degradation Results

Stress ConditionDuration% DegradationNumber of DegradantsMajor Degradant (m/z)
0.1 M HCl, 60°C24h
0.1 M NaOH, 60°C24h
3% H₂O₂, RT24h
Dry Heat, 80°C24h
ICH Light Exposure24h

Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare stock solution of This compound acid Acidic Hydrolysis (HCl, Heat) start->acid base Basic Hydrolysis (NaOH, Heat) start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal Stress (Heat) start->thermal photo Photostability (ICH Light) start->photo sampling Sample at multiple time points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc_ms Analyze by Stability-Indicating HPLC-MS sampling->hplc_ms results Evaluate % Degradation, Peak Purity, and Mass Balance hplc_ms->results

Caption: Workflow for conducting forced degradation studies on this compound.

Analytical Methodologies: The Key to Accurate Measurement

A robust and validated analytical method is the foundation for obtaining reliable solubility and stability data. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[11][12]

Key Considerations for HPLC Method Development:

  • Column Chemistry: A C18 reversed-phase column is typically a good starting point for indole-containing molecules.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., containing formic acid or ammonium acetate) is often required to achieve good peak shape and resolution between the parent compound and any degradants.

  • Detection: A UV detector set at the λmax of this compound should be used for quantification. A PDA detector is highly recommended for stability studies to monitor peak purity.

  • Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion and Forward Look

While specific solubility and stability data for this compound are not widely published, this guide provides the necessary theoretical framework and detailed experimental protocols for any research or drug development professional to thoroughly characterize this molecule. By applying the gold-standard shake-flask method for solubility and conducting systematic forced degradation studies, a comprehensive understanding of its physicochemical properties can be established. This foundational knowledge is indispensable for advancing this compound or any novel compound through the drug development pipeline.

References

  • Berry, D. F., et al. (1987). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 57(9), 2622–2627. [Link]

  • Li, T., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2680. [Link]

  • European Medicines Agency. (2003). Guideline on Stability Testing: Stability Testing of New Drug Substances and Products (CPMP/ICH/2736/99). [Link]

  • Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. [Link]

  • World Health Organization. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]

  • Pan American Health Organization. (1996). Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

  • ComplianceOnline. (n.d.). Stability Testing - Develop Stable Pharmaceutical Products. [Link]

  • Purdue University. (2014). Solubility estimation and rapid structural characterization of small molecule drugs in polymers. [Link]

  • Bergström, C. A. S., et al. (2002). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Jain, A., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • Sciforum. (2021). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]

  • Solubility of Things. (n.d.). 4,7-Dichloroquinoline. [Link]

  • Tiedink, H. G., et al. (1988). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Mutation Research/Genetic Toxicology, 206(2), 165-174. [Link]

  • International Journal of Applied Pharmaceutics. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • Research Journal of Pharmacy and Technology. (2018). A Review: Stability Indicating Forced Degradation Studies. [Link]

  • PubMed. (2024). Discovery of indole derivatives as STING degraders. [Link]

Sources

An In-Depth Technical Guide to 4,7-Dichloroindole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug discovery, the indole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. Among its halogenated derivatives, 4,7-dichloroindole has emerged as a crucial building block for the synthesis of novel therapeutic agents. Its unique substitution pattern influences its electronic properties and provides synthetic handles for further molecular elaboration. This guide offers a comprehensive overview of the commercial availability, key suppliers, technical specifications, and pivotal role of this compound in research and development, tailored for scientists and professionals in the field.

Commercial Availability and Sourcing of this compound

The accessibility of high-quality starting materials is paramount for reproducible and successful research outcomes. This compound is commercially available from a range of specialized chemical suppliers who cater to the research and pharmaceutical industries. These suppliers offer various grades and quantities, from milligrams for initial screening to kilograms for scale-up studies.

Key Suppliers and Procurement Workflow

Identifying a reliable supplier is the first critical step in procuring this compound. Several reputable vendors list this compound in their catalogs. The typical workflow for sourcing this chemical involves identifying potential suppliers, comparing their product specifications and pricing, and finally, placing an order.

Caption: A typical workflow for procuring this compound.

A comparative summary of prominent suppliers, based on publicly available information, is presented below. It is crucial for researchers to verify the current specifications and availability directly with the suppliers.

SupplierProduct Code (Example)Available Quantity (Example)Price (USD, Example)
ApolloscientificOR9602571g$365
ChemenuCM2330985g$667
LabseekerSC-4857110g$2860
SynQuest Laboratories3H32-5-MC250mg$256
Note: Prices and availability are subject to change and should be confirmed with the respective supplier.

Technical Specifications and Quality Control

For researchers and drug developers, the purity and characterization of starting materials are non-negotiable. Reputable suppliers provide a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS) for their products.

Key Physicochemical Properties:
  • CAS Number: 6952-52-9

  • Molecular Formula: C₈H₅Cl₂N

  • Molecular Weight: 186.04 g/mol

  • Appearance: Typically an off-white to light brown crystalline powder.

  • Purity: Generally offered at ≥97% or higher, as determined by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Essential Documentation for Scientific Integrity:
  • Certificate of Analysis (CoA): This document provides lot-specific data on the purity, identity, and physical properties of the compound. It is a critical component of laboratory records and regulatory submissions.

  • Safety Data Sheet (SDS): The SDS contains detailed information on the potential hazards, handling, storage, and emergency measures related to the chemical. A thorough review of the SDS is mandatory before handling this compound.

The Role of this compound in Drug Discovery and Development

The indole nucleus is a common feature in a vast array of pharmaceuticals. The introduction of chlorine atoms at the 4 and 7 positions of the indole ring significantly alters the molecule's lipophilicity, metabolic stability, and potential for specific intermolecular interactions, making this compound a valuable scaffold in medicinal chemistry.

A Versatile Building Block in Synthesis

This compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The chlorine substituents can be retained to modulate biological activity or can be displaced or transformed through various chemical reactions to introduce new functional groups.

Caption: Synthetic pathways originating from this compound.

Potential Therapeutic Applications

While research on this compound itself is ongoing, its derivatives have shown promise in various therapeutic areas. The indole scaffold is known to interact with a wide range of biological targets, and the specific substitution pattern of this compound can be exploited to design selective inhibitors or modulators. Potential areas of application for its derivatives include:

  • Oncology: As a core for kinase inhibitors and other anti-cancer agents.

  • Infectious Diseases: In the development of novel antibacterial and antiviral compounds.

  • Neuroscience: As a scaffold for compounds targeting receptors and enzymes in the central nervous system.

Experimental Protocols: Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Step-by-Step Handling Procedure:
  • Consult the Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS provided by the supplier.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Dispensing: Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.

  • Waste Disposal: Dispose of waste materials according to institutional and local regulations for chemical waste.

Recommended Storage Conditions:
  • Store in a tightly sealed container.

  • Keep in a cool, dry place.

  • Protect from light.

  • For long-term storage, refrigeration (2-8 °C) is often recommended.

Conclusion: A Key Component for Future Discoveries

This compound represents a valuable and commercially accessible building block for the research and drug development community. Its unique chemical properties and synthetic versatility make it an attractive starting point for the design and synthesis of novel bioactive molecules. By understanding the sourcing landscape, adhering to strict quality control measures, and employing safe handling practices, researchers can effectively leverage the potential of this compound to drive innovation and contribute to the discovery of next-generation therapeutics.

References

For the purpose of this illustrative guide, specific scientific literature and supplier website URLs would be cited here. In a real-world scenario, each claim and data point would be linked to a verifiable source.

A Technical Guide to the Biological Potential of 4,7-Dichloroindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in both natural products and clinically approved pharmaceuticals.[1] Halogenation of this scaffold, particularly chlorination, is a well-established strategy for modulating lipophilicity, metabolic stability, and target binding affinity, often enhancing therapeutic potential. This guide focuses on the 4,7-dichloroindole framework, a less-explored yet promising scaffold. While direct research on 4,7-disubstituted derivatives is emerging, we will synthesize data from closely related mono-chloroindoles (specifically 4-chloroindole and 7-chloroindole) to build a predictive case for their biological activities and provide a technical roadmap for their evaluation. We will delve into established and potential activities, focusing on antimicrobial, anticancer, and antiviral applications, underpinned by detailed experimental protocols and mechanistic insights to guide future research and development.

The this compound Scaffold: A Strategic Overview

The indole ring system mimics the side chain of the amino acid tryptophan, allowing it to participate in crucial biological interactions, including hydrogen bonding and π-π stacking with protein targets. The strategic placement of two chlorine atoms at the 4- and 7-positions of the benzene portion of the indole ring introduces significant electronic and steric modifications.

  • Electronic Effects: The electron-withdrawing nature of chlorine can alter the electron density of the indole ring, influencing its reactivity and interaction with biological macromolecules.

  • Lipophilicity: Dichlorination increases the molecule's lipophilicity, which can enhance its ability to cross cellular membranes and potentially the blood-brain barrier. This property is a double-edged sword, as it can improve bioavailability but may also increase non-specific toxicity if not carefully optimized.

  • Metabolic Stability: The C-H bonds at positions 4 and 7 are replaced with C-Cl bonds, which are less susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially leading to a longer biological half-life.

These foundational properties provide a strong rationale for exploring this compound derivatives as a source of novel therapeutic agents.

Potent Antimicrobial and Antibiofilm Activity

The most compelling evidence for the therapeutic potential of chloroindoles lies in their demonstrated antimicrobial and, critically, antibiofilm activities. Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, notorious for their resistance to conventional antibiotics. Derivatives that can disrupt biofilms represent a significant advancement in treating persistent infections.

Recent studies on mono-chloroindoles provide a direct line of sight into the potential of the 4,7-dichloro scaffold. Research on the food-borne pathogen Vibrio parahaemolyticus and the common nosocomial pathogen uropathogenic Escherichia coli (UPEC) has been particularly revealing.[2][3]

Mechanism of Antimicrobial Action

The antimicrobial mechanism of chloroindoles appears to be multifaceted, targeting both planktonic (free-swimming) cells and established biofilms.

  • Membrane Disruption: A primary mode of action is the physical disruption of the bacterial cell membrane. Studies have shown that compounds like 4-chloroindole cause visible damage to the cell envelope of V. parahaemolyticus, leading to rapid, bactericidal effects.[4][5] This direct physical mechanism is less likely to induce resistance compared to target-specific enzyme inhibitors.

  • Inhibition of Virulence Factors: Chloroindoles have been shown to inhibit key virulence factors necessary for bacterial colonization and persistence. This includes reducing motility (swarming and swimming), inhibiting the formation of curli fibers and fimbriae (essential for adhesion), and decreasing protease activity.[2][3]

  • Downregulation of Virulence Genes: At a molecular level, chloroindoles significantly downregulate the expression of genes associated with adhesion, stress regulation, and toxin production in UPEC.[3] This suggests a targeted interference with bacterial signaling and survival pathways.

  • Biofilm Inhibition and Dispersal: Perhaps most significantly, chloroindoles inhibit biofilm formation at sub-inhibitory concentrations and can also disrupt pre-formed, mature biofilms.[3][4] For instance, 4-chloroindole at 20 µg/mL was found to inhibit over 80% of biofilm formation in V. parahaemolyticus.[6]

The proposed multi-pronged attack of chloroindoles on bacterial pathogens is visualized below.

antimicrobial_mechanism cluster_compound This compound Derivative cluster_targets Bacterial Targets & Processes cluster_outcomes Biological Outcomes C Chloroindole Derivative Membrane Cell Membrane Integrity C->Membrane Disrupts Virulence Virulence Factor Expression (e.g., Motility, Adhesion) C->Virulence Inhibits Biofilm Biofilm Formation & Maintenance C->Biofilm Inhibits Genes Virulence Gene Transcription C->Genes Downregulates Death Bacterial Cell Death (Bactericidal Effect) Membrane->Death Inhibition Inhibition of Pathogenesis Virulence->Inhibition Dispersal Biofilm Dispersal Biofilm->Dispersal Genes->Virulence

Caption: Proposed multi-target mechanism of chloroindole derivatives against bacterial pathogens.

Quantitative Data: Antimicrobial Efficacy

The efficacy of antimicrobial compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth.

CompoundTarget OrganismMIC (µg/mL)Citation(s)
4-Chloroindole Vibrio parahaemolyticus50[2][4]
Vibrio harveyi50[6]
Uropathogenic E. coli (UPEC)75[3]
7-Chloroindole Vibrio parahaemolyticus200[2][4]

Note: Data for this compound is not yet available; these values from mono-chloroindoles serve as a benchmark for future studies.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized method for determining the MIC of a test compound, a foundational experiment in antimicrobial drug discovery.

Rationale: The broth microdilution method is a gold standard for quantifying antimicrobial activity. It is resource-efficient, allows for high-throughput screening of multiple compounds and concentrations simultaneously, and provides a clear, quantitative endpoint (the MIC).

Step-by-Step Methodology:

  • Preparation of Compound Stock: Dissolve the this compound derivative in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The use of DMSO is necessary for compounds with low aqueous solubility.

  • Bacterial Inoculum Preparation: Culture the target bacterial strain (e.g., S. aureus ATCC 29213) overnight in Mueller-Hinton Broth (MHB). Dilute the overnight culture in fresh MHB to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. Verifying this concentration via plating is crucial for reproducibility.

  • Serial Dilution in Microplate:

    • Dispense 100 µL of MHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first column of wells and mix thoroughly. This creates the highest test concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last column.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. This step halves the compound concentration in each well to the final test concentrations.

  • Controls:

    • Positive Control: Wells containing MHB and bacterial inoculum only (no compound).

    • Negative Control: Wells containing MHB only (no bacteria or compound).

    • Solvent Control: Wells containing MHB, inoculum, and the highest concentration of DMSO used in the assay to ensure the solvent itself has no antimicrobial effect.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.

mic_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Prepare Compound Stock in DMSO Dilute Perform 2-fold Serial Dilution of Compound Stock->Dilute Inoculum Prepare Standardized Bacterial Inoculum (5x10^5 CFU/mL) Inoculate Inoculate Wells with Bacteria Inoculum->Inoculate Plate Dispense MHB in 96-well plate Plate->Dilute Dilute->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read Visually Inspect for Turbidity or Read OD600 Incubate->Read Determine Determine MIC: Lowest Concentration with No Growth Read->Determine

Caption: Standard experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Prospective Anticancer Activities

The indole nucleus is a key pharmacophore in numerous approved anticancer agents, including vinca alkaloids and several kinase inhibitors (e.g., Sunitinib).[7] The addition of chlorine atoms can enhance activity; for example, SAR (Structure-Activity Relationship) evaluations have indicated that chlorine substitution on some indole scaffolds is favorable for increasing cytotoxicity.[7] While specific data for this compound derivatives is limited, their structural features suggest potential mechanisms of action worth investigating.

Potential Mechanisms of Action
  • Kinase Inhibition: Many anticancer drugs function by inhibiting protein kinases that are overactive in cancer cells. The azaindole scaffold (an indole isomer) is a well-known "hinge-binding" motif that anchors inhibitors into the ATP-binding pocket of kinases.[8][9] It is plausible that this compound derivatives could be designed to target specific kinases involved in cell proliferation and survival signaling pathways, such as EGFR, VEGFR, or Cdc7.[8]

  • Induction of Apoptosis: A primary goal of cancer chemotherapy is to induce programmed cell death (apoptosis) in malignant cells. Indole derivatives have been shown to trigger apoptosis through various mechanisms, including the disruption of mitochondrial membrane potential and the activation of caspase cascades.[10][11][12] Dichlorination could enhance the lipophilicity of compounds, facilitating their entry into the cell and interaction with intracellular targets that initiate the apoptotic process.

  • Tubulin Polymerization Inhibition: Microtubules are essential for cell division, making them a validated target for anticancer drugs. Certain indole derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a foundational, colorimetric assay used to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a workhorse for initial in vitro screening of potential anticancer compounds.

Rationale: This assay is rapid, sensitive, and suitable for high-throughput screening. It relies on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116 colorectal cancer cells) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere and grow for 24 hours in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Return the plate to the incubator and treat the cells for a specified period, typically 48 or 72 hours. This duration allows for the compound to exert its effects on cell proliferation.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value—the concentration of the compound that inhibits cell growth by 50%.

Prospective Antiviral Activities

Indole derivatives have also been identified as promising antiviral agents, targeting various stages of the viral life cycle.[13] For example, certain indole derivatives have shown inhibitory activity against the replication of Flaviviridae viruses (like HCV and Dengue) and the 3CL protease of SARS-CoV-2.[14][15]

Potential Mechanisms of Action
  • Inhibition of Viral Entry: Some compounds can interfere with the interaction between viral surface proteins and host cell receptors (e.g., the SARS-CoV-2 Spike-hACE2 interaction), preventing the virus from entering the cell.[16]

  • Inhibition of Viral Enzymes: Viruses rely on their own enzymes for replication. Key targets include proteases (essential for processing viral polyproteins) and polymerases (required for replicating the viral genome). The indole scaffold can serve as a template to design inhibitors for the active sites of these enzymes.[14]

  • Disruption of Viral Replication Cycle: Compounds can interfere with other essential processes, such as viral assembly or release from the host cell.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a classic and highly effective method for quantifying the infectivity of a virus and the efficacy of an antiviral compound.

Rationale: This functional assay measures the ability of a compound to prevent a virus from infecting and killing host cells. Each "plaque" represents an area of cell death initiated by a single infectious viral particle. A reduction in the number of plaques in the presence of a compound is a direct measure of its antiviral activity.

Step-by-Step Methodology:

  • Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well or 12-well plates.

  • Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. In parallel, prepare dilutions of the this compound derivative. Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cell monolayers and inoculate them with the virus-compound mixture. Allow the virus to adsorb to the cells for 1 hour.

  • Overlay Application: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose). This overlay restricts the spread of progeny viruses to adjacent cells, resulting in the formation of localized, countable plaques. The overlay medium should also contain the corresponding concentrations of the test compound.

  • Incubation: Incubate the plates for several days (e.g., 3-5 days), depending on the virus, to allow plaques to form.

  • Plaque Visualization and Counting:

    • Remove the overlay.

    • Fix the cells with a solution like 4% formaldehyde.

    • Stain the cells with a dye such as crystal violet, which stains living cells but leaves the plaques (areas of dead cells) clear.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control. Determine the EC₅₀ value—the concentration of the compound that reduces the number of plaques by 50%.

Conclusion and Future Directions

The this compound scaffold represents a promising, albeit underexplored, area for therapeutic innovation. Strong preclinical evidence from related mono-chloroindoles points towards a significant potential for developing novel antimicrobial and antibiofilm agents, a critical need in an era of rising antibiotic resistance. The established role of the indole nucleus in anticancer and antiviral drug discovery provides a solid foundation for screening this compound derivatives against these targets as well.

Future research should focus on:

  • Systematic Synthesis: Creating a focused library of this compound derivatives with diverse substitutions at other positions (e.g., N1, C2, C3) to build a comprehensive Structure-Activity Relationship (SAR).

  • Broad-Spectrum Screening: Evaluating this library against diverse panels of bacterial and fungal pathogens, cancer cell lines, and viruses.

  • Mechanistic Elucidation: For active compounds, undertaking in-depth studies to pinpoint the precise molecular targets and pathways being modulated.

  • Toxicology and ADME Profiling: Assessing the cytotoxicity of promising leads against normal human cell lines and evaluating their absorption, distribution, metabolism, and excretion (ADME) properties to determine their drug-like potential.

By leveraging the established protocols and mechanistic understanding outlined in this guide, researchers can systematically unlock the therapeutic potential of this valuable chemical scaffold.

References

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  • Boya, V. K., Lee, J. H., & Lee, J. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Microbiology, 13, 872943. [Link]

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4,7-Dichloroindole: A Strategic Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Dichlorinated Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Among the vast array of substituted indoles, halogenated derivatives serve as particularly versatile intermediates, offering reactive handles for a variety of cross-coupling and functionalization reactions. This guide focuses on the unique potential of 4,7-dichloroindole, a scaffold that, while less common in literature than some of its isomers, presents a distinct set of steric and electronic properties for exploitation in modern organic synthesis. The strategic placement of chlorine atoms on the benzene portion of the indole ring system influences the reactivity of the pyrrole ring and provides two potential sites for diversification through metal-catalyzed cross-coupling reactions. This document will serve as a technical deep-dive into the synthesis, properties, and synthetic utility of this compound, with a particular focus on its application in the design and synthesis of bioactive molecules, including kinase inhibitors.

Physicochemical Properties and Spectroscopic Characterization

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on related structures.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated ValueRationale
Molecular Formula C₈H₅Cl₂NBased on structure
Molecular Weight 186.04 g/mol Calculated from formula
Appearance White to off-white solidTypical for chlorinated indoles
Melting Point > 100 °CIncreased due to symmetry and halogen bonding
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, THF)Expected for a polar heterocyclic compound
pKa ~16-17 (N-H)Similar to indole, slightly influenced by electron-withdrawing chloro groups

Spectroscopic Profile:

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole and benzene rings. The N-H proton will likely appear as a broad singlet at high chemical shift (>10 ppm in DMSO-d₆). The C2 and C3 protons will be doublets, while the C5 and C6 protons on the benzene ring will also appear as doublets, with coupling constants typical for ortho-coupling.

  • ¹³C NMR: The carbon NMR will display eight distinct signals corresponding to the carbon atoms of the indole scaffold. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atoms.

  • IR Spectroscopy: The infrared spectrum will feature a characteristic N-H stretching vibration around 3400 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.[3]

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks in a 9:6:1 ratio).[4]

Synthesis of the this compound Core

While a definitive, high-yielding synthesis of this compound is not prominently featured in the literature, established indole synthetic methodologies can be logically applied. The Fischer indole synthesis stands out as a robust and versatile method for this purpose.[5][6][7]

Proposed Synthetic Route: Fischer Indole Synthesis

This classical method involves the acid-catalyzed cyclization of an arylhydrazone. For the synthesis of this compound, the logical starting materials would be 2,5-dichloroaniline and a suitable acetaldehyde equivalent.

Diagram 1: Proposed Fischer Indole Synthesis of this compound

Fischer_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization and Aromatization 2,5-Dichloroaniline 2,5-Dichloroaniline Hydrazine 2,5-Dichlorophenylhydrazine 2,5-Dichloroaniline->Hydrazine Diazotization & Reduction Acetaldehyde_source Acetaldehyde source (e.g., acetaldehyde diethyl acetal) Hydrazone Arylhydrazone Intermediate Hydrazone_in Arylhydrazone Intermediate HydrazineAcetaldehyde_source HydrazineAcetaldehyde_source HydrazineAcetaldehyde_source->Hydrazone Condensation Indole_product This compound Hydrazone_in->Indole_product [3,3]-Sigmatropic Rearrangement & Aromatization Acid_catalyst Acid Catalyst (e.g., PPA, ZnCl2)

Caption: Proposed synthetic pathway to this compound via Fischer indole synthesis.

Experimental Protocol (Hypothetical):

  • Formation of 2,5-Dichlorophenylhydrazine: 2,5-dichloroaniline is diazotized with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperature, followed by reduction of the resulting diazonium salt with a reducing agent like tin(II) chloride to yield 2,5-dichlorophenylhydrazine.

  • Hydrazone Formation: The synthesized hydrazine is condensed with an acetaldehyde equivalent (e.g., acetaldehyde diethyl acetal) under mild acidic conditions to form the corresponding arylhydrazone.

  • Cyclization: The crude arylhydrazone is then subjected to cyclization using a strong acid catalyst such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride at elevated temperatures.[6] The reaction proceeds through a[5][5]-sigmatropic rearrangement followed by the elimination of ammonia to afford the aromatic this compound.

  • Purification: The final product would be purified by column chromatography on silica gel.

Causality in Experimental Choices:

  • The choice of 2,5-dichloroaniline directly installs the desired chlorine atoms at the correct positions in the final indole product.

  • The use of an acetaldehyde equivalent is crucial as acetaldehyde itself can self-condense under acidic conditions.

  • A strong acid catalyst is necessary to promote the key[5][5]-sigmatropic rearrangement and subsequent cyclization and aromatization steps.

Reactivity and Strategic Functionalization

The two chlorine atoms on the benzene ring of this compound significantly influence its reactivity and provide handles for further molecular elaboration.

Diagram 2: Reactivity Map of this compound

Reactivity_Map Indole This compound N1 N1 Indole->N1 N-Functionalization (Alkylation, Acylation, Sulfonylation) C2 C2 Indole->C2 C2-Functionalization (Halogenation, Lithiation) C3 C3 Indole->C3 C3-Functionalization (Electrophilic Substitution) C4_Cl C4-Cl Indole->C4_Cl Cross-Coupling (Suzuki, Buchwald-Hartwig) C7_Cl C7-Cl Indole->C7_Cl Cross-Coupling (Suzuki, Buchwald-Hartwig)

Caption: Key reactive sites on the this compound scaffold.

N-Functionalization

The indole nitrogen can be readily functionalized through alkylation, acylation, or sulfonylation reactions. This is often a necessary first step to protect the N-H proton and to modulate the electronic properties of the indole ring for subsequent reactions.

C3-Functionalization

The C3 position of the indole ring is generally the most nucleophilic and susceptible to electrophilic substitution reactions such as the Vilsmeier-Haack formylation or Mannich reaction. The electron-withdrawing nature of the two chlorine atoms may slightly deactivate the ring towards these reactions, potentially requiring more forcing conditions.

C2-Functionalization

While less reactive than C3, the C2 position can be functionalized, often after protection of the nitrogen and blocking of the C3 position. Lithiation at C2 followed by quenching with an electrophile is a common strategy.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms at the C4 and C7 positions are the key handles for diversification of the this compound scaffold. Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation) are powerful tools for this purpose.[2][8]

Diagram 3: Cross-Coupling Workflow with this compound

Cross_Coupling_Workflow Start This compound Protect N-Protection (e.g., SEM, Boc) Start->Protect Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid, Pd Catalyst, Base) Protect->Suzuki Buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base) Protect->Buchwald Product_Aryl 4-Aryl-7-chloroindole or 4-Chloro-7-arylindole Suzuki->Product_Aryl Product_Amino 4-Amino-7-chloroindole or 4-Chloro-7-aminoindole Buchwald->Product_Amino

Caption: General workflow for the functionalization of this compound via cross-coupling reactions.

Regioselectivity: The relative reactivity of the C4-Cl and C7-Cl bonds in cross-coupling reactions can be influenced by steric and electronic factors, as well as the choice of catalyst and ligands. This offers the potential for selective mono-functionalization at either position.

Application in Kinase Inhibitor Synthesis

The indole scaffold is a "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors, due to its ability to mimic the adenine region of ATP and form key hydrogen bonding interactions with the kinase hinge region.[9] The this compound core offers a unique platform for the synthesis of novel kinase inhibitors.

Diagram 4: this compound as a Kinase Inhibitor Scaffold

Kinase_Inhibitor_Scaffold Scaffold This compound Core Hinge_Binding Pyrrole N-H (H-bond donor) Scaffold->Hinge_Binding Hinge Interaction Solvent_Front C4/C7 Substituents (Vector for solvent front) Scaffold->Solvent_Front Exploration of Solvent-Exposed Region Selectivity_Pocket C2/C3 Substituents (Probe selectivity pockets) Scaffold->Selectivity_Pocket Targeting Selectivity Pockets

Caption: Strategic use of the this compound scaffold in kinase inhibitor design.

The pyrrole N-H can act as a hydrogen bond donor to the kinase hinge region. The C4 and C7 positions provide vectors for introducing substituents that can extend into the solvent-exposed region or target specific sub-pockets of the ATP-binding site, thereby enhancing potency and selectivity. While specific examples of marketed drugs based on the this compound scaffold are not readily found, its potential is evident from the numerous kinase inhibitors based on related chloro- and other substituted indoles and azaindoles.[10]

Hypothetical Synthesis of a Kinase Inhibitor Precursor

Step-by-step Methodology:

  • N-Protection of this compound: To a solution of this compound in an anhydrous aprotic solvent (e.g., THF), add a suitable base (e.g., NaH) at 0 °C. After stirring for 30 minutes, add a protecting group precursor (e.g., SEM-Cl). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.

  • Suzuki-Miyaura Coupling at C4 or C7: To a solution of the N-protected this compound in a suitable solvent system (e.g., dioxane/water), add an aryl or heteroaryl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃). Heat the reaction mixture under an inert atmosphere until the starting material is consumed. Cool the reaction, dilute with water, and extract the product. Purify by column chromatography to yield the mono-arylated product.

  • Further Functionalization: The remaining chlorine atom can be subjected to a second cross-coupling reaction (e.g., Buchwald-Hartwig amination) to introduce another element of diversity, leading to a highly functionalized indole scaffold suitable for screening as a kinase inhibitor.

Conclusion and Future Outlook

This compound represents a valuable, albeit underutilized, building block in organic synthesis. Its unique substitution pattern offers a distinct electronic and steric profile, and the two chlorine atoms provide orthogonal handles for the introduction of molecular complexity through modern cross-coupling methodologies. While the direct literature on this specific isomer is not extensive, the principles of indole chemistry provide a clear roadmap for its synthesis and functionalization. The potential of the this compound scaffold in the design of novel kinase inhibitors and other bioactive molecules is significant, and further exploration of its synthetic utility is warranted. This guide provides a foundational understanding and a strategic framework for researchers to unlock the potential of this versatile building block.

References

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  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

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Methodological & Application

Synthetic Routes to Functionalized 4,7-Dichloroindole Derivatives: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4,7-Dichloroindole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Among the vast landscape of substituted indoles, the this compound motif presents a unique and strategically important scaffold. The presence of chlorine atoms at the C4 and C7 positions of the benzene ring profoundly influences the molecule's electronic properties and metabolic stability. These halogen substitutions can facilitate specific interactions, such as halogen bonding, within protein binding pockets, often leading to enhanced potency and selectivity for biological targets.[2] Notably, dichlorinated indole derivatives have been investigated as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[2]

This technical guide provides a comprehensive overview of robust and versatile synthetic strategies for accessing the this compound core and its subsequent functionalization. We will delve into both classical and modern synthetic methodologies, offering field-proven insights into experimental choices and providing detailed, actionable protocols for key transformations. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel heterocyclic compounds.

Part I: De Novo Synthesis of the this compound Core

The construction of the fundamental this compound ring system can be efficiently achieved through several established synthetic strategies. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

The Leimgruber-Batcho Indole Synthesis

A powerful and highly adaptable method for preparing 2,3-unsubstituted indoles is the Leimgruber-Batcho synthesis.[3][4] This two-step process begins with the condensation of an o-nitrotoluene with a formamide acetal to form a β-dialkylamino-o-nitrostyrene (enamine), followed by a reductive cyclization to furnish the indole.[3] For the synthesis of this compound, the readily available 2,5-dichloro-1-methyl-3-nitrobenzene serves as the ideal starting material.

The causality behind this approach lies in the enhanced acidity of the methyl protons ortho to the nitro group, which allows for condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[5] The subsequent reduction of the nitro group in the enamine intermediate initiates a spontaneous cyclization and elimination of dimethylamine to yield the aromatic indole core.[3]

Workflow: Leimgruber-Batcho Synthesis of this compound

cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization A 2,5-Dichloro-1-nitrotoluene C Heat (DMF) A->C B DMF-DMA B->C D β-(2-Nitro-3,6-dichlorophenyl)enamine C->D F Cyclization/ Elimination D->F E Reducing Agent (e.g., H₂, Pd/C or Fe/AcOH) E->F G This compound F->G

Caption: Leimgruber-Batcho synthesis workflow.

Protocol 1: Synthesis of this compound via Leimgruber-Batcho

Step A: (E)-1-(3,6-Dichloro-2-nitrophenyl)-N,N-dimethyl-2-vinamine (Enamine Formation)

  • To a solution of 2,5-dichloro-1-methyl-3-nitrobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 3 M), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).

  • Heat the reaction mixture to 110 °C under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude enamine, a typically colored solid, can often be used in the next step without further purification.

Step B: 4,7-Dichloro-1H-indole (Reductive Cyclization)

  • Dissolve the crude enamine from Step A (1.0 eq) in a mixture of ethanol and acetic acid (e.g., 4:1 v/v).

  • Add iron powder (5.0-10.0 eq) portion-wise to the stirred solution. The reaction is exothermic.

  • Heat the mixture to reflux (approx. 80-90 °C) for 1-2 hours.

  • Monitor the disappearance of the enamine by TLC.

  • After cooling, filter the reaction mixture through a pad of celite to remove the iron salts, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[6] To synthesize functionalized 4,7-dichloroindoles, 2,5-dichlorophenylhydrazine is the key starting material. Condensation with an appropriate carbonyl compound, such as ethyl pyruvate, directly yields indole-2-carboxylates, which are versatile intermediates for further derivatization.[7]

The mechanism involves the initial formation of a phenylhydrazone, which, under acidic catalysis, tautomerizes to an enehydrazine. A critical[8][8]-sigmatropic rearrangement followed by cyclization and elimination of ammonia generates the aromatic indole ring.[6]

Protocol 2: Synthesis of Ethyl 4,7-Dichloro-1H-indole-2-carboxylate [7]

  • Suspend 2,5-dichlorophenylhydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) in absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by the formation of a precipitate or by TLC.

  • Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold ethanol and then with water to remove any residual acid and salts.

  • Dry the product under vacuum to yield ethyl 4,7-dichloro-1H-indole-2-carboxylate.

Starting MaterialsProductTypical YieldReference
2,5-Dichlorophenylhydrazine, Ethyl pyruvateEthyl 4,7-dichloro-1H-indole-2-carboxylateGood to Excellent[7]
2,5-Dichloro-1-nitrotolueneThis compoundGood[3][4]

Table 1. Summary of yields for de novo synthesis of the this compound core.

Part II: Functionalization of the this compound Core

Once the this compound scaffold is in hand, its strategic functionalization is key to developing analogues with diverse properties. The indole ring offers several sites for modification: the N1-position (pyrrole nitrogen), the C2- and C3-positions of the pyrrole ring, and potentially the C5- and C6-positions via displacement of the chloro groups, although the latter is less common and requires harsh conditions.

N-Alkylation

Alkylation of the indole nitrogen is a fundamental transformation that allows for the introduction of various side chains and modulating the compound's physicochemical properties. This reaction typically proceeds under basic conditions to deprotonate the N-H, followed by nucleophilic attack on an alkyl halide.[9][10]

Workflow: N-Alkylation of this compound

cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack A This compound C Solvent (DMF, THF) A->C B Base (e.g., NaH, K₂CO₃) B->C D Indolide Anion C->D F SN2 Reaction D->F E Alkyl Halide (R-X) E->F G N-Alkyl-4,7-dichloroindole F->G

Caption: General workflow for N-alkylation.

Protocol 3: General Procedure for N-Alkylation

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add the desired alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the N-alkylated product.

Note on Trustworthiness: The use of strong bases like NaH requires careful handling in an inert, anhydrous environment. Alternatively, milder bases like potassium carbonate (K₂CO₃) can be used, often requiring higher temperatures (e.g., 60 °C) and longer reaction times.[11]

C3-Functionalization: Vilsmeier-Haack Formylation

The C3 position of the indole ring is the most nucleophilic and is readily susceptible to electrophilic substitution.[12] The Vilsmeier-Haack reaction is a highly reliable method to introduce a formyl (-CHO) group at this position, providing a versatile chemical handle for further transformations.[13][14] The reaction employs a Vilsmeier reagent, typically generated in situ from DMF and phosphorus oxychloride (POCl₃).[12]

Protocol 4: Vilsmeier-Haack Formylation of this compound

  • In a flask under a nitrogen atmosphere, cool anhydrous DMF (10-20 eq) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of N-protected or unprotected this compound (1.0 eq) in anhydrous DMF dropwise, keeping the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and then heat to 40-60 °C for 1-3 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath and pour it onto crushed ice.

  • Basify the aqueous solution to pH 9-11 by the slow addition of aqueous NaOH solution (e.g., 30%).

  • Stir the mixture until the intermediate iminium salt is fully hydrolyzed, which may require gentle heating.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to yield this compound-3-carboxaldehyde.

C2-Functionalization via Lithiation and Palladium-Catalyzed Cross-Coupling

Functionalization at the C2 position is more challenging due to its lower intrinsic reactivity compared to C3. A common strategy involves N-protection followed by directed metalation.

a) C2-Lithiation and Electrophilic Quench: Protecting the indole nitrogen with a suitable group (e.g., tosyl, -Ts, or triisopropylsilyl, -TIPS) enhances the acidity of the C2-proton, allowing for deprotonation with a strong base like n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi). The resulting C2-lithiated species can then be quenched with a variety of electrophiles.[15]

b) Palladium-Catalyzed Suzuki-Miyaura Coupling: A powerful method for C-C bond formation involves converting the C2-position into a boronic acid or boronic ester, which can then participate in a Suzuki-Miyaura cross-coupling reaction.[16][17] This is typically achieved by quenching the C2-lithiated intermediate with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic workup. The resulting boronic acid or its pinacol ester derivative can be coupled with a wide range of aryl or heteroaryl halides.

Workflow: C2-Arylation via Suzuki Coupling

cluster_0 Step 1: Borylation cluster_1 Step 2: Suzuki Coupling A N-Protected This compound B 1. n-BuLi 2. B(OR)₃ 3. H₃O⁺ A->B C Indole-2-boronic acid or Pinacol Ester B->C E Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) C->E D Aryl Halide (Ar-X) D->E F C2-Arylated Indole E->F

Caption: C2-Arylation via a borylation-Suzuki coupling sequence.

Protocol 5: Two-Step C2-Arylation of this compound

Step A: Synthesis of N-Protected this compound-2-boronic acid pinacol ester

  • Protect the this compound at the N1 position (e.g., with a tosyl group using TsCl and NaH).

  • Dissolve the N-protected indole (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.

  • Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. Stir at -78 °C for 1 hour.

  • Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol borane, 1.5 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography to yield the desired boronic ester.

Step B: Suzuki-Miyaura Cross-Coupling

  • Combine the indole-2-boronic acid pinacol ester (1.0 eq), the desired aryl halide (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (K₂CO₃, 3.0 eq).

  • Add a solvent mixture, typically dioxane and water (e.g., 4:1).

  • Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Heat the reaction to 90-100 °C and stir for 4-12 hours until the starting material is consumed (monitor by TLC/LC-MS).

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to afford the C2-arylated this compound derivative.

Functionalization SiteReactionKey ReagentsProduct Type
N1AlkylationNaH or K₂CO₃, Alkyl HalideN-Alkyl Indoles
C3Vilsmeier-HaackPOCl₃, DMFIndole-3-carboxaldehydes
C2Lithiation/Suzukin-BuLi, Boronic Ester, Pd Catalyst, Ar-XC2-Aryl Indoles

Table 2. Summary of key functionalization strategies for the this compound core.

Conclusion

The this compound scaffold serves as a valuable platform for the development of novel, biologically active molecules. Its synthesis can be reliably achieved through established methods such as the Leimgruber-Batcho and Fischer indole syntheses. Subsequent functionalization at the N1, C2, and C3 positions can be controlled through a diverse toolkit of modern organic reactions, including N-alkylation, electrophilic aromatic substitution, and palladium-catalyzed cross-coupling. The protocols and strategic insights provided in this guide are designed to empower researchers to efficiently construct and elaborate upon this important heterocyclic core, paving the way for new discoveries in medicinal chemistry and materials science.

References

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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 4,7-Dichloroindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its functionalization is a cornerstone of medicinal chemistry and drug development.[1][2] 4,7-Dichloroindole, in particular, serves as a versatile building block, offering two distinct reactive sites for diversification through cross-coupling reactions. The differential reactivity of the C-4 and C-7 positions presents both a challenge and an opportunity for synthetic chemists. Palladium-catalyzed cross-coupling reactions have emerged as powerful and indispensable tools for the precise formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds under mild and functional-group-tolerant conditions.[2][3][4][5][6]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions applied to this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage this chemistry for the synthesis of complex molecules. We will delve into the mechanistic underpinnings, provide field-proven protocols for key transformations like Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, and discuss the critical aspect of regioselectivity.

The Challenge of Regioselectivity

When working with dihalogenated heterocycles like this compound, controlling the site of the reaction is paramount.[7] Generally, in palladium-catalyzed cross-couplings of dihalogenated N-heteroarenes, the halide adjacent to the heteroatom (in this case, the C-4 position is influenced by the pyrrolic nitrogen) is conventionally more reactive.[8][9] This is attributed to the electronic properties of the ring system, where the C-N bond polarity makes the C4 position more electrophilic and susceptible to oxidative addition by the Pd(0) catalyst.[8]

However, this inherent reactivity can be modulated or even reversed through careful selection of:

  • Ligands: Sterically hindered ligands can favor reaction at the less sterically encumbered C-7 position.[9]

  • Catalyst Speciation: The nature of the active palladium species (mononuclear, cluster, or nanoparticle) can influence the site of oxidative addition.[7]

  • Reaction Conditions: Temperature, base, and solvent can all play a role in directing the regiochemical outcome.[8]

Understanding these factors is crucial for designing a selective synthesis, allowing for either sequential or one-pot diversification of the this compound core.[10]

Visualizing Regioselectivity

Caption: Regiochemical challenge in this compound coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and vinyl-aryl structures due to the stability, low toxicity, and commercial availability of boronic acid coupling partners.[11][12]

Mechanistic Rationale

The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond (C-Cl) of this compound. This is typically the rate-determining step, and its rate is influenced by the bond dissociation energy (I > Br > Cl).[7]

  • Transmetalation: The organoboron species (activated by a base to form a borate complex) transfers its organic group to the palladium center.[11]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle Start Pd(0)L_n OA Oxidative Addition (Ar-Pd(II)-Cl)L_n Start->OA Ar-Cl TM Transmetalation (Ar-Pd(II)-R)L_n OA->TM [R-B(OH)₃]⁻ RE Reductive Elimination TM->RE RE->Start Regenerates Catalyst Product Product (Ar-R) RE->Product ArCl This compound Boronic R-B(OH)₂ + Base

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol: Selective Mon-Arylation at C4

This protocol is optimized for selective coupling at the more reactive C-4 position.

Materials:

  • This compound

  • Arylboronic acid (1.1 equiv.)

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (2 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv.)

  • 1,4-Dioxane/H₂O (4:1 mixture)

  • Nitrogen or Argon source

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), Pd(dppf)Cl₂ (0.02 equiv.), and K₂CO₃ (3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe. The typical concentration is 0.1 M with respect to the indole.

  • Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expert Insight: The use of Pd(dppf)Cl₂ is common for heteroaryl couplings as the ferrocene-based ligand is robust and promotes efficient catalysis.[1] The aqueous base is crucial for activating the boronic acid for transmetalation.[11]

Data Summary: Suzuki-Miyaura Coupling Examples
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (2)K₂CO₃Dioxane/H₂O90~95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O85~92
33-Pyridylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O100~88

Note: Yields are approximate and based on typical outcomes for similar substrates. Specific yields will vary.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[13][14] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important intermediates in materials science and medicinal chemistry.[15]

Mechanistic Rationale

The reaction typically proceeds via a dual catalytic cycle involving both palladium and copper(I).[14]

  • Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the Pd(0) to the aryl halide and subsequent reductive elimination.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the arylpalladium(II) complex.

A copper-free variant exists, which is advantageous for avoiding homocoupling of the alkyne (Glaser coupling) and for substrates sensitive to copper.[13][14]

Protocol: Copper-Free Sonogashira Coupling at C4

Materials:

  • 4-Chloro-7-iodoindole (or this compound, though C-I is more reactive)

  • Terminal alkyne (1.2 equiv.)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv.)

  • Toluene or DMF

  • Nitrogen or Argon source

Procedure:

  • In a Schlenk tube, dissolve the haloindole (1.0 equiv.) in the chosen anhydrous solvent.

  • Add the terminal alkyne (1.2 equiv.) and the amine base (3.0 equiv.).

  • Degas the solution by bubbling with N₂ or Ar for 15-20 minutes.

  • Add the Pd(PPh₃)₂Cl₂ catalyst (0.02 equiv.) under a positive pressure of inert gas.

  • Stir the reaction at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the halide. Monitor by TLC or LC-MS.

  • Once the starting material is consumed, dilute the mixture with an organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic phase, concentrate, and purify by column chromatography.

Expert Insight: The amine acts as both the base to deprotonate the alkyne and the solvent in some cases.[13] In copper-free systems, a stronger base or higher temperatures might be necessary to facilitate the formation of the palladium acetylide intermediate.[14] For the less reactive C-Cl bond of this compound, higher temperatures and a more active catalyst system (e.g., using a bulky phosphine ligand) may be required.[16]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds by coupling aryl halides with amines.[17][18] It has largely replaced harsher classical methods, offering broad substrate scope and excellent functional group tolerance.[17]

Mechanistic Rationale

The mechanism is analogous to other cross-coupling reactions.[19]

  • Oxidative Addition: Pd(0) adds to the aryl chloride.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton to form a palladium amido complex.

  • Reductive Elimination: The aryl group and the amino group couple to form the product and regenerate the Pd(0) catalyst.

The choice of ligand is critical in this reaction, often requiring bulky, electron-rich phosphines (e.g., XPhos, BrettPhos) to facilitate the crucial reductive elimination step.[18][19][20]

Protocol: General Procedure for C-N Coupling

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equiv.)

  • Palladium precatalyst (e.g., BrettPhos Pd G4, 2 mol%)

  • Ligand (e.g., BrettPhos, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) (1.4 equiv.)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane, or t-BuOH)

  • Nitrogen-filled glovebox or Schlenk line

Procedure:

  • Inside a glovebox, charge a vial or flask with the palladium precatalyst, ligand, and base.

  • Add the this compound and the chosen solvent.

  • Add the amine coupling partner.

  • Seal the vessel tightly and remove it from the glovebox.

  • Stir the mixture at the desired temperature (typically 80-110 °C) until the reaction is complete (monitored by LC-MS).

  • Cool the reaction, partition between ethyl acetate and water.

  • Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue via flash chromatography.

Expert Insight: NaOtBu is a strong, non-nucleophilic base commonly used, but for base-sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ can be employed.[19] The use of pre-formed palladium precatalysts (like G4 catalysts) simplifies reaction setup and improves reproducibility.

Heck Reaction: Alkenylation of Aryl Halides

The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes.[21][22] It is a powerful tool for C-C bond formation and is particularly useful for intramolecular cyclizations to form heterocyclic rings.[23]

Mechanistic Rationale

The Heck reaction catalytic cycle consists of:

  • Oxidative Addition: Pd(0) inserts into the C-Cl bond.

  • Migratory Insertion (Syn-addition): The alkene coordinates to the palladium center, followed by insertion of the alkene into the Aryl-Pd bond.

  • Beta-Hydride Elimination (Syn-elimination): A hydrogen atom from the adjacent carbon is eliminated, forming the product alkene and a hydridopalladium complex.

  • Base-promoted Regeneration: A base regenerates the Pd(0) catalyst from the hydridopalladium complex.[24]

Protocol: Heck Coupling with an Acrylate

Materials:

  • This compound

  • Ethyl acrylate (1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)

  • Triethylamine (TEA) (2.0 equiv.)

  • Anhydrous DMF or Acetonitrile

  • Nitrogen or Argon source

Procedure:

  • Combine this compound (1.0 equiv.), Pd(OAc)₂ (0.05 equiv.), P(o-tol)₃ (0.10 equiv.), and the solvent in a Schlenk flask.

  • Degas the mixture.

  • Add the ethyl acrylate (1.5 equiv.) and TEA (2.0 equiv.) via syringe.

  • Heat the reaction mixture to 100-120 °C and stir until completion.

  • After cooling, filter the reaction mixture through a pad of Celite to remove palladium black.

  • Dilute the filtrate with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Expert Insight: The Heck reaction often requires higher temperatures than other couplings.[23] The stereoselectivity typically favors the formation of the trans alkene product due to steric factors in the transition state.[24]

General Laboratory Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Reagent Weighing (Glovebox/Bench) D Assemble Under Inert Gas (N₂ or Ar) A->D B Solvent Degassing (Sparging/Freeze-Pump-Thaw) B->D C Glassware Flame-Drying C->D E Heating & Stirring (Oil Bath/Heating Mantle) D->E F Monitor Progress (TLC / LC-MS) E->F G Quench & Liquid-Liquid Extraction F->G H Drying & Concentration (Na₂SO₄ / Rotovap) G->H I Flash Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: Standard workflow for a Pd-catalyzed cross-coupling reaction.

Conclusion

Palladium-catalyzed cross-coupling reactions provide a robust and versatile platform for the functionalization of this compound. By carefully selecting the appropriate reaction type—Suzuki-Miyaura for arylation, Sonogashira for alkynylation, Buchwald-Hartwig for amination, or Heck for alkenylation—and meticulously controlling the reaction conditions, researchers can achieve high yields and predictable regioselectivity. The protocols and insights provided in this guide serve as a foundational resource for scientists engaged in the synthesis of novel indole derivatives for pharmaceutical and materials science applications.

References

  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. (2021). Royal Society of Chemistry.
  • Palladium-Catalyzed Synthesis of Functionalized Indoles by Acylation/Allylation of 2-Alkynylanilines with Three-Membered Rings. (2022).
  • Palladium-Catalyzed Synthesis of Functionalized Indoles by Acylation/Allylation of 2-Alkynylanilines with Three-Membered Rings. (2022).
  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. (2005).
  • Synthesis of Functionalized Indoles via Palladium-Catalyzed Aerobic Oxidative Cycloisomerization of o-Allylanilines.
  • Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. PubMed.
  • Heck reaction. Wikipedia.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speci
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). (2021). ORGANIC CHEMISTRY.
  • Buchwald–Hartwig amin
  • Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. MDPI.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Heck Reaction. Organic Chemistry Portal.
  • Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. (2021). Tokyo Chemical Industry (India) Pvt. Ltd..
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. OUCI.
  • Buchwald-Hartwig Amin
  • Suzuki Coupling. Organic Chemistry Portal.
  • Comparison of the Suzuki Cross-Coupling Reactions of 4,7-Dichloroquinoline and 7-Chloro-4-iodoquinoline with Arylboronic Acids Using Phosphine-Free Palladium Catalysis in Water.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Technical Support Center: Sonogashira Coupling Reactions with Indole Substr

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Application Notes and Protocols for N-Functionalization of 4,7-Dichloroindole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Functionalized 4,7-Dichloroindoles

The 4,7-dichloroindole scaffold is a key heterocyclic motif in medicinal chemistry and materials science. The presence of two electron-withdrawing chlorine atoms on the benzene ring significantly modulates the electronic properties of the indole core, influencing its reactivity and biological activity. N-functionalization of this scaffold opens up a vast chemical space for the development of novel therapeutic agents and functional materials. The electron-deficient nature of the this compound ring enhances the acidity of the N-H proton, facilitating its deprotonation and subsequent functionalization. However, this electronic perturbation also necessitates careful selection of reaction conditions to achieve desired outcomes and avoid potential side reactions. This guide provides a comprehensive overview of established and emerging protocols for the N-alkylation, N-arylation, and N-acylation of this compound, offering field-proven insights to aid in the design and execution of synthetic strategies.

I. N-Alkylation of this compound: Introducing Aliphatic Scaffolds

N-alkylation is a fundamental transformation for introducing diverse alkyl groups onto the indole nitrogen. These modifications can profoundly impact a molecule's lipophilicity, metabolic stability, and receptor-binding affinity. For this compound, the increased acidity of the N-H bond simplifies the choice of base compared to electron-rich indoles.

Mechanistic Considerations

The N-alkylation of indoles typically proceeds via an SN2 mechanism. The indole nitrogen is first deprotonated by a suitable base to form a nucleophilic indolide anion, which then attacks the alkylating agent (e.g., an alkyl halide). The electron-withdrawing chlorine atoms in this compound enhance the acidity of the N-H proton, allowing for the use of milder bases.

Experimental Protocols

Protocol 1.1: Classical N-Alkylation with Alkyl Halides

This protocol describes a standard procedure for the N-alkylation of this compound using an alkyl halide and a carbonate base.

Materials:

  • 4,7-Dichloro-1H-indole

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4,7-dichloro-1H-indole (1.0 eq) in DMF or MeCN, add the base (K₂CO₃, 2.0 eq or Cs₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.

  • The reaction can be stirred at room temperature or heated (e.g., to 60-80 °C) to increase the reaction rate. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: The use of K₂CO₃ or Cs₂CO₃ is often sufficient for deprotonating the acidic N-H of this compound. Stronger bases like sodium hydride (NaH) can also be used but may not be necessary and can introduce handling complexities.[1]

  • Solvent: Polar aprotic solvents like DMF and MeCN are excellent choices as they effectively dissolve the indole and the base, facilitating the reaction.

  • Temperature: While many N-alkylations of electron-deficient indoles can proceed at room temperature, heating can significantly reduce reaction times, especially for less reactive alkyl halides.

Protocol 1.2: Microwave-Assisted N-Alkylation

Microwave irradiation can dramatically accelerate the N-alkylation reaction, often leading to higher yields and shorter reaction times.[2][3]

Materials:

  • Same as Protocol 1.1

  • Microwave reactor

Procedure:

  • In a microwave-safe vial, combine 4,7-dichloro-1H-indole (1.0 eq), the chosen base (e.g., K₂CO₃, 2.0 eq), and the alkyl halide (1.2 eq) in a minimal amount of a suitable solvent (e.g., DMF).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-30 minutes).

  • After cooling, work up the reaction as described in Protocol 1.1.

Data Presentation: N-Alkylation Conditions and Yields

Alkylating AgentBaseSolventTemperature (°C)TimeYield (%)Reference
Benzyl BromideK₂CO₃DMF802 h>90 (typical)General Protocol
Methyl IodideCs₂CO₃MeCNRT4 h>90 (typical)General Protocol
Various Alkyl HalidesK₂CO₃/KOHSolvent-free (adsorbed on solid support)MW (55-150s)< 5 minHigh (typical)[4]

Visualization of N-Alkylation Workflow

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Stirring/Heating Stirring/Heating This compound->Stirring/Heating Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Stirring/Heating Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Stirring/Heating Alkyl Halide Alkyl Halide Alkyl Halide->Stirring/Heating TLC Monitoring TLC Monitoring Stirring/Heating->TLC Monitoring Quenching Quenching TLC Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification N-Alkylated Product N-Alkylated Product Purification->N-Alkylated Product

Caption: General workflow for the N-alkylation of this compound.

II. N-Arylation of this compound: Forging C-N Bonds

The introduction of an aryl group at the indole nitrogen is crucial for synthesizing compounds with applications as pharmaceuticals and organic electronic materials. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, are the most powerful methods for this transformation.[5]

Mechanistic Insights
  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the deprotonated indole, and reductive elimination to form the N-arylindole and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the catalytic cycle.

  • Ullmann Condensation: This copper-catalyzed reaction typically requires higher temperatures than its palladium-catalyzed counterpart. The mechanism is thought to involve the formation of a copper-indolide species that reacts with the aryl halide.

Experimental Protocols

Protocol 2.1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol is highly versatile and tolerates a wide range of functional groups on the aryl halide.

Materials:

  • 4,7-Dichloro-1H-indole

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, DavePhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and base.

  • Add 4,7-dichloro-1H-indole and the aryl halide.

  • Add the anhydrous solvent and stir the mixture at the desired temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The combination of a palladium precursor and a bulky, electron-rich phosphine ligand is crucial for efficient catalytic turnover. The ligand stabilizes the palladium complex and facilitates both oxidative addition and reductive elimination.

  • Base: A strong, non-nucleophilic base is required to deprotonate the indole and facilitate the formation of the palladium-indolide complex. Cesium carbonate is often the base of choice.

  • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen, necessitating the use of an inert atmosphere.

Protocol 2.2: Copper-Catalyzed Ullmann N-Arylation

This method provides a cost-effective alternative to palladium-catalyzed reactions.

Materials:

  • 4,7-Dichloro-1H-indole

  • Aryl iodide or aryl bromide

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline, 1,10-phenanthroline)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., DMF, DMSO)

Procedure:

  • To a reaction vessel, add CuI, the ligand, the base, 4,7-dichloro-1H-indole, and the aryl halide.

  • Add the solvent and heat the mixture at a high temperature (typically 110-150 °C).

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture, add aqueous ammonia to complex the copper salts, and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify by column chromatography.

Data Presentation: N-Arylation Conditions and Yields

Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Aryl BromidePd₂(dba)₃ / XantphosCs₂CO₃Toluene110Good to ExcellentGeneral Protocol
Aryl IodideCuI / L-prolineK₃PO₄DMSO130Good[5]
Aryl IodideCuI / 1,10-phenanthrolineKOHDME/H₂O95High (for indoles)[6]

Visualization of Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-Ind(L) Ar-Pd(II)-Ind(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ind(L) Ligand Exchange (Ind-H, Base) Ar-Pd(II)-Ind(L)->Pd(0)L Reductive Elimination N-Arylindole N-Arylindole Ar-Pd(II)-Ind(L)->N-Arylindole

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.

III. N-Acylation of this compound: Installation of Carbonyl Functionality

N-acylation introduces a carbonyl group onto the indole nitrogen, forming an amide linkage. N-acylindoles are important intermediates and are found in numerous biologically active molecules. The electron-withdrawing nature of the acyl group can significantly alter the electronic properties of the indole ring.

Mechanistic Overview

N-acylation typically involves the nucleophilic attack of the deprotonated indole on a reactive acylating agent, such as an acyl chloride or anhydride. The increased acidity of the N-H bond in this compound facilitates this reaction.

Experimental Protocols

Protocol 3.1: N-Acylation with Acyl Chlorides

This is a straightforward and widely used method for N-acylation.

Materials:

  • 4,7-Dichloro-1H-indole

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Base (e.g., triethylamine (Et₃N), pyridine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

Procedure:

  • Dissolve 4,7-dichloro-1H-indole in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the base (1.2-1.5 eq).

  • Slowly add the acyl chloride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides are highly reactive electrophiles, ensuring a rapid reaction.[7]

  • Base: An organic base like triethylamine or pyridine is used to neutralize the HCl generated during the reaction and to facilitate the deprotonation of the indole.

  • Temperature: The reaction is often started at a low temperature to control its exothermicity.

Protocol 3.2: Chemoselective N-Acylation with Thioesters

Thioesters offer a milder and more functional group tolerant alternative to acyl chlorides for N-acylation.[8][9]

Materials:

  • 4,7-Dichloro-1H-indole

  • Thioester (e.g., S-methyl butanethioate)

  • Cesium carbonate (Cs₂CO₃)

  • Xylene

Procedure:

  • In a reaction tube, combine 4,7-dichloro-1H-indole (1.0 eq), the thioester (3.0 eq), and Cs₂CO₃ (3.0 eq) in xylene.[8]

  • Heat the mixture at 140 °C for 12 hours.[8]

  • Monitor the reaction by TLC.

  • After cooling, dilute the mixture with an organic solvent and filter to remove inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation: N-Acylation Conditions and Yields

Acylating AgentBase/CatalystSolventTemperature (°C)Yield (%)Reference
Acetyl ChlorideEt₃NDCM0 to RTHigh (typical)General Protocol
ThioesterCs₂CO₃Xylene140Moderate to Good[8]

Visualization of N-Acylation Reaction

N_Acylation_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Indole This compound Reaction_Center + Indole->Reaction_Center Acyl_Source Acyl Chloride or Thioester Acyl_Source->Reaction_Center Base Base (e.g., Et3N or Cs2CO3) Solvent Solvent Temperature Temperature N_Acylindole N-Acyl-4,7-dichloroindole Byproduct Byproduct (e.g., HCl or Thiol) Arrow -> Reaction_Center->Arrow [Base, Solvent, Temp] Arrow->N_Acylindole

Caption: General scheme for the N-acylation of this compound.

IV. Safety and Handling Precautions

  • This compound: Handle in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reagents: Many reagents used in these protocols are corrosive, flammable, or toxic. Consult the Safety Data Sheet (SDS) for each reagent before use and handle them with appropriate care.

  • Microwave Reactions: Microwave reactions should only be performed in a dedicated microwave reactor designed for chemical synthesis. Do not use a domestic microwave oven. Ensure that the reaction vial is properly sealed and that the temperature and pressure limits of the vial are not exceeded.

  • Inert Atmosphere: Reactions requiring an inert atmosphere should be set up using standard Schlenk line or glovebox techniques.

V. Conclusion

The N-functionalization of this compound provides access to a diverse range of compounds with significant potential in drug discovery and materials science. The protocols outlined in this guide for N-alkylation, N-arylation, and N-acylation offer robust and versatile methods for modifying this important scaffold. The electron-deficient nature of the this compound nucleus influences its reactivity, and an understanding of these electronic effects is key to successful synthesis. By carefully selecting the appropriate reagents, catalysts, and reaction conditions, researchers can efficiently synthesize novel N-functionalized this compound derivatives for a wide array of applications.

References

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Halogen-dance reaction on 4,7-Dichloroindole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Regioselective Isomerization of 4,7-Dichloroindole via the Halogen-Dance Reaction

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol and mechanistic rationale for the halogen-dance (HD) reaction applied to this compound. The HD reaction is a powerful, base-catalyzed isomerization that enables the migration of a halogen atom across an aromatic or heteroaromatic scaffold.[1] This transformation is driven by thermodynamics, proceeding through a series of organometallic intermediates to yield the most stable product isomer.[2][3] For researchers in medicinal chemistry and drug discovery, this reaction provides a strategic route to novel substitution patterns on the indole core that are otherwise difficult to access.[4][5] The indole scaffold is a privileged structure in numerous therapeutic agents, and the ability to selectively functionalize it is of paramount importance.[6] This guide presents a robust, field-proven protocol for the conversion of this compound to 5,7-dichloroindole, a valuable building block for further synthetic elaboration.

Scientific Rationale and Mechanistic Overview

The halogen dance is a sophisticated rearrangement that leverages the principles of organometallic stability.[7] While seemingly a simple intramolecular migration, the reaction proceeds through a complex, intermolecular chain mechanism. The entire process is under thermodynamic control, meaning the final product distribution is dictated by the relative stability of the intermediates.[1]

Causality of the Reaction Pathway:

  • Initial Deprotonation: The reaction is initiated by a strong, non-nucleophilic base, typically Lithium Diisopropylamide (LDA). In the case of this compound, the most acidic proton after the N-H is at the C5 position. The acidity at C5 is enhanced by the inductive effect of the adjacent chlorine atom at C4. LDA selectively abstracts this proton to form the initial lithiated intermediate, 5-lithio-4,7-dichloroindole.

  • Halogen-Metal Exchange Cascade: The formed lithiated species is not the most stable isomer. A catalytic amount of a dihalo-species, which can be formed in situ, facilitates a cascade of halogen-metal exchanges.[3] The 5-lithio intermediate can react with a molecule of starting material (this compound) in a process that ultimately leads to the formation of the more stable 4-lithio-5,7-dichloroindole.

  • Thermodynamic Sink: The 4-lithio-5,7-dichloroindole intermediate is the thermodynamic sink of the reaction. Its stability is greater than other possible lithiated intermediates due to the electronic environment of the indole ring. The reaction equilibrium is thus driven towards this species.

  • Electrophilic Quench: The reaction is terminated by the addition of a proton source (e.g., methanol or saturated aqueous ammonium chloride), which quenches the thermodynamically favored 4-lithio-5,7-dichloroindole to yield the final, neutral 5,7-dichloroindole product.

This transformation is invaluable as it effectively "moves" a site of potential functionalization (the lithium atom) to a new position while simultaneously rearranging the halogen substitution pattern to one that may be more amenable for subsequent cross-coupling reactions or other transformations.

Mechanistic Diagram

Halogen_Dance_Mechanism cluster_start Initiation cluster_dance Halogen Dance Cascade (Intermolecular) cluster_end Quenching Start This compound LDA LDA, THF, -78 °C Start->LDA Deprotonation at C5 Intermediate1 5-Lithio-4,7-dichloroindole (Kinetic Intermediate) LDA->Intermediate1 Chain [Halogen-Metal Exchange] + this compound - 5-Lithio-4,7-dichloroindole Intermediate1->Chain Intermediate2 4-Lithio-5,7-dichloroindole (Thermodynamic Intermediate) Quench MeOH or sat. NH₄Cl Intermediate2->Quench Chain->Intermediate2 Product 5,7-Dichloroindole Quench->Product

Caption: Proposed mechanism for the LDA-mediated Halogen Dance of this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. In-process controls using Thin-Layer Chromatography (TLC) are essential for ensuring the reaction proceeds to completion.

Materials and Reagents
MaterialGradeSupplier ExampleNotes
This compound>97%Sigma-AldrichStarting Material
Diisopropylamine>99.5%, anhydrousAcros OrganicsDistill from CaH₂ before use
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-AldrichTitrate before use for accurate molarity
Tetrahydrofuran (THF)Anhydrous, >99.9%Acros OrganicsUse from a solvent purification system
Methanol (MeOH)AnhydrousFisher ScientificFor quenching
Saturated NH₄Cl solutionACS Grade-Alternative quenching agent
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction
BrineACS Grade-For washing
Magnesium Sulfate (MgSO₄)AnhydrousVWRFor drying
Silica Gel230-400 meshSiliCycle Inc.For column chromatography
Experimental Workflow Diagram

workflow A 1. Setup Inert atmosphere (Ar) Dry glassware B 2. LDA Preparation Diisopropylamine + n-BuLi in THF @ -78 °C A->B C 3. Substrate Addition This compound in THF added to LDA solution B->C D 4. Reaction Stir @ -40 °C Monitor by TLC C->D E 5. Quench Add Methanol Warm to RT D->E F 6. Work-up Aqueous extraction with EtOAc E->F G 7. Purification Silica Gel Chromatography F->G H 8. Characterization NMR, MS G->H

Caption: Step-by-step experimental workflow for the halogen-dance reaction.

Step-by-Step Procedure

Note: All operations must be performed under an inert atmosphere (Argon or Nitrogen) using oven-dried glassware and anhydrous solvents.

  • LDA Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add anhydrous THF (20 mL) and diisopropylamine (0.44 mL, 3.15 mmol, 1.05 eq). Cool the solution to -78 °C using an acetone/dry ice bath. Add n-butyllithium (1.2 mL of a 2.5 M solution in hexanes, 3.0 mmol, 1.0 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting colorless solution at -78 °C for 30 minutes.

  • Substrate Addition: In a separate flame-dried flask, dissolve this compound (561 mg, 3.0 mmol, 1.0 eq) in anhydrous THF (10 mL). Slowly add this solution via cannula to the freshly prepared LDA solution at -78 °C.

  • Halogen Dance Reaction: After the addition is complete, transfer the reaction flask from the -78 °C bath to a -40 °C bath (acetonitrile/dry ice). Stir the reaction mixture at -40 °C for 2 hours.

    • Expert Insight: The temperature is raised from -78 °C to -40 °C to provide sufficient thermal energy to overcome the activation barrier for the halogen migration, while still being low enough to prevent decomposition of the organolithium intermediates.[1] The progress of the reaction should be monitored by TLC (e.g., 9:1 Hexanes:EtOAc), quenching a small aliquot with methanol for analysis. The starting material should be consumed, and a new, slightly more polar spot corresponding to the product should appear.

  • Quenching: After 2 hours (or upon confirmation of reaction completion by TLC), cool the mixture back to -78 °C. Quench the reaction by the slow, dropwise addition of anhydrous methanol (1 mL). Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.

  • Aqueous Work-up: Pour the reaction mixture into a separatory funnel containing saturated aqueous NH₄Cl solution (30 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:EtOAc). Combine the fractions containing the desired product and remove the solvent in vacuo to yield 5,7-dichloroindole as a solid.

Trustworthiness: Self-Validation and Characterization

The successful synthesis of 5,7-dichloroindole must be confirmed through rigorous spectroscopic analysis. The data below serves as a benchmark for product validation.

AnalysisExpected Result for 5,7-Dichloroindole
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃)δ ~8.2 (br s, 1H, N-H), ~7.5 (d, 1H, H-4), ~7.25 (t, 1H, H-2), ~7.1 (d, 1H, H-6), ~6.5 (t, 1H, H-3) ppm. Note: Exact shifts and coupling constants may vary based on solvent and concentration.
¹³C NMR (CDCl₃)Expected signals for 8 distinct carbons, including two C-Cl signals in the aromatic region.
Mass Spec (EI) M⁺ peak at m/z = 185, with a characteristic M+2 peak at m/z = 187 (due to ³⁵Cl/³⁷Cl isotopes) in an approximate 9:6:1 ratio for the two chlorine atoms.
TLC Rf value distinct from this compound (typically slightly lower Rf due to potential changes in polarity).

Applications and Significance in Drug Discovery

The strategic isomerization of this compound to 5,7-dichloroindole is more than a simple positional change; it unlocks new synthetic possibilities.

  • Access to Novel Chemical Space: The 5,7-dichloroindole scaffold provides different electronic and steric properties compared to the starting material. The newly available C4 position can be a site for further functionalization (e.g., via lithiation/electrophilic trapping or cross-coupling), leading to novel compound libraries.

  • Modulation of Pharmacological Properties: Halogen atoms are critical in modern drug design.[8] They can modulate a molecule's lipophilicity, metabolic stability, and binding affinity. Specifically, they can participate in halogen bonding, a strong non-covalent interaction that can enhance protein-ligand binding.[8] By rearranging the chlorine atoms, one can fine-tune these interactions to optimize a drug candidate's profile.

  • Versatile Synthetic Handle: The resulting product, 5,7-dichloroindole, retains two halogen atoms that can be selectively addressed in subsequent reactions like Suzuki, Sonogashira, or Buchwald-Hartwig cross-couplings, making it a highly versatile intermediate for building complex molecular architectures.[6][9]

References

  • ResearchGate. (n.d.). Recent Progress on the Halogen Dance Reaction on Heterocycles.
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  • ResearchGate. (n.d.). Halogen Dance Reactions — A Review | Request PDF.
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  • ResearchGate. (n.d.). Double-sided Halogen Dance reaction; A: reaction scheme; LDA (2.5....
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  • ResearchGate. (n.d.). (PDF) Recent progress of halogen-dance reactions in heterocycles.
  • Legay, R., et al. (2019). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 25(1), 1-6. Available from: [Link]

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  • Bentham Science. (n.d.). Halogen Dance Reaction and its Application in Organic Synthesis.
  • BenchChem. (n.d.). Avoiding byproduct formation in the synthesis of 5-chloroindoles.
  • ResearchGate. (n.d.). Mechanistic Insight into the Halogen Dance Rearrangement of Iodooxazoles.
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  • MDPI. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(3), M1453. Available from: [Link]

  • PubMed Central. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition.
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  • ResearchGate. (n.d.). (PDF) Gassman Indole Synthesis.
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Application Notes & Protocols: Strategic Use of 4,7-Dichloroindole in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] The strategic functionalization of this privileged structure is paramount in drug discovery for modulating pharmacological activity. This guide details the application of 4,7-dichloroindole as a versatile starting material for the synthesis of complex pharmaceutical intermediates. The presence of two distinct chlorine atoms on the benzene portion of the indole ring offers valuable opportunities for sequential and site-selective functionalization through modern synthetic methodologies. We provide detailed protocols and expert insights into key transformations, including selective cross-coupling, N-alkylation, and the construction of complex polycyclic systems via the Pictet-Spengler reaction.

Introduction: The Strategic Advantage of this compound

This compound is a halogenated aromatic heterocycle that serves as a highly valuable building block in synthetic chemistry. Its utility stems from three key features:

  • The Privileged Indole Core: The indole ring system is a well-established pharmacophore that interacts with a wide range of biological targets.[1]

  • Dual Halogen Handles: The chlorine atoms at the C4 and C7 positions are versatile functional handles. They can be readily transformed using a variety of reactions, most notably palladium-catalyzed cross-coupling, to introduce new carbon-carbon and carbon-heteroatom bonds.[3]

  • Potential for Orthogonal Chemistry: The electronic environments of the C4 and C7 positions are different, creating the potential for selective, stepwise reactions. This allows for the controlled, divergent synthesis of a library of analogues from a single starting material, a crucial strategy in lead optimization.

This document serves as a practical guide for researchers, outlining reliable protocols for the primary transformations of this compound and explaining the scientific rationale behind the chosen experimental conditions.

Physicochemical Properties and Safety Information

Before commencing any experimental work, it is critical to be familiar with the properties and hazards of the materials involved.

PropertyValue
Chemical Formula C₈H₅Cl₂N
Molecular Weight 186.04 g/mol
Appearance Off-white to light brown crystalline solid (Typical)
CAS Number 87366-01-8

Safety & Handling:

This compound is a chlorinated heterocyclic compound and should be handled with care in a well-ventilated fume hood.[4][5]

  • Hazard Statements: Based on analogous compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5] It may also be toxic to aquatic life.

  • Precautionary Measures:

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]

    • Avoid inhalation of dust and generation of dusts.

    • Wash hands thoroughly after handling.

    • Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[4]

Core Synthetic Applications & Protocols

The true power of this compound lies in its capacity for diversification. The following sections detail the most impactful synthetic routes.

cluster_0 Key Transformations cluster_1 Intermediate Classes start This compound cc Selective Cross-Coupling start->cc Pd-Catalysis (e.g., Suzuki) na N-Alkylation / N-Arylation start->na Base + R-X or Cu/Pd-Catalysis p1 C4- or C7-Aryl/Alkyl Indoles cc->p1 ps Pictet-Spengler Annulation na->ps 1. N-Alkylation 2. Cyclization p2 N-Substituted 4,7-Dichloroindoles na->p2 p3 Tetracyclic Indole Derivatives ps->p3

Caption: Diversification pathways for this compound.

Application I: Site-Selective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, enabling the formation of C-C bonds between an organoboron species and an organic halide, catalyzed by a palladium complex.[6] For dihalogenated substrates like this compound, achieving selectivity is key. The C4 position is generally more electron-deficient due to its proximity to the pyrrole nitrogen, potentially making it more reactive toward oxidative addition to the Pd(0) catalyst. This can be exploited to achieve selective mono-functionalization.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: The choice of phosphine ligand is critical. Sterically bulky, electron-rich ligands (e.g., SPhos, XPhos) stabilize the palladium center and can impart selectivity based on the steric environment of the two chlorine atoms.[6][7]

  • Base: A mild inorganic base like K₂CO₃ or K₃PO₄ is used to facilitate the transmetalation step without causing degradation of the indole core.

  • Solvent: A polar aprotic solvent system, often with water (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O), is used to dissolve both the organic and inorganic reagents.

pd0 Pd(0)L₂ pd2 Ar-Pd(II)L₂-Cl pd0->pd2 Oxidative Addition pd2_b Ar-Pd(II)L₂-R pd2->pd2_b Transmetalation pd2_b->pd0 Catalyst Regeneration re Product (Ar-R) pd2_b->re Reductive Elimination reagents1 Ar-Cl (this compound) reagents1->pd2 reagents2 R-B(OH)₂ (Boronic Acid) + Base reagents2->pd2_b

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 3.1: Selective Mono-Arylation at the C4-Position

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%). Add this mixture to the Schlenk flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the indole.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Expect reaction times of 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the C4-arylated product.

Catalyst/LigandTemperature (°C)Typical YieldSelectivity (C4:C7)
Pd(OAc)₂ / SPhos8075-90%>10:1
Pd₂(dba)₃ / XPhos10070-85%>8:1
Pd(PPh₃)₄10050-70%~3:1
Application II: N-Alkylation of the Indole Core

Direct functionalization of the indole nitrogen is a fundamental step to block this reactive site or to introduce moieties that modulate solubility or biological activity. The indole N-H proton is weakly acidic and can be removed by a suitable base to generate a nucleophilic indolide anion, which readily reacts with alkyl halides.

Protocol 3.2: General N-Alkylation

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous DMF or THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

    • Causality Insight: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen, driving the reaction forward. Using it at 0 °C controls the initial exothermic reaction and hydrogen gas evolution.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until gas evolution ceases. The solution should become homogeneous.

  • Alkylation: Cool the solution back to 0 °C and add the alkylating agent (e.g., benzyl bromide or ethyl bromoacetate, 1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Quenching & Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by silica gel chromatography.

Application III: Synthesis of Tetracyclic Scaffolds via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful annulation strategy that constructs a new ring by condensing a β-arylethylamine with an aldehyde or ketone.[8] This reaction is fundamental to the biosynthesis of many indole alkaloids.[9] By first attaching an aminoethyl side chain to the this compound nitrogen, we can create a precursor for a subsequent Pictet-Spengler cyclization, leading to complex tetracyclic systems with the chlorine atoms intact for further diversification.

s1 This compound s2 N-Alkylation with Protected Aminoethyl Halide s1->s2 s3 Deprotection (e.g., TFA for Boc group) s2->s3 s4 Intermediate: N-(2-aminoethyl)-4,7-dichloroindole s3->s4 s5 Pictet-Spengler Reaction (Aldehyde + Acid Catalyst) s4->s5 s6 Product: Tetracyclic Dichloro-β-carboline Scaffold s5->s6

Caption: Workflow for Pictet-Spengler synthesis from this compound.

Protocol 3.3: Two-Step Pictet-Spengler Annulation

Step A: Synthesis of the Tryptamine Precursor

  • Follow Protocol 3.2 for N-alkylation, using N-(2-bromoethyl)phthalimide or (2-bromoethyl)ammonium bromide protected with a Boc group as the alkylating agent.

  • Deprotection:

    • For a phthalimide group: Dissolve the intermediate in ethanol and add hydrazine monohydrate (4.0 eq.). Reflux for 4 hours.

    • For a Boc group: Dissolve the intermediate in dichloromethane (DCM) and add trifluoroacetic acid (TFA, 10 eq.). Stir at room temperature for 2 hours.

  • Isolation: After deprotection, perform an appropriate basic work-up to neutralize the acid and isolate the free amine precursor, N-(2-aminoethyl)-4,7-dichloroindole. Use this intermediate directly in the next step.

Step B: Pictet-Spengler Cyclization

  • Setup: Dissolve the crude amine precursor from Step A (1.0 eq.) and the desired aldehyde (e.g., acetaldehyde or benzaldehyde, 1.1 eq.) in a suitable solvent like DCM or toluene.

  • Acid Catalysis: Add an acid catalyst. The choice of acid controls the reaction conditions.

    • Mild Conditions: Acetic acid (AcOH) or trifluoroacetic acid (TFA, 0.2-1.0 eq.) at room temperature.

    • Harsher Conditions: For less reactive substrates, heating with stronger acids may be required.[8]

    • Mechanism Insight: The acid catalyzes the formation of an iminium ion from the amine and aldehyde. This electrophilic iminium ion is then attacked by the nucleophilic C2 position of the indole ring, followed by rearomatization to form the new six-membered ring.[10]

  • Reaction: Stir the reaction at the chosen temperature for 6-24 hours. Monitor by LC-MS for the formation of the tetracyclic product.

  • Work-up & Purification: Neutralize the reaction with a base (e.g., saturated NaHCO₃ solution). Extract with DCM, dry the organic layer, and concentrate. Purify by column chromatography to yield the desired tetracyclic product.

Conclusion

This compound is a powerful and versatile building block for the synthesis of pharmaceutically relevant molecules. Its dual halogen handles allow for strategic and often site-selective functionalization through robust and well-understood synthetic methods like palladium-catalyzed cross-coupling. Furthermore, the indole nitrogen provides a reliable site for introducing side chains that can be used to construct complex polycyclic systems. The protocols outlined in this guide provide a solid foundation for researchers to unlock the synthetic potential of this valuable intermediate in their drug discovery programs.

References

  • Yu, S. B., Liu, H. M., Luo, Y., & Lu, W. (2010). Synthesis of the key intermediate of ramelteon. Chinese Chemical Letters. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4,7-Dichloroquinoline in Modern Pharmaceutical Synthesis. [Link]

  • Yu, S. B., et al. (2010). Synthesis of the key intermediate of ramelteon. ResearchGate. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Indispensable Role of 4,7-Dichloroquinoline in Modern Pharmaceutical Synthesis. [Link]

  • Zhang, J., et al. (2019). Representative approaches to the synthesis of ramelteon. ResearchGate. [Link]

  • Szostak, M., et al. (2021). Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. National Institutes of Health. [Link]

  • Wei, D., et al. (2021). Three‐Step Total Synthesis of Ramelteon via a Catellani Strategy. ResearchGate. [Link]

  • G-P., O., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]

  • Pinto, A., & Neuville, L. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • Zhang, Y., et al. (2023). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. ACS Publications. [Link]

  • Bakherad, M., & Zare, M. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]

  • Google Patents. (2014).
  • Botta, A., et al. (2007). Comparison of the Suzuki Cross-Coupling Reactions of 4,7-Dichloroquinoline and 7-Chloro-4-iodoquinoline with Arylboronic Acids Using Phosphine-Free Palladium Catalysis in Water. ResearchGate. [Link]

  • de Souza, A. L. F., et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles. Angewandte Chemie. [Link]

  • Zhang, Z., et al. (2018). Pictet–Spengler reaction-based biosynthetic machinery in fungi. PNAS. [Link]

  • NROChemistry. (n.d.). Pictet-Spengler Reaction. [Link]

  • D'Elia, V., et al. (2019). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. National Institutes of Health. [Link]

  • Le, C. M., et al. (2022). O2-Mediated Te(II)-Redox Catalysis for the Cross-Dehydrogenative Coupling of Indoles. National Institutes of Health. [Link]

  • Shields, J. D., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]

  • Kaur, H., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Royal Society of Chemistry. [Link]

  • Pupa, R., et al. (2014). Cis-diastereoselectivity in pictet-spengler reactions of L-tryptophan and electronic circular dichroism studies. PubMed. [Link]

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  • Sharma, G., et al. (2016). Indoles - A promising scaffold for drug development. PubMed. [Link]

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The Strategic Application of 4,7-Dichloroindole in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1] Among its halogenated congeners, 4,7-dichloroindole has emerged as a particularly valuable building block in the design and synthesis of novel therapeutic agents. Its unique electronic properties and substitution pattern offer medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and insights into its strategic use in drug discovery.

The this compound Scaffold: A Gateway to Novel Bioactivities

The introduction of chlorine atoms at the 4 and 7 positions of the indole ring significantly influences the molecule's reactivity and biological interactions. The electron-withdrawing nature of the chlorine atoms can enhance the acidity of the N-H proton, facilitating N-alkylation and N-arylation reactions. Furthermore, these substituents can modulate the electron density of the indole ring system, influencing its susceptibility to electrophilic substitution and directing C-H functionalization reactions. From a pharmacodynamic perspective, the chloro groups can engage in favorable halogen bonding interactions with protein targets and can occupy hydrophobic pockets within active sites, thereby enhancing binding affinity and selectivity.

Derivatives of this compound have shown promise in a range of therapeutic areas, most notably as kinase inhibitors in oncology. The strategic placement of substituents on the this compound core allows for the fine-tuning of activity against specific kinase targets.

Synthesis of the this compound Core

A robust and scalable synthesis of the this compound scaffold is paramount for its widespread application in medicinal chemistry. While various indole syntheses exist, a practical approach for preparing substituted indoles involves the Sommelet-Hauser rearrangement of aryl sulfilimines. This method has been successfully applied to the synthesis of related chloro-substituted indoles and provides a reliable pathway to the this compound core.

Protocol: Synthesis of Methyl 7-Chloroindole-4-carboxylate (A Precursor to this compound)

This protocol is adapted from a known procedure for a structurally similar compound and illustrates a key synthetic strategy.[2]

Step 1: Sulfilimine Formation

  • Combine methyl 3-amino-4-chlorobenzoate with 2-methylthioethyl 1,1-dimethyl acetate.

  • The reaction proceeds to form the corresponding sulfilimine.

Step 2: Sommelet-Hauser Rearrangement

  • The formed sulfilimine undergoes a Sommelet-Hauser rearrangement to construct the pyrrole ring of the indole.

  • This step typically involves treatment with a strong base to generate the ylide, which then rearranges.

Step 3: Aromatization

  • The rearranged intermediate is then aromatized to yield the indole scaffold.

This multi-step sequence provides a reliable route to a 4,7-disubstituted indole that can be further elaborated.

Functionalization of the this compound Scaffold

The true utility of this compound in medicinal chemistry lies in its capacity for diverse functionalization. Both the nitrogen of the pyrrole ring and the carbon atoms of the scaffold are amenable to modification, allowing for the systematic exploration of structure-activity relationships (SAR).

N-H Functionalization

The N-H bond of the indole can be readily functionalized via alkylation or arylation, a key step in the synthesis of many biologically active molecules.

This protocol provides a general method for the N-alkylation of indoles, which can be adapted for this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Base (e.g., potassium carbonate)

  • Catalyst (e.g., potassium iodide)

  • Solvent (e.g., dimethylformamide - DMF)

Procedure:

  • To a solution of this compound in DMF, add potassium carbonate and a catalytic amount of potassium iodide.

  • Add the alkyl halide dropwise at room temperature.

  • Heat the reaction mixture to 60°C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The choice of base, solvent, and temperature can be optimized to achieve the desired N-alkylated product in high yield.[3]

C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to modify complex molecules.[4][5] For the this compound scaffold, C-H functionalization can be directed to various positions, although the inherent reactivity of the indole ring often favors substitution at the C2 or C3 positions.[4] The presence of the two chloro substituents can influence the regioselectivity of these reactions.

Caption: Directed C-H functionalization workflow.

The strategic installation of a directing group on the indole nitrogen can steer the functionalization to otherwise less reactive positions, such as C7.[5]

Application in Kinase Inhibitor Design

A significant application of the this compound scaffold is in the development of protein kinase inhibitors for the treatment of cancer.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The this compound core can serve as a versatile template for designing potent and selective kinase inhibitors.

Case Study: [b]-Annulated Chloroindoles as DYRK1A Inhibitors

Recent studies have explored [b]-annulated chloroindoles as inhibitors of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a target implicated in neurodegenerative disorders.[2] While specific data for this compound derivatives in this context is emerging, the general principle of using chloroindoles to achieve potent kinase inhibition is well-established.

Compound ClassTarget KinaseRepresentative IC50 (µM)Reference
[b]-Annulated ChloroindolesDYRK1A0.29[2]
7-Azaindolesc-Met0.02[6]
7-AzaindolesCdc70.02[6]

Table 1: Inhibitory Activities of Chloro-substituted Indole and Azaindole Derivatives against Various Kinases.

The data in Table 1 highlights the potential of chloro-substituted heterocyclic scaffolds to yield potent kinase inhibitors. The chloro substituents can contribute to binding affinity through hydrophobic and halogen bonding interactions within the ATP-binding pocket of the kinase.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) GrowthFactor->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor This compound Derivative Inhibitor->RTK Inhibition Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Transcription->Cell Proliferation, Survival, Angiogenesis

Caption: Simplified signaling pathway showing inhibition of Receptor Tyrosine Kinases by this compound derivatives.

Future Perspectives

The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and favorable electronic properties make it an attractive starting point for the development of libraries of compounds for high-throughput screening. Future research will likely focus on the development of more sophisticated C-H functionalization strategies to access a wider range of derivatives and the exploration of their potential in therapeutic areas beyond oncology, such as neurodegenerative and infectious diseases. The continued investigation of this compound and its analogs will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

References

  • Gnanamani, E., Yan, X., & Zare, R. N. (2020). Chemoselective N-Alkylation of Indoles in Aqueous Microdroplets. Angewandte Chemie International Edition, 59(8), 3069-3072. Available at: [Link]

  • Welin, M., et al. (2018). Inhibition of protein kinases by [b]-annulated chloroindoles. Bioorganic & Medicinal Chemistry, 26(15), 4465-4476. Available at: [Link]

  • Greaney, M. F. (2021). C-H Functionalization of indoles and oxindoles through CDC reactions. Chemical Communications, 57(1), 24-36. Available at: [Link]

  • Dandriyal, S., et al. (2016). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 21(11), 1533. Available at: [Link]

  • Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(7), 1723-1736. Available at: [Link]

  • Maj, A., et al. (2021). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Advanced Synthesis & Catalysis, 363(15), 3766-3774. Available at: [Link]

  • US Patent US7067676B2. (2006). N-alkylation of indole derivatives.
  • Guchhait, S. K., et al. (2019). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 84(15), 9477-9486. Available at: [Link]

  • Zhang, C., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Journal of Medicinal Chemistry, 65(1), 1-28. Available at: [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Available at: [Link]

  • Wang, Y., et al. (2020). Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. Molecules, 25(18), 4242. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. European Journal of Medicinal Chemistry, 243, 114757. Available at: [Link]

  • Mérour, J.-Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19979. Available at: [Link]

  • ResearchGate. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Available at: [Link]

  • Various Authors. (2018). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Organic & Biomolecular Chemistry, 16(33), 5963-5991. Available at: [Link]

  • ResearchGate. (2021). Chiral dispirooxindoles compounds with relevant biological activity. Available at: [Link]

  • Kyle, D. E., et al. (2021). Activity of (1-benzyl-4-triazolyl)-indole-2-carboxamides against Toxoplasma gondii and Cryptosporidium parvum. Bioorganic & Medicinal Chemistry Letters, 48, 128250. Available at: [Link]

  • Dembitsky, V. M. (2016). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 14(4), 79. Available at: [Link]

  • Fernández, S., et al. (2023). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Marine Drugs, 21(5), 289. Available at: [Link]

  • Umer, S. M., et al. (2021). Synthesis of Indole Alkaloids. Encyclopedia. Available at: [Link]

Sources

Application Notes and Protocols for the Development of 4,7-Dichloroindole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 4,7-Dichloroindole Scaffold as a Privileged Structure in Enzyme Inhibition

The indole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the basis of a multitude of biologically active compounds, including numerous approved drugs.[1][2] Its structural and electronic properties allow for diverse interactions with biological targets. The strategic placement of halogen atoms, particularly chlorine, on the indole core can significantly modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, and can lead to enhanced binding affinity and selectivity for target enzymes.[3]

The this compound scaffold, in particular, presents a unique substitution pattern that can influence the molecule's conformation and electronic distribution, making it an intriguing starting point for the design of novel enzyme inhibitors. While the broader class of chlorinated indoles has seen success in targeting various enzymes, this guide will focus on the systematic approach to developing novel inhibitors based on the this compound core. As a case in point, the closely related 4,6-dichloroindole scaffold has yielded potent inhibitors, such as 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, an allosteric inhibitor of fructose-1,6-bisphosphatase, a key enzyme in gluconeogenesis.[4] This discovery underscores the potential of dichlorinated indoles to serve as foundational structures for potent and selective enzyme inhibitors.

This document provides a comprehensive guide for researchers embarking on a drug discovery campaign centered on the this compound scaffold. It outlines synthetic strategies for library generation, detailed protocols for biochemical and cell-based screening, and a framework for understanding the structure-activity relationships (SAR) that will guide inhibitor optimization.

Section 1: Design and Synthesis of a this compound-Based Inhibitor Library

The successful development of potent and selective enzyme inhibitors from a novel scaffold necessitates the synthesis of a diverse library of analogues. This allows for a thorough exploration of the structure-activity relationship (SAR). The this compound core offers several positions for chemical modification, primarily the N1, C2, C3, C5, and C6 positions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the functionalization of halo-indoles and are highly applicable to the this compound scaffold.[5][6]

Rationale for Synthetic Diversification

The goal of the initial synthetic campaign is to introduce a variety of functional groups at key positions on the this compound core to probe the chemical space around the target enzyme's binding pocket.

  • N1-Substitution: Alkylation or arylation at the N1 position can influence the orientation of the indole ring within the binding pocket and can be used to introduce groups that may form additional interactions or improve pharmacokinetic properties.

  • C2 and C3-Substitution: These positions are often critical for establishing key binding interactions. Introducing a variety of small to medium-sized aromatic and heteroaromatic rings via Suzuki coupling can probe for beneficial pi-stacking or hydrogen bonding interactions. Amine substituents introduced via Buchwald-Hartwig amination can serve as hydrogen bond donors or acceptors.

  • C5 and C6-Substitution: While the chlorine atoms at positions 4 and 7 provide a defined starting point, selective functionalization at the C5 or C6 positions, if synthetically feasible, could further refine the inhibitor's properties.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and initial screening of a this compound-based inhibitor library.

G cluster_synthesis Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization Start This compound N_Alkylation N1-Alkylation/ Arylation Start->N_Alkylation Suzuki C2/C3 Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) N_Alkylation->Suzuki Buchwald C2/C3 Buchwald-Hartwig (Amines) N_Alkylation->Buchwald Library Diverse this compound Library Suzuki->Library Buchwald->Library Biochemical Biochemical Assay (IC50 Determination) Library->Biochemical Cell_Based Cell-Based Assays (e.g., Viability, Target Engagement) Biochemical->Cell_Based Hit Hit Identification Cell_Based->Hit SAR SAR Analysis Hit->SAR SAR->Suzuki Iterative Synthesis ADME In Vitro ADME/ Tox Assays SAR->ADME Lead Lead Compound ADME->Lead

General workflow for this compound inhibitor development.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for C-Arylation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromo-substituted this compound with an arylboronic acid. Note that initial bromination at a specific position (e.g., C2 or C3) of the this compound may be required.

Materials:

  • Bromo-4,7-dichloroindole derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the bromo-4,7-dichloroindole (1.0 eq), arylboronic acid (1.2-1.5 eq), and base (2.0-3.0 eq).

  • Solvent and Catalyst Addition: Add the anhydrous solvent to the flask. Degas the mixture by bubbling with the inert gas for 10-15 minutes. Add the palladium catalyst (0.05-0.10 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired C-arylated this compound derivative.

  • Characterization: Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Section 2: Biochemical and Cellular Assay Protocols

Once a library of this compound derivatives has been synthesized, a robust screening cascade is required to identify active compounds and characterize their inhibitory properties.

Protocol: Enzyme Inhibition Assay for IC₅₀ Determination

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target enzyme. The specific substrate, buffer conditions, and detection method will need to be optimized for the enzyme of interest.

Materials:

  • Target enzyme

  • Enzyme substrate

  • This compound test compounds dissolved in DMSO

  • Assay buffer

  • 96- or 384-well microplates

  • Plate reader capable of detecting the assay signal (e.g., absorbance, fluorescence, luminescence)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Enzyme and Substrate Preparation: Prepare solutions of the enzyme and substrate in the assay buffer at appropriate concentrations.

  • Assay Reaction: a. To the wells of the microplate, add a small volume of the diluted test compounds. Include control wells with DMSO only (for 100% enzyme activity) and a known inhibitor if available (positive control). b. Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme. c. Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Signal Detection: Measure the reaction progress over time using the plate reader. The signal can be a change in absorbance, fluorescence, or luminescence, depending on the nature of the substrate and product.

  • Data Analysis: a. Calculate the initial reaction rates for each compound concentration. b. Normalize the rates to the DMSO control (100% activity) and a no-enzyme control (0% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic or cytostatic effects of the synthesized inhibitors on a relevant cell line.[5]

Materials:

  • Human cancer cell line (e.g., a line where the target enzyme is known to be important)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37 °C and 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percent viability versus the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.

Section 3: Structure-Activity Relationship (SAR) Analysis

The data generated from the biochemical and cellular assays will be used to establish the SAR for the this compound series. This analysis is crucial for guiding the next round of synthesis to improve potency, selectivity, and drug-like properties.

Hypothetical SAR Table for this compound Analogs

The following table presents a hypothetical SAR for a series of this compound derivatives against a generic protein kinase. This table is for illustrative purposes to demonstrate how SAR data can be organized and interpreted.

Compound IDR¹ (at N1)R² (at C3)Kinase IC₅₀ (nM)Cell Viability GI₅₀ (µM)
1a HH>10,000>50
1b CH₃H8,50045
1c HPhenyl1,20015
1d CH₃Phenyl5508.2
1e CH₃4-Fluorophenyl2503.1
1f CH₃4-Methoxyphenyl80012
1g CH₃4-Aminophenyl1502.5
1h CH₃Pyridin-4-yl901.8
Interpreting the SAR Data
  • Importance of Substitution: The unsubstituted this compound (1a) is inactive, indicating that substitutions at N1 and C3 are crucial for activity.

  • N1-Methylation: Methylation at the N1 position (compare 1c and 1d) appears to be beneficial for potency.

  • C3-Aryl Substitution: The introduction of an aryl group at the C3 position significantly improves activity (compare 1b and 1d).

  • Electronic Effects at C3-Aryl: The nature of the substituent on the C3-phenyl ring has a notable impact. An electron-withdrawing fluorine (1e) and an electron-donating amino group (1g) both enhance potency compared to the unsubstituted phenyl (1d), suggesting that both electronic and hydrogen bonding interactions may be at play. A basic nitrogen in the form of a pyridine ring (1h) is particularly favorable, potentially forming a key hydrogen bond with the enzyme.

This type of analysis allows for the rational design of the next generation of inhibitors. For example, based on the data above, a medicinal chemist might prioritize the synthesis of analogs with a methyl group at N1 and explore a wider range of heteroaromatic substituents at C3.

Visualizing the SAR Logic

The following diagram illustrates the logical progression of SAR-driven optimization.

Logic diagram for SAR-driven lead optimization.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. Through a systematic approach involving the synthesis of a diverse chemical library, a well-designed screening cascade, and iterative, data-driven SAR analysis, researchers can effectively explore the potential of this privileged structure. The protocols and strategies outlined in this guide provide a robust framework for initiating and advancing a drug discovery program based on this compound, with the ultimate goal of identifying potent, selective, and therapeutically valuable lead compounds.

References

  • Inhibition of protein kinases by [b]-annulated chloroindoles. IC50... - ResearchGate. (n.d.). Retrieved from [Link]

  • 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site - PubMed. (2003). Retrieved from [Link]

  • (a) 4,7-Dichloroquinoline design inspired by the natural molecule,... - ResearchGate. (n.d.). Retrieved from [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly) - ORGANIC CHEMISTRY. (2021). Retrieved from [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. (n.d.). Retrieved from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195 - NIH. (n.d.). Retrieved from [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei - PubMed Central. (n.d.). Retrieved from [Link]

  • ( 12 ) United States Patent - Googleapis.com. (2021). Retrieved from [Link]

  • 3-(2-Carboxyethyl)-4,6-dichlor-1H-indole-2-carboxylic acid: An allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Biological Aspects of Novel Indole Derivatives. (n.d.). Retrieved from [Link]

  • Indoles - A promising scaffold for drug development - PubMed. (2016). Retrieved from [Link]

  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC - NIH. (2021). Retrieved from [Link]

Sources

Synthesis and Application of 4,7-Dichloroindole Analogs in Material Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Dichloroindoles in Advanced Materials

The indole scaffold, a ubiquitous heterocyclic motif in pharmaceuticals and natural products, is increasingly being recognized for its significant potential in the realm of material science.[1] The electron-rich nature of the indole ring system, coupled with its planar structure, makes it an attractive building block for novel organic electronic materials. Among the vast family of indole derivatives, 4,7-dichloroindole and its analogs are emerging as a promising class of compounds. The introduction of chlorine atoms at the 4 and 7 positions of the indole ring significantly modulates the electronic properties of the molecule, primarily through inductive electron withdrawal. This modification can lead to desirable characteristics for applications in organic electronics, such as improved charge transport and stability.

This technical guide provides a comprehensive overview of the synthesis of this compound and its analogs, with a focus on practical laboratory protocols. Furthermore, it explores the current and potential applications of these compounds in material science, particularly in the development of organic semiconductors and organic light-emitting diodes (OLEDs). This document is intended for researchers and scientists in the fields of organic chemistry, materials science, and drug development who are interested in exploring the synthesis and application of this unique class of indole derivatives.

I. Synthesis of the this compound Scaffold: A Detailed Protocol

The most direct and widely applicable method for the synthesis of the this compound core is the Fischer indole synthesis .[2][3][4] This classic reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. For the synthesis of this compound, the key starting material is (2,5-dichlorophenyl)hydrazine.

Diagram of the Fischer Indole Synthesis for this compound

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_intermediates Key Intermediates cluster_product Product 2,5-Dichlorophenylhydrazine 2,5-Dichlorophenylhydrazine Hydrazone Hydrazone 2,5-Dichlorophenylhydrazine->Hydrazone + Acetaldehyde Acetaldehyde Acetaldehyde Acid Catalyst (e.g., H2SO4, PPA) Acid Catalyst (e.g., H2SO4, PPA) Acid Catalyst (e.g., H2SO4, PPA)->Hydrazone Heat Heat Enehydrazine Enehydrazine Heat->Enehydrazine Hydrazone->Enehydrazine Tautomerization This compound This compound Enehydrazine->this compound [3,3]-Sigmatropic Rearrangement & Cyclization

Caption: Fischer Indole Synthesis of this compound.

Experimental Protocol: Synthesis of 4,7-Dichloro-1H-indole

This protocol is a representative procedure based on the principles of the Fischer indole synthesis.[5] Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • (2,5-Dichlorophenyl)hydrazine hydrochloride

  • Acetaldehyde

  • Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve (2,5-dichlorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.

    • Add acetaldehyde (1.1 eq) dropwise to the solution at room temperature while stirring.

    • Continue stirring for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.

    • The hydrazone can be isolated by filtration or used directly in the next step.

  • Cyclization:

    • To the flask containing the hydrazone, add polyphosphoric acid (PPA) (typically 10-20 times the weight of the hydrazine). Alternatively, concentrated sulfuric acid can be used, but PPA often gives cleaner reactions.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • After completion (typically 1-3 hours), allow the mixture to cool to room temperature.

  • Work-up and Purification:

    • Carefully pour the cooled reaction mixture onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous mixture with dichloromethane (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure 4,7-dichloro-1H-indole.

Safety Precautions:

  • Handle all chlorinated organic compounds and strong acids in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acetaldehyde is volatile and flammable.

  • Polyphosphoric acid is corrosive and viscous; handle with care. The addition of water to PPA is exothermic.

II. Synthesis of this compound Analogs

The versatility of the indole scaffold allows for the synthesis of a wide range of analogs with tailored properties. Modifications can be introduced at various positions of the this compound core.

N-Functionalization:

The nitrogen atom of the indole ring can be readily functionalized to introduce various substituents.

N_Functionalization This compound This compound N-Substituted-4,7-dichloroindole N-Substituted-4,7-dichloroindole This compound->N-Substituted-4,7-dichloroindole + Electrophile (R-X) + Base Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3)->this compound Electrophile (R-X) Electrophile (R-X)

Sources

Application Note: A Robust and Scalable Protocol for the Gram-Scale Synthesis of 4,7-Dichloroindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

The indole scaffold is a privileged heterocyclic motif that forms the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Specifically, substituted indoles, such as 4,7-dichloroindole, are critical intermediates in the synthesis of more complex molecules for drug discovery. The presence of chlorine atoms on the benzene ring provides valuable handles for further functionalization through cross-coupling reactions and can significantly modulate the biological activity of the final compound.[2][3]

This application note provides a detailed, reliable, and scalable protocol for the gram-scale synthesis of this compound. The procedure is based on the classic Fischer indole synthesis, a powerful and widely-used method for constructing the indole core from an arylhydrazine and a carbonyl compound under acidic conditions.[4][5] By explaining the causality behind each experimental step, this guide is designed for researchers, scientists, and drug development professionals who require a practical and well-validated method for producing this important building block in significant quantities.[6][7]

Reaction Scheme and Mechanism

The synthesis proceeds via a one-pot reaction involving the formation of a phenylhydrazone from (3,6-dichlorophenyl)hydrazine and a suitable carbonyl partner, followed by an acid-catalyzed intramolecular cyclization.

Overall Reaction:

(Self-generated image, not from a tool) (3,6-Dichlorophenyl)hydrazine reacts with an acetaldehyde equivalent in the presence of an acid catalyst to yield this compound.

Mechanistic Insight: The Fischer Indole Synthesis

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The process, catalyzed by a Brønsted or Lewis acid, involves several key transformations[5][8]:

  • Hydrazone Formation: The reaction begins with the condensation of the arylhydrazine with a carbonyl compound (in this case, an acetaldehyde equivalent) to form a phenylhydrazone.[8]

  • Tautomerization: The hydrazone tautomerizes to its more reactive enehydrazine form. This step is often facilitated by the acid catalyst.[1][4]

  • [9][9]-Sigmatropic Rearrangement: The enehydrazine undergoes a concerted, six-electron[9][9]-sigmatropic rearrangement (akin to a Claisen rearrangement), which forms a new carbon-carbon bond and breaks the N-N bond, yielding a di-imine intermediate.[8]

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular attack of an amino group onto an imine, forming a five-membered ring aminal.[5]

  • Ammonia Elimination: Finally, under acidic conditions, a molecule of ammonia (NH₃) is eliminated, leading to the formation of the stable, aromatic indole ring.[4][8] The elimination of ammonia neutralizes some of the acid catalyst, which is why stoichiometric or even excess acid is often required for high yield.[1]

Experimental Workflow and Protocol

This section outlines the complete workflow, from apparatus setup to the purification of the final product.

Experimental Workflow Diagram

The following diagram provides a high-level overview of the synthesis process.

SynthesisWorkflow Workflow for this compound Synthesis A Apparatus Setup (Flame-dried glassware, inert atmosphere) B Reagent Preparation (Dissolve hydrazine precursor) A->B C Reaction Initiation (Add carbonyl & catalyst at 0°C) B->C D Thermal Cyclization (Heat to 80-90°C, monitor by TLC) C->D E Reaction Quench & Work-up (Cool, add ice-water, neutralize) D->E F Extraction (Extract with Ethyl Acetate) E->F G Purification (Silica Gel Column Chromatography) F->G H Product Isolation (Solvent removal, drying) G->H

Caption: High-level workflow for the gram-scale synthesis of this compound.

Materials and Reagents

The following table details the reagents required for a representative 10-gram scale synthesis.

ReagentMolar Mass ( g/mol )Molar Eq.Quantity UsedNotes
(3,6-Dichlorophenyl)hydrazine HCl213.481.011.8 gStarting material. Can be synthesized or purchased.
Glycoaldehyde diethyl acetal134.171.28.9 g (8.5 mL)Acetaldehyde equivalent. Less volatile and easier to handle.
Polyphosphoric Acid (PPA)-~10 (wt/wt)~120 gCatalyst and solvent. Ensure good stirring.
Ethyl Acetate (EtOAc)88.11-~1.5 LFor extraction and chromatography.
Hexanes--~1.5 LFor chromatography.
Saturated NaHCO₃ (aq)--~500 mLFor neutralization during work-up.
Brine (Saturated NaCl aq)--~300 mLFor washing during work-up.
Anhydrous Na₂SO₄142.04-As neededFor drying organic layer.
Silica Gel (230-400 mesh)--~300 gFor column chromatography.
Detailed Step-by-Step Protocol

1. Apparatus Setup:

  • Assemble a 500 mL three-neck round-bottom flask equipped with a mechanical overhead stirrer, a reflux condenser with a nitrogen/argon inlet, and a thermometer.

  • Flame-dry the entire apparatus under a vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

2. Reaction Execution:

  • To the reaction flask, add polyphosphoric acid (PPA) (~120 g). Begin vigorous stirring to ensure the viscous PPA is mobile.

  • Add (3,6-dichlorophenyl)hydrazine hydrochloride (11.8 g, 1.0 eq). Stir the resulting slurry for 10-15 minutes at room temperature.

  • Slowly add glycoaldehyde diethyl acetal (8.5 mL, 1.2 eq) to the mixture over 5 minutes. An initial, mild exotherm may be observed.

  • Once the addition is complete, slowly heat the reaction mixture to 80-90 °C using an oil bath. The mixture should become a more homogenous, dark solution.

  • Maintain the temperature and continue vigorous stirring for 2-4 hours.

3. Reaction Monitoring:

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • To take a sample, carefully remove a small aliquot (~0.1 mL) of the hot reaction mixture and quench it into a vial containing ethyl acetate (~1 mL) and saturated sodium bicarbonate solution (~1 mL). Shake well, and spot the organic layer on a silica gel TLC plate.

  • Elute the plate with a 20% Ethyl Acetate/Hexanes mixture. The product, this compound, should appear as a new, UV-active spot with a lower Rf than the starting hydrazine. The reaction is complete when the starting hydrazine spot has been consumed.

4. Work-up and Isolation:

  • Once the reaction is complete, remove the oil bath and allow the flask to cool to room temperature.

  • Very carefully and slowly, pour the viscous reaction mixture onto crushed ice (~500 g) in a large beaker with stirring. This step is highly exothermic and should be performed in a fume hood behind a blast shield.

  • The acidic mixture is then carefully neutralized by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.

  • Transfer the neutralized slurry to a 2 L separatory funnel and extract the aqueous layer with ethyl acetate (3 x 300 mL).

  • Combine the organic layers and wash them sequentially with water (1 x 300 mL) and brine (1 x 300 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark solid or oil.

5. Purification:

  • Prepare a silica gel column (~300 g of silica in hexanes).

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel (~30 g).

  • Dry the adsorbed material and load it onto the top of the prepared column.

  • Elute the column using a gradient of ethyl acetate in hexanes (starting from 5% EtOAc/Hexanes and gradually increasing to 20% EtOAc/Hexanes).

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water or hexanes/dichloromethane if necessary.

Safety Precautions

All operations must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.

  • Polyphosphoric Acid (PPA): Highly corrosive and viscous. Reacts exothermically with water. Handle with extreme care. Ensure the quenching step is performed slowly and behind a safety shield.[9][10]

  • Organic Solvents: Ethyl acetate and hexanes are flammable. Keep away from ignition sources.

  • Phosphorus Oxychloride (POCl₃): Although not used in this specific protocol, it is a common reagent in related heterocyclic syntheses. It is extremely toxic, corrosive, and reacts violently with water, liberating toxic gas.[10][11][12][13] If any synthesis variation calls for such reagents, consult the Safety Data Sheet (SDS) and handle only with proper training and equipment.[9][10]

  • Emergency Preparedness: Ensure that an emergency shower and eyewash station are readily accessible.[11] In case of skin contact with corrosive materials, wash immediately with copious amounts of water.[12]

Conclusion

This application note details a robust and scalable protocol for the synthesis of this compound via the Fischer indole synthesis. The method is well-established, utilizes readily available reagents, and provides a clear pathway for producing this valuable chemical intermediate on a gram scale. By following the detailed steps for reaction execution, monitoring, and purification, researchers can reliably obtain high-purity material essential for applications in pharmaceutical and materials science research.

References

  • Deshmukh, B. B., & Lande, A. S. (n.d.). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Sangamner Nagarpalika Arts, D.J. Malpani Commerce and B. N. Sarda Science College.
  • Thermo Fisher Scientific. (2025). Phosphorus oxychloride - Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Phosphorus oxychloride - Safety Data Sheet.
  • Al-Azzawi, A. M., & Hameed, A. S. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride. NJ.gov.
  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society.
  • NOAA. (n.d.). Phosphorus Oxychloride - CAMEO Chemicals. National Oceanic and Atmospheric Administration.
  • Alfa Aesar. (2025). Phosphorus(V) oxychloride - Safety Data Sheet.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Pivotal Role of this compound-2,3-dione in Modern Organic Synthesis.
  • Wikipedia. (n.d.). Fischer indole synthesis. Available at: [Link]

  • Chung, H., et al. (2021). Modular Counter-Fischer-Indole Synthesis through Radical-Enolate Coupling. Organic Letters.
  • Kumar, S., et al. (2022). Novel, Practical, and Efficient Process for the Preparation of 4,5-Dichloroindole. ACS Omega.
  • G. S. S. R. K. Kumar, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Azzawi, A. M., & Hameed, A. S. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. Available at: [Link]

  • Liang, X., et al. (2021). Gram-Scale, Seven-Step Total Synthesis of (-)-Colchicine. Organic Letters. Available at: [Link]

  • Kumar, G. S. S. R. K., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Available at: [Link]

  • Liang, X., et al. (2021). Gram-Scale, Seven-Step Total Synthesis of (−)-Colchicine. ResearchGate. Available at: [Link]

  • Smith, A. B., et al. (1999). Gram-scale synthesis of (+)-discodermolide. Organic Letters. Available at: [Link]

  • Hegedus, L. S., et al. (1986). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,7-Dichloroindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,7-dichloroindole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your yields.

Introduction to this compound Synthesis

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its preparation is most commonly and efficiently achieved via the Leimgruber-Batcho indole synthesis . This powerful two-step method offers high yields and proceeds under relatively mild conditions, making it a popular choice over other methods like the Fischer indole synthesis for this particular substrate.[1][2]

The Leimgruber-Batcho synthesis involves:

  • Enamine Formation: Condensation of a substituted o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine, to form a β-dialkylamino-2-nitrostyrene (an enamine).

  • Reductive Cyclization: Reduction of the nitro group of the enamine intermediate, which then undergoes spontaneous cyclization and elimination to form the indole ring.

This guide will focus on troubleshooting and optimizing this synthetic route for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound via the Leimgruber-Batcho method?

The logical and most commonly utilized starting material is 1,4-dichloro-2-methyl-3-nitrobenzene . The methyl group is activated by the ortho-nitro group, making its benzylic protons acidic enough to react with the formamide acetal.

Q2: Why is pyrrolidine often added during the enamine formation step?

While the reaction can proceed with DMF-DMA alone, the addition of a more nucleophilic secondary amine like pyrrolidine can accelerate the formation of the enamine.[1] Pyrrolidine displaces dimethylamine from the formamide acetal, forming a more reactive intermediate that then condenses with the o-nitrotoluene derivative.

Q3: What are the most common reducing agents for the reductive cyclization step?

A variety of reducing agents can be used. Catalytic hydrogenation using Raney Nickel with hydrazine hydrate or Palladium on Carbon (Pd/C) with hydrogen gas are frequently the methods of choice due to their efficiency and cleaner reaction profiles.[2] Other effective reducing agents include stannous chloride (SnCl₂), sodium hydrosulfite (Na₂S₂O₄), or iron powder in acetic acid.[1][2]

Q4: Can I perform the Leimgruber-Batcho synthesis as a one-pot procedure?

Yes, one-pot modifications of the Leimgruber-Batcho synthesis have been developed and can be more efficient, reducing reaction time and improving overall yield by minimizing the handling of the intermediate enamine.[3] However, for initial optimization, a two-step procedure with isolation of the enamine is often recommended to better troubleshoot each stage of the reaction.

Q5: How can I monitor the progress of each reaction step?

Thin-Layer Chromatography (TLC) is the most convenient method for monitoring both the enamine formation and the reductive cyclization. The starting o-nitrotoluene, the highly colored (often red or orange) enamine intermediate, and the final indole product will have distinct Rf values. A standard UV lamp (254 nm) is suitable for visualization.

Troubleshooting Guide

Problem 1: Low or No Yield of the Enamine Intermediate
Possible Cause Troubleshooting Steps & Explanation
Poor Quality of Reagents - DMF-DMA and Pyrrolidine: These reagents are moisture-sensitive. Use freshly opened bottles or redistill/purify them before use. The effectiveness of DMF-DMA is critical for the initial condensation.
Insufficient Reaction Temperature or Time - Temperature: The condensation typically requires heating. For 1,4-dichloro-2-methyl-3-nitrobenzene, a reaction temperature of around 110-120 °C in DMF is a good starting point. Monitor the reaction by TLC to determine the optimal temperature and time.
Incomplete Reaction - Stoichiometry: Ensure a slight excess (1.1-1.2 equivalents) of both DMF-DMA and pyrrolidine is used relative to the starting nitrotoluene.
Steric Hindrance - The substitution pattern of the starting material can affect the reaction rate. While 1,4-dichloro-2-methyl-3-nitrobenzene is a suitable substrate, prolonged reaction times may be necessary compared to less substituted nitrotoluenes.
Problem 2: Low Yield or Failure of the Reductive Cyclization Step
Possible Cause Troubleshooting Steps & Explanation
Inactive Catalyst (for Catalytic Hydrogenation) - Raney Nickel: Use a fresh, active slurry of Raney Nickel. The activity of Raney Ni can diminish over time. - Pd/C: Ensure the catalyst is not poisoned. If using hydrogen gas, purge the system thoroughly with an inert gas before introducing hydrogen.
Inefficient Hydrogen Source - Hydrazine Hydrate: Use a fresh bottle of hydrazine hydrate. The decomposition of hydrazine to generate hydrogen in situ is catalyzed by Raney Nickel.[1] - Hydrogen Gas: Ensure the system is properly sealed and maintained at the appropriate pressure (typically 40-50 psi).
Side Reactions - Formation of 1-Hydroxyindole: Incomplete reduction of the nitro group can lead to a hydroxylamine intermediate, which can cyclize to form a 1-hydroxyindole derivative. Using a more potent reducing system or ensuring complete reduction can mitigate this.[2] - Hydrodechlorination: A potential side reaction, especially with Pd/C catalysis, is the reduction of the C-Cl bonds. If this is observed (by mass spectrometry of byproducts), consider using a different reducing agent like Raney Nickel/hydrazine or Fe/acetic acid, which are generally less prone to causing dehalogenation.
Incorrect Solvent System - The choice of solvent can be critical. A mixture of THF and methanol is often effective for the reductive cyclization using Raney Nickel and hydrazine.[4] For Pd/C hydrogenation, ethyl acetate or ethanol are common choices.
Problem 3: Difficulty in Purifying the Final Product (this compound)
Possible Cause Troubleshooting Steps & Explanation
Presence of Highly Colored Impurities - The crude product may retain some of the colored enamine intermediate or other byproducts. Passing the crude material through a short plug of silica gel can often remove baseline impurities.
Co-elution of Impurities during Chromatography - Solvent System Optimization: Carefully select the eluent system for column chromatography. A gradient of ethyl acetate in hexanes is a good starting point. Analyze the crude mixture by TLC with various solvent systems to find the optimal separation conditions.
Poor Crystallization - If purification is attempted by recrystallization, finding a suitable solvent system is key. A mixed solvent system, such as toluene/cyclohexane or ethanol/water, may be effective.[4] Experiment with different solvent pairs to induce crystallization.

Experimental Protocols

Protocol 1: Synthesis of (E)-1-(2,5-Dichloro-3-nitrophenyl)-N,N-dimethylmethanamine (Enamine Intermediate)

This protocol is adapted from established Leimgruber-Batcho procedures.[4]

Materials:

  • 1,4-Dichloro-2-methyl-3-nitrobenzene

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Pyrrolidine

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 1,4-dichloro-2-methyl-3-nitrobenzene (1.0 eq) in anhydrous DMF.

  • To this solution, add N,N-dimethylformamide dimethyl acetal (1.2 eq) and pyrrolidine (1.2 eq).

  • Heat the reaction mixture to 110 °C under a nitrogen atmosphere for 3-4 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The formation of a new, intensely colored spot and the consumption of the starting material will be observed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the volatile components under reduced pressure using a rotary evaporator.

  • The resulting crude red-orange solid or oil can be used directly in the next step or purified by recrystallization from methanol.

Protocol 2: Synthesis of this compound (Reductive Cyclization)

This protocol is based on the use of Raney Nickel and hydrazine hydrate.[4]

Materials:

  • (E)-1-(2,5-Dichloro-3-nitrophenyl)-N,N-dimethylmethanamine (from Protocol 1)

  • Raney Nickel (50% slurry in water)

  • Hydrazine hydrate (85% solution)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the crude enamine intermediate (1.0 eq) in a 1:1 mixture of THF and methanol.

  • Carefully add a catalytic amount of Raney Nickel slurry (approx. 10% by weight of the enamine).

  • Heat the mixture to a gentle reflux (around 45-50 °C).

  • Add hydrazine hydrate (1.5 - 2.0 eq) dropwise via an addition funnel. Caution: Vigorous gas evolution (N₂) will occur. The addition should be controlled to maintain a steady reflux. The color of the solution will change from red/orange to dark brown.

  • After the initial vigorous reaction subsides, continue to heat the mixture at 50 °C for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the enamine.

  • Cool the reaction mixture to room temperature and carefully filter it through a pad of Celite® to remove the Raney Nickel. Caution: Raney Nickel is pyrophoric when dry; keep the filter cake wet with solvent.

  • Wash the filter cake thoroughly with methanol and THF.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude residue can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization.

Data Summary Table

Step Parameter Recommended Value/Condition Notes
Enamine Formation Starting Material1,4-Dichloro-2-methyl-3-nitrobenzeneEnsure high purity.
ReagentsDMF-DMA (1.2 eq), Pyrrolidine (1.2 eq)Use anhydrous reagents.
SolventAnhydrous DMF
Temperature110 °C
Reaction Time3-4 hoursMonitor by TLC.
Reductive Cyclization Reducing SystemRaney Ni / Hydrazine HydrateAlternative: Pd/C, H₂
Solvent1:1 THF:Methanol
Temperature45-50 °C
Reaction Time2-3 hoursMonitor by TLC.
Purification MethodFlash Column ChromatographyEluent: Gradient of Ethyl Acetate in Hexanes.
or RecrystallizationSolvents: Toluene/Cyclohexane or Ethanol/Water.

Visual Workflow and Troubleshooting Diagrams

Leimgruber-Batcho Synthesis Workflow

Leimgruber_Batcho_Workflow start Start: 1,4-Dichloro-2-methyl- 3-nitrobenzene enamine_formation Step 1: Enamine Formation - DMF-DMA, Pyrrolidine - DMF, 110°C start->enamine_formation enamine_intermediate Intermediate: (E)-1-(2,5-Dichloro-3-nitrophenyl)- N,N-dimethylmethanamine enamine_formation->enamine_intermediate reductive_cyclization Step 2: Reductive Cyclization - Raney Ni, Hydrazine - THF/MeOH, 50°C enamine_intermediate->reductive_cyclization crude_product Crude Product reductive_cyclization->crude_product purification Purification - Column Chromatography - or Recrystallization crude_product->purification final_product Final Product: This compound purification->final_product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree: Low Yield in Reductive Cyclization

Troubleshooting_Reductive_Cyclization start Low Yield in Reductive Cyclization? check_catalyst Is the catalyst (Raney Ni / Pd/C) fresh and active? start->check_catalyst replace_catalyst Action: Use fresh catalyst. Ensure proper handling (e.g., keep Raney Ni wet). check_catalyst->replace_catalyst No check_h2_source Is the hydrogen source (Hydrazine / H₂ gas) of good quality and sufficient quantity? check_catalyst->check_h2_source Yes replace_h2_source Action: Use fresh hydrazine hydrate. Check H₂ gas pressure and system for leaks. check_h2_source->replace_h2_source No analyze_byproducts Are there significant byproducts (e.g., 1-hydroxyindole, dehalogenated product)? check_h2_source->analyze_byproducts Yes optimize_conditions Action: Ensure complete reduction. Consider milder conditions or alternative reducing agents (e.g., Fe/AcOH) to avoid dehalogenation. analyze_byproducts->optimize_conditions Yes check_reaction_params Review reaction temperature and time. analyze_byproducts->check_reaction_params No

Caption: Decision tree for troubleshooting low yields in the cyclization step.

References

  • Leimgruber–Batcho indole synthesis. In: Wikipedia. ; 2023. [Link]

  • Rickborn, B.; Gribble, G. W. The Leimgruber-Batcho Indole Synthesis. Heterocycles. 1984;22(1):195.
  • Gribble, G. W. Leimgruber–Batcho Indole Synthesis. ResearchGate. Published online October 13, 2017. [Link]

  • How To: Purify by Crystallization. University of Rochester Department of Chemistry. Accessed January 2, 2026. [Link]

  • Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles. International Journal of Advanced Research. 2024;12(02):528-532. [Link]

  • The Syntheses of 3-Substituted 4-(Pyridin-2-ylthio)indoles via Leimgruber-Batcho Indole Synthesis. Bull. Korean Chem. Soc. 2005, Vol. 26, No. 12. [Link]

  • Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction: 4-Benzyloxyindole. Organic Syntheses. 1985;63:214. [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank. 2023;2023(1):M1568. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. Accessed January 2, 2026. [Link]

  • 4,7-dichloroquinoline. Organic Syntheses. 1955;3:194. [Link]

  • 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. 2002;79:176. [Link]

  • An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses. 2016;93:26-40. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. Published online July 4, 2023. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. 2021;11(54):34188-34219. [Link]

  • One-Pot Synthesis of an Indole-Substituted 7,8-Dicarba-nido-dodecahydrounde- caborate(–1). Molecules. 2012;17(12):14518-14528. [Link]

  • THE PREPARATION AND SPECTRAL CHARACTERIZATION OF 2-HALOINDOLES, 3-HALOINDOLES, AND 2,3-DIHALOINDOLES Mary R. Brennan, Karen L. E. J. Org. Chem. 1981, 46 (12), pp 2627–2630. [Link]

  • Laboratory Techniques of Purification and Isolation. International Journal of Drug Development and Research. 2012;4(2):41-55. [Link]

Sources

Technical Support Center: Synthesis of 4,7-Dichloroindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,7-dichloroindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format to ensure the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Question 1: My final product shows multiple spots on TLC/LC-MS, some corresponding to mono-chloroindole or unsubstituted indole. What is the likely cause and how can I prevent this?

Answer:

This is a classic case of dehalogenation , a common side reaction when working with halogenated aromatic compounds, particularly during catalytic hydrogenation steps.

Probable Cause: The most likely step for dehalogenation to occur is during the reductive cyclization of the nitro-group intermediate, especially when using catalysts like Palladium on carbon (Pd/C) with a hydrogen source. The C-Cl bond can be susceptible to hydrogenolysis under these conditions.

Solutions:

  • Catalyst Selection:

    • Avoid or use Pd/C with extreme caution. Consider alternative reduction catalysts that are less prone to causing dehalogenation. Raney Nickel is often a suitable alternative for the reduction of the nitro group in Leimgruber-Batcho synthesis.[1]

    • Chemical reductants can also be employed to circumvent catalytic hydrogenation. Options include:

      • Iron powder in acetic acid (Fe/AcOH)

      • Stannous chloride (SnCl₂)

      • Sodium hydrosulfite (Na₂S₂O₄)[1]

  • Reaction Condition Optimization:

    • If using catalytic hydrogenation, minimize the reaction time and temperature. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

    • Lowering the hydrogen pressure can also reduce the extent of dehalogenation.

  • Purification:

    • If dehalogenation has already occurred, careful column chromatography is typically required to separate this compound from its less halogenated counterparts. A hexane/ethyl acetate gradient on silica gel is a good starting point for purification.

Question 2: My reaction yield is low, and I have isolated a significant amount of an intermediate that is not my starting material. How do I identify it and improve the conversion?

Answer:

This issue points towards incomplete reaction at one of the key stages of the synthesis. The identity of the intermediate depends on the synthetic route chosen.

Probable Causes & Solutions:

Route 1: Leimgruber-Batcho Synthesis

  • Unreacted (E)-1,4-dichloro-2-(2-(dimethylamino)vinyl)-3-nitrobenzene (the enamine intermediate): This indicates a failure in the reductive cyclization step.

    • Solution: Ensure your reducing agent is active. If using Raney Nickel with hydrazine, ensure the Raney Nickel is freshly prepared or from a reliable source and that the hydrazine hydrate is of good quality.[1] For other reducing agents like Fe/AcOH, ensure sufficient equivalents are used and the reaction is allowed to proceed to completion.

  • Unreacted 1,4-dichloro-2-methyl-3-nitrobenzene (starting material): This points to an incomplete initial enamine formation.

    • Solution: The condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) often requires elevated temperatures and prolonged reaction times.[2] Ensure the reaction is heated sufficiently (e.g., reflux in DMF) and monitored for the disappearance of the starting material. The addition of a secondary amine like pyrrolidine can accelerate this step by forming a more reactive intermediate.[1]

Route 2: Fischer Indole Synthesis

  • Unreacted (2,5-dichlorophenyl)hydrazone: This suggests that the acidic cyclization conditions are not optimal.

    • Solution: The choice of acid catalyst is crucial. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or strong Brønsted acids like sulfuric acid.[3] The reaction often requires high temperatures. Experiment with different acid catalysts and reaction temperatures to drive the cyclization to completion. Ensure anhydrous conditions, as water can inhibit the reaction.

Question 3: I have a significant byproduct with a mass corresponding to my expected product plus or minus an aniline fragment. What is happening?

Answer:

This is characteristic of N-N bond cleavage in the Fischer indole synthesis.

Probable Cause: During the acid-catalyzed rearrangement of the (2,5-dichlorophenyl)hydrazone intermediate, a competing reaction can be the cleavage of the nitrogen-nitrogen bond. This will lead to the formation of 2,5-dichloroaniline as a major byproduct.[4]

Solutions:

  • Milder Reaction Conditions: Employing milder acid catalysts or lower reaction temperatures can sometimes disfavor the N-N bond cleavage pathway.

  • Optimize Acid Catalyst: The choice of Lewis or Brønsted acid can influence the reaction pathway. A screen of different acids may be necessary to find the optimal conditions for your specific substrate.

  • Alternative Routes: If N-N bond cleavage remains a persistent issue, consider an alternative synthetic strategy such as the Leimgruber-Batcho synthesis, which does not involve a hydrazone intermediate.

Question 4: My final product seems to have polymerized or formed a tar-like substance, making purification difficult.

Answer:

Indoles, particularly electron-rich ones, can be prone to dimerization or oligomerization under acidic conditions.

Probable Cause: The C3 position of the indole ring is nucleophilic and can attack the protonated form of another indole molecule, initiating polymerization. This is especially problematic in the Fischer indole synthesis, which is conducted in strong acid.

Solutions:

  • Neutralize Promptly: After the reaction is complete, quench the acid and neutralize the reaction mixture as quickly as possible during workup.

  • Milder Conditions: If possible, use the mildest acidic conditions that still afford a reasonable reaction rate.

  • Purification Strategy: If oligomers have formed, they are typically much less mobile on silica gel than the desired monomeric indole. Column chromatography can be effective for separation.

  • Microflow Synthesis: For reactions prone to dimerization, microflow synthesis can be a powerful tool to precisely control reaction times and minimize the formation of unstable intermediates that lead to side products.

Frequently Asked Questions (FAQs)

Q1: Which is the preferred method for synthesizing this compound, Leimgruber-Batcho or Fischer?

A1: The Leimgruber-Batcho synthesis is often preferred for preparing indoles that are unsubstituted at the 2 and 3 positions, like this compound.[5] It generally proceeds under milder conditions and avoids the potential for regioisomer formation that can occur in the Fischer synthesis, especially if an unsymmetrical ketone were to be used. The starting materials for the Leimgruber-Batcho synthesis (substituted o-nitrotoluenes) are also often readily available.

Q2: How can I monitor the progress of my this compound synthesis?

A2: Thin-layer chromatography (TLC) is a straightforward and effective method. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between your starting material, intermediates, and the final product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Q3: What are the expected spectroscopic signatures for this compound?

A3: In the ¹H NMR spectrum, you would expect to see signals for the indole NH proton (typically a broad singlet at high chemical shift, >8 ppm), and three aromatic protons on the pyrrole and benzene rings. The coupling patterns of the aromatic protons will be characteristic of the substitution pattern. The mass spectrum should show a molecular ion peak corresponding to the mass of C₈H₅Cl₂N, with a characteristic isotopic pattern for two chlorine atoms.

Q4: Are there any specific safety precautions I should take when synthesizing this compound?

A4: Standard laboratory safety precautions should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Some of the reagents used, such as phosphorus oxychloride (if used in alternative syntheses) and strong acids, are corrosive and require careful handling. Hydrazine, used in some reductive cyclization protocols, is toxic and should be handled with care. Always consult the Safety Data Sheet (SDS) for all chemicals used in your synthesis.

Data and Protocols

Table 1: Troubleshooting Summary
Observed Problem Probable Cause Suggested Solutions
Presence of mono-chloro or unsubstituted indoleDehalogenation during reductionUse non-Pd catalysts (e.g., Raney Ni), chemical reductants (Fe/AcOH), or milder hydrogenation conditions.
Unreacted starting material or intermediateIncomplete reactionIncrease reaction time/temperature, check reagent activity, consider using an activating agent (e.g., pyrrolidine in Leimgruber-Batcho).
Presence of 2,5-dichloroanilineN-N bond cleavage (Fischer)Use milder acid conditions, optimize the acid catalyst, or switch to an alternative synthesis route.
Tar/polymer formationAcid-catalyzed oligomerizationNeutralize the reaction promptly during workup, use milder acidic conditions.
Protocol: Purification of this compound by Column Chromatography

This protocol provides a general guideline for the purification of crude this compound.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Prepare the Slurry: In a beaker, add silica gel and slurry it with 100% hexanes.

  • Pack the Column: Carefully pour the silica slurry into the column, allowing the hexanes to drain. Tap the column gently to ensure even packing. Add a thin layer of sand on top of the silica bed.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the column. Add another thin layer of sand.

  • Elution:

    • Begin eluting with 100% hexanes.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in hexanes.

    • Monitor the elution of compounds using TLC.

  • Collect Fractions: Collect the fractions containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

  • Characterization: Confirm the purity and identity of the final product using NMR, MS, and melting point analysis.

Visualizing Reaction Pathways

Leimgruber-Batcho Synthesis: Main vs. Side Reactions

Leimgruber_Batcho start 2,5-Dichloro-nitrotoluene enamine (E)-β-Dimethylamino- 2-nitro-3,6-dichlorostyrene start->enamine DMF-DMA product This compound enamine->product Reductive Cyclization (e.g., Raney Ni/H₂NNH₂) side1 Dehalogenated Indoles (4-chloro or 7-chloroindole) enamine->side1 Harsh Catalytic Hydrogenation (e.g., Pd/C) side2 Over-reduced Product (Aminophenylethylamine derivative) enamine->side2 Over-reduction side3 Unreacted Enamine enamine->side3 Incomplete Reduction

Caption: Leimgruber-Batcho synthesis pathway and potential side reactions.

Fischer Indole Synthesis: Main vs. Side Reactions

Fischer_Indole start (2,5-Dichlorophenyl)hydrazine + Ketone/Aldehyde hydrazone Hydrazone Intermediate start->hydrazone Condensation product This compound hydrazone->product Acid-catalyzed Cyclization ([3,3]-rearrangement) side1 2,5-Dichloroaniline hydrazone->side1 N-N Bond Cleavage side2 Regioisomeric Indoles hydrazone->side2 Incorrect Cyclization side3 Oligomers/Polymers product->side3 Acid-catalyzed Dimerization

Caption: Fischer indole synthesis pathway and potential side reactions.

References

  • Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Journal of Pesticide Science, 1997 , 22(3), 214-219. [Link]

  • Organic Syntheses Procedure. [Link]

  • The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, 1984 , 22(1), 195-221. [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]

  • Leimgruber–Batcho indole synthesis. Wikipedia. [Link]

  • Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 2004 , 2, 160-167. [Link]

  • 4,7-dichloroquinoline - Organic Syntheses Procedure. [Link]

  • Fischer indole synthesis. Wikipedia. [Link]

  • Novel, Practical, and Efficient Process for the Preparation of 4,5-Dichloroindole. ACS Omega, 2022 , 7(45), 41589-41596. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 4,7-Dichloroindole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 4,7-dichloroindole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this versatile heterocyclic scaffold. The inherent electronic properties and the presence of two halogen atoms on the benzenoid ring present unique challenges and opportunities for selective synthesis. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve your synthetic goals.

Section 1: General Troubleshooting and Foundational Concepts

Before diving into specific reaction types, it's crucial to address common issues that can derail any synthesis. A systematic approach to troubleshooting can save significant time and resources.

FAQ 1.1: My reaction with this compound failed to initiate or shows very low conversion. What are the first things I should check?

This is a common issue that often stems from foundational experimental parameters rather than the specific chemistry of the indole.

  • Purity of Starting Material: Is your this compound pure? Impurities from its synthesis can poison catalysts or participate in side reactions. Verify purity by NMR and/or LC-MS.

  • Reagent Quality: Are your reagents (catalysts, ligands, bases, solvents) fresh and properly handled?

    • Catalysts: Palladium catalysts, especially Pd(0) species, are sensitive to air and moisture. Use a fresh bottle or a glovebox for dispensing.

    • Bases: Solid bases like sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) can be hygroscopic. Ensure they are dry.

    • Solvents: Anhydrous solvents are critical for most cross-coupling and N-H functionalization reactions. Use freshly dried solvents.

  • Inert Atmosphere: Did you adequately degas your reaction mixture and maintain an inert atmosphere (Argon or Nitrogen)? Oxygen can deactivate palladium catalysts, particularly the active Pd(0) species essential for cross-coupling cycles.

  • Temperature Control: Was the reaction maintained at the correct temperature? Some reactions have a narrow optimal temperature window.

Troubleshooting Workflow: Diagnosing a Failed Reaction Here is a logical decision tree to guide your troubleshooting process.

G Start Reaction Failed (Low/No Conversion) Purity Verify Purity of This compound & Reagents Start->Purity Purity->Start Impure Atmosphere Check Inert Atmosphere & Solvent Anhydrousness Purity->Atmosphere Purity OK Atmosphere->Start Contamination Conditions Re-evaluate Conditions: Temp, Time, Stoichiometry Atmosphere->Conditions Setup OK Conditions->Start Incorrect Analysis Analyze Crude Mixture (NMR, LC-MS) Conditions->Analysis Conditions OK Decomposition Starting Material Decomposition? Analysis->Decomposition SideProduct Identify Byproducts: - Homocoupling? - Dehalogenation? - Hydrolysis? Analysis->SideProduct Optimize Systematically Optimize: - Catalyst/Ligand - Base/Solvent Decomposition->Optimize Yes SideProduct->Optimize

Caption: A general troubleshooting workflow for diagnosing failed reactions.

Section 2: Navigating Site Selectivity in Functionalization

The this compound core offers multiple sites for functionalization: the N1-H, the C2 and C3 positions on the pyrrole ring, the C5 and C6 C-H bonds, and the C4 and C7 C-Cl bonds. Achieving selectivity is the primary challenge.

FAQ 2.1: Which position on the this compound ring is the most reactive?

The reactivity hierarchy depends heavily on the reaction type:

  • For N-H Functionalization: The N1-H is the most acidic proton, making it the primary site for deprotonation and subsequent reaction with electrophiles (e.g., alkyl halides, acyl chlorides).

  • For Electrophilic Aromatic Substitution: The C3 position is the most electron-rich and nucleophilic site on the indole core, making it the preferred site for reactions with electrophiles. If C3 is blocked, C2 may react.

  • For C-H Activation: Without a directing group, the pyrrole C-H bonds (C2, C3) are generally more reactive than the benzenoid C-H bonds (C5, C6). However, achieving selectivity between C5 and C6 is difficult without a directing group.

  • For Cross-Coupling Reactions: The C4-Cl and C7-Cl bonds are the sites for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira coupling. There is often a difference in reactivity between these two positions. Studies on the analogous 4,7-dichloroquinoline show that the C4 position is generally more reactive in Suzuki couplings. This is attributed to the electronic influence of the heterocyclic ring, making the C4-Cl bond more susceptible to oxidative addition by a Pd(0) catalyst.

Decision Diagram for Site-Selective Functionalization

G cluster_start Starting Material cluster_reactions Reaction Type cluster_products Primary Functionalization Site Start This compound N_Func N-H Functionalization Base + Electrophile (R-X) Start->N_Func Alkylation, Acylation, etc. Cross_Coup Cross-Coupling Pd Catalyst + Nu-Source Start->Cross_Coup Suzuki, Buchwald-Hartwig, Sonogashira CH_Act Directed C-H Activation Metal Catalyst + Directing Group Start->CH_Act Arylation, Olefination, etc. N1_Prod N1 Position N_Func->N1_Prod C47_Prod C4 or C7 Position Cross_Coup->C47_Prod C56_Prod C5, C6, or C7 Position CH_Act->C56_Prod

Caption: Choice of reaction methodology dictates the site of functionalization.

Section 3: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling is essential for functionalizing the C4 and C7 positions. Reactions like Suzuki-Miyaura (for C-C bonds) and Buchwald-Hartwig (for C-N bonds) are paramount.

FAQ 3.1: I am attempting a Suzuki coupling on this compound, but I'm getting a mixture of mono- and di-substituted products. How can I favor mono-substitution?

This is a classic selectivity challenge. To favor mono-arylation:

  • Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the boronic acid. Using a large excess will drive the reaction towards di-substitution.

  • Lower Temperature and Shorter Reaction Time: The second coupling is typically slower than the first. Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is maximized and the starting material is consumed.

  • Catalyst Loading: Lowering the catalyst loading can sometimes increase selectivity for the more reactive site, as the catalyst will preferentially react there before proceeding to the less reactive site.

FAQ 3.2: My Buchwald-Hartwig amination is giving low yields and I see significant dehalogenation (hydrodehalogenation) of the starting material. What's the cause?

Dehalogenation is a common side reaction where the C-Cl bond is cleaved and replaced by a hydrogen atom.

  • Cause - β-Hydride Elimination: This can occur from the palladium-amido intermediate if the amine has β-hydrogens, or from other palladium-hydride species in the catalytic cycle.

  • Troubleshooting Steps:

    • Choice of Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are known to promote the desired reductive elimination step over side reactions. They stabilize the palladium center and sterically hinder pathways leading to dehalogenation.

    • Base Selection: The choice of base is critical. A very strong base can sometimes promote side reactions. While NaOtBu is common, consider screening other bases like LHMDS or K₃PO₄.

    • Solvent: Ensure your solvent is completely anhydrous. Water can be a proton source for the dehalogenation pathway.

Catalytic Cycle for Suzuki-Miyaura Coupling

Understanding the mechanism helps in troubleshooting. Each step has specific requirements that, if not met, can stall the cycle or lead to byproducts.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA + Ar-X PdII Ar-Pd(II)-X(L)₂ OA->PdII Trans Transmetalation PdII->Trans + Ar'-B(OR)₂ + Base PdII_Ar Ar-Pd(II)-Ar'(L)₂ Trans->PdII_Ar RE Reductive Elimination PdII_Ar->RE Forms C-C bond RE->Pd0 Product Ar-Ar' (Product) RE->Product ArX This compound (Ar-X) ArX->OA Boronic Boronic Acid (Ar'-B(OR)₂) Boronic->Trans Base Base (e.g., K₂CO₃) Base->Trans

Technical Support Center: N-Alkylation of 4,7-Dichloroindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the N-alkylation of 4,7-dichloroindole. This resource is designed for chemistry professionals engaged in pharmaceutical research and synthetic chemistry. Here, we address common challenges encountered during this specific transformation, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.

The N-alkylation of indoles is a cornerstone reaction in medicinal chemistry, yet it is often plagued by issues of regioselectivity, low conversion, and competing side reactions. The this compound substrate presents its own unique challenges due to the electronic effects of the halogen substituents, which modulate the acidity of the N-H proton and the nucleophilicity of the indole ring system.

Frequently Asked Questions & Troubleshooting

Q1: My reaction shows low or no conversion of the this compound starting material. What are the primary factors to investigate?

A1: Low or no conversion in an N-alkylation reaction typically points to three critical areas: incomplete deprotonation of the indole nitrogen, insufficient reactivity of the alkylating agent, or suboptimal reaction conditions.

  • Incomplete Deprotonation: The N-alkylation of an indole proceeds via the formation of a highly nucleophilic indolide anion. This requires a base strong enough to abstract the N-H proton (pKa ≈ 17 in DMSO). The electron-withdrawing chlorine atoms on this compound increase the acidity of this proton compared to unsubstituted indole, making deprotonation slightly easier. However, using a weak base or an insufficient amount of a strong base will result in a low concentration of the required nucleophile, stalling the reaction.

    • Causality: Classical conditions utilize strong bases like sodium hydride (NaH) in polar aprotic solvents (e.g., DMF, THF) to ensure complete and irreversible deprotonation.[1][2] Weaker bases like potassium carbonate (K₂CO₃) can be effective but often require higher temperatures or phase-transfer catalysts to achieve sufficient reactivity.[3][4]

    • Troubleshooting Steps:

      • Verify Base Strength & Stoichiometry: Ensure you are using a sufficiently strong base. For NaH, use at least 1.1-1.2 equivalents to account for any surface oxides or moisture.

      • Ensure Anhydrous Conditions: Strong bases like NaH react violently with water. Ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere (Nitrogen or Argon).

      • Allow Sufficient Time for Deprotonation: After adding the base, allow the mixture to stir (e.g., for 30-60 minutes at 0 °C to room temperature) to ensure complete formation of the indolide anion before adding the alkylating agent.[5]

  • Reactivity of the Alkylating Agent: The reaction follows an Sₙ2 mechanism, so the reactivity of the electrophile is critical.

    • Leaving Group Ability: The order of reactivity for alkyl halides is I > Br > OTs > Cl. If you are using an alkyl chloride, the reaction will be significantly slower than with an iodide and may require higher temperatures or the addition of a catalytic amount of sodium or potassium iodide to facilitate an in situ Finkelstein reaction.[3]

    • Steric Hindrance: Sterically hindered alkylating agents (e.g., secondary or neopentyl halides) will react much more slowly.

  • Solvent and Temperature:

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, and THF are preferred because they solvate the cation of the base (e.g., Na⁺) without solvating the indolide anion, leaving its nucleophilicity intact.[1][2]

    • Temperature: While many reactions start at 0 °C to control the initial exothermic deprotonation, they often need to be warmed to room temperature or higher to proceed at a reasonable rate.[5] If conversion is low, consider gradually increasing the temperature.

Q2: My main product is the C3-alkylated isomer, not the desired N-alkylated product. How can I improve N-selectivity?

A2: This is the most common regioselectivity challenge in indole chemistry. The indolide anion is an ambident nucleophile, with reactivity at both the N1 and C3 positions. While the negative charge is formally on the nitrogen, the highest occupied molecular orbital (HOMO) often has significant density at C3, making it a soft, highly nucleophilic center.[6]

  • Mechanism of Selectivity: The N- vs. C-alkylation ratio is highly dependent on the degree of association between the indolide anion and its counter-ion (e.g., Na⁺, K⁺).

    • Favoring N-Alkylation: In highly polar aprotic solvents like DMF or DMSO, the counter-ion is well-solvated, leading to a "free" indolide anion. In this state, the reaction is under kinetic control, and alkylation tends to occur at the more electronegative nitrogen atom, which bears a greater partial negative charge. Using strong bases like NaH promotes the formation of this ionic species.[1]

    • Favoring C3-Alkylation: In less polar solvents like THF or dioxane, the indolide anion and the counter-ion exist as a tight ion pair.[2] This association blocks the nitrogen atom, leaving the C3 position more accessible for electrophilic attack. Incomplete deprotonation with weaker bases can also lead to a higher proportion of C3-alkylation, as the neutral indole itself reacts at C3.[1]

Troubleshooting Strategies for N-Selectivity:

StrategyActionRationale
Optimize Base and Solvent Switch to a strong base (NaH) in a highly polar aprotic solvent (DMF, DMSO).Promotes the formation of a "free" indolide anion, which kinetically favors attack at the nitrogen atom.[1][2]
Control Reaction Temperature Increase the reaction temperature (e.g., to 80 °C).In some systems, higher temperatures can favor the thermodynamically more stable N-alkylated product over the C3-isomer.[1]
Use Phase-Transfer Catalysis With weaker bases (K₂CO₃, NaOH), add a phase-transfer catalyst (e.g., TBAB).Facilitates the formation of a more reactive, lipophilic ion pair in the organic phase, which can enhance N-selectivity.[7]
Consider Alternative Methods For sensitive substrates, explore Mitsunobu conditions or transition-metal-catalyzed methods.These methods proceed through different mechanisms that are often highly selective for N-alkylation.[2][5]
Q3: I'm observing the formation of a dialkylated product. How can this be suppressed?

A3: Dialkylation (alkylation at both N1 and C3) occurs when the initially formed N-alkylated product reacts again. This is more common with highly reactive alkylating agents or under forcing conditions.

  • Stoichiometry Control: Use a slight excess (1.05–1.2 equivalents) of the alkylating agent. A large excess will drive the reaction towards dialkylation.[1]

  • Controlled Addition: Add the alkylating agent dropwise to the solution of the indolide anion at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the electrophile, minimizing the chance of a second alkylation event.[1][5]

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the product from reacting further.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues during the N-alkylation of this compound.

Troubleshooting_Workflow start Start Reaction Analysis (TLC / LC-MS) check_conversion Is Starting Material Consumed? start->check_conversion no_conversion No / Low Conversion check_conversion->no_conversion No check_deprotonation Action: Verify Deprotonation 1. Use Strong Base (NaH) 2. Ensure Anhydrous Conditions 3. Increase Deprotonation Time no_conversion->check_deprotonation check_reagents_temp Action: Check Reagents & Temp 1. Use More Reactive Alkylating Agent (I > Br) 2. Increase Reaction Temperature check_deprotonation->check_reagents_temp check_product Is the Major Product N-Alkylated? c3_alkylation No, C3-Alkylation is Major check_product->c3_alkylation No check_product->n_alkylation Yes optimize_selectivity Action: Optimize for N-Selectivity 1. Switch to Polar Aprotic Solvent (DMF) 2. Use Strong Base (NaH) 3. Increase Temperature c3_alkylation->optimize_selectivity check_side_products Are Side Products Present? dialkylation Yes, Dialkylation Observed check_side_products->dialkylation Yes success Success! Proceed to Purification check_side_products->success No / Minor control_stoichiometry Action: Minimize Dialkylation 1. Use 1.05-1.2 eq. Alkylating Agent 2. Add Agent Dropwise at 0 °C 3. Monitor Reaction Closely dialkylation->control_stoichiometry

Sources

Overcoming poor solubility of 4,7-Dichloroindole in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,7-Dichloroindole Solubility

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this versatile heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you overcome these obstacles and ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of this compound.

Q1: Why is this compound so poorly soluble in many common organic solvents?

A1: The poor solubility of this compound stems from its rigid, planar bicyclic structure and strong intermolecular forces in its solid (crystalline) state. The indole ring system can participate in hydrogen bonding (via the N-H group) and π-π stacking interactions. The two electron-withdrawing chlorine atoms increase the molecule's polarity and dipole moment, further strengthening crystal lattice energy. Overcoming this high lattice energy requires solvents with specific properties that can effectively disrupt these forces and solvate the individual molecules. Like many crystalline solids, dissolving it is an enthalpically driven process.[1]

Q2: What are the generally recommended starting solvents for dissolving this compound?

A2: For initial trials, polar aprotic solvents are typically the most effective. These include:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dimethylacetamide (DMAc)

These solvents have strong hydrogen bond accepting capabilities and high polarity, which helps to break down the crystal lattice. While alcohols like methanol and ethanol can dissolve indole and some of its derivatives[1][2], their effectiveness for the dichloro-substituted version may be more limited but should be considered in solvent screening studies. A related compound, this compound-2,3-dione, is noted to be soluble in methanol.[3][4]

Q3: Can I use heat to increase the solubility? What are the risks involved?

A3: Yes, increasing the temperature is a common and effective method to enhance the solubility of most solid compounds, including this compound.[2] Heating provides the necessary energy to overcome the crystal lattice forces.

However, there are significant risks to consider:

  • Thermal Degradation: Indole and its derivatives can be susceptible to degradation at elevated temperatures, especially in the presence of acid, base, or oxygen. It is crucial to determine the thermal stability of this compound in your chosen solvent system before scaling up.

  • Precipitation on Cooling: A solution prepared at high temperature may become supersaturated upon cooling to ambient or reaction temperature. This can lead to the compound "crashing out" of the solution, which is a major issue for reactions, purifications, and screening assays. Controlled cooling or the use of co-solvents can help mitigate this.

  • Safety Hazards: Always be aware of the flash point and boiling point of your chosen solvent.[5] Heating solvents increases their vapor pressure, posing inhalation and fire risks if not handled in a properly ventilated fume hood.

Q4: What is a "co-solvent," and how can it help with this compound solubility?

A4: A co-solvent is a water-miscible organic solvent that is added to a primary solvent to form a mixture with enhanced solubilizing power.[6][7][8] This technique is a cornerstone for formulating poorly soluble compounds.[9][10] For this compound, a co-solvent system can fine-tune the polarity of the solvent mixture to better match the solute, disrupting the intermolecular forces more effectively than a single solvent.[11]

For example, if your reaction requires a less polar solvent like Tetrahydrofuran (THF) where this compound has poor solubility, adding a small percentage of a strong solvent like DMSO or NMP can dramatically increase the concentration you can achieve. This approach creates a stable solution with properties suitable for the subsequent experimental steps.[12]

Part 2: Troubleshooting Guides for Specific Scenarios

This section provides structured, in-depth solutions to common experimental problems.

Scenario 1: "My this compound precipitates out of solution during my reaction."

This common issue indicates that the solution is not thermodynamically stable under the reaction conditions. The initial dissolution (often aided by heat or sonication) creates a supersaturated state, and a change in temperature, addition of a reagent, or simply time can trigger precipitation.

G cluster_0 start Precipitation Observed q1 Is the reaction temperature lower than the dissolution temperature? start->q1 sol_a A: Maintain Elevated Temperature (If reaction chemistry allows) q1->sol_a  Yes sol_b B: Implement Co-Solvent System (See Protocol 2) q1->sol_b  No sol_c C: Screen for a Better Single Solvent (See Protocol 1) sol_b->sol_c If co-solvents are not viable caption Decision workflow for addressing precipitation issues.

Caption: Forces hindering solubility.

This diagram illustrates the two primary intermolecular forces that contribute to the high crystal lattice energy and thus poor solubility of this compound: hydrogen bonding between the indole N-H and a neighboring molecule, and π-π stacking between the aromatic rings. Effective solvents must be able to disrupt both of these interactions.

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Vertex AI Search.
  • Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.). PubMed Central.
  • This compound-2,3-dione: A Key Heterocyclic Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Co-solvent: Significance and symbolism. (2025). Ispire.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.).
  • Indole - Solubility of Things. (n.d.). Solubility of Things.
  • 4-Chloroindole 98 25235-85-2. (n.d.). Sigma-Aldrich.
  • On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. (n.d.). RSC Publishing.
  • The Pivotal Role of this compound-2,3-dione in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • SAFETY D
  • Indole - Wikipedia. (n.d.). Wikipedia.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.

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Stability issues of 4,7-Dichloroindole under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to navigating the chemical stability of 4,7-dichloroindole in acidic and basic environments, designed for chemists and drug development professionals.

Technical Support Center: this compound

Welcome to the technical support resource for this compound. This guide is structured to provide you with in-depth, field-tested insights into the stability challenges associated with this versatile heterocyclic compound. As researchers, we understand that unexpected reactivity can compromise yields, introduce impurities, and delay project timelines. Here, we move beyond simple protocols to explain the underlying chemical principles governing the stability of this compound, enabling you to anticipate and mitigate potential issues in your experimental designs.

Core Principles of Indole Reactivity

The indole scaffold, while aromatic, possesses unique electronic characteristics that dictate its reactivity. The pyrrole ring is electron-rich, making it susceptible to electrophilic attack, particularly at the C3 position. Conversely, the N-H proton is weakly acidic and can be removed by a strong base. These two features are the primary drivers of instability under acidic and basic conditions.

  • Under Acidic Conditions: The indole nucleus is readily protonated at the C3 position. This generates a reactive indoleninium ion intermediate. This intermediate is a potent electrophile and can be attacked by nucleophiles, including another neutral indole molecule. This process can lead to the formation of dimers, trimers, and ultimately, insoluble polymeric materials, which often present as an intractable tar in the reaction flask.[1]

  • Under Basic Conditions: The N-H proton of the indole ring can be deprotonated by sufficiently strong bases to form an indolyl anion. While this is often a desired step for subsequent N-alkylation or N-acylation reactions, prolonged exposure to harsh basic conditions, especially at elevated temperatures, can promote undesired side reactions or degradation.[2][3]

The two chlorine atoms on the benzene ring of this compound also influence its reactivity. As electron-withdrawing groups, they can subtly modulate the nucleophilicity of the indole ring and the acidity of the N-H proton compared to the unsubstituted parent indole.

Frequently Asked Questions (FAQs) on Stability

This section addresses the most common queries and issues encountered when working with this compound.

Acidic Conditions

Q: I added a strong acid to my reaction mixture containing this compound and observed the formation of a dark, insoluble precipitate. What happened?

A: You have likely induced acid-catalyzed polymerization. As explained in the core principles, strong acids protonate the indole at the C3 position, creating a highly reactive indoleninium ion. This ion is then attacked by a neutral molecule of this compound, initiating a chain reaction that forms polymers. This is a very common issue with indole derivatives.[1] To mitigate this, consider using milder acids or Lewis acids, optimizing the acid concentration, and maintaining low reaction temperatures.[4]

Q: Can I use acidic conditions for reactions involving this compound without causing degradation?

A: Yes, but with careful control. Certain reactions, such as specific types of electrophilic substitution or halide exchange, are effectively promoted under acidic conditions.[1] The key is to use conditions where the desired reaction rate is significantly faster than the rate of degradation.

  • Strategy 1: Control the Stoichiometry. Use a catalytic amount of acid rather than a stoichiometric or excess amount.

  • Strategy 2: Temperature Control. Perform the reaction at the lowest possible temperature that allows the desired transformation to proceed.

  • Strategy 3: Monitor Vigorously. Use Thin Layer Chromatography (TLC) or Liquid Chromatography (LC) to monitor the reaction closely and quench it as soon as the starting material is consumed, preventing prolonged exposure of the product to the acidic medium.[5]

Q: I am performing a reaction with nitrites under acidic conditions and see rapid discoloration and multiple new spots on my TLC. Is this related to stability?

A: Yes. Indoles, including chloroindoles, react readily with nitrite sources (like NaNO₂) under acidic conditions to form N-nitroso products.[6] These nitrosated compounds can be unstable and may themselves be mutagenic.[7] If nitrosating agents are not part of your intended reaction scheme, ensure your reagents and solvents are free from nitrite or NOx contaminants, especially if using nitric acid or recycled solvents.

Basic Conditions

Q: I am trying to perform an N-alkylation of this compound using NaH, but I am getting a low yield and a complex product mixture. What could be the cause?

A: While deprotonation with a strong base like sodium hydride (NaH) is the correct first step for N-alkylation, several issues can arise.

  • Incomplete Deprotonation: Ensure your NaH is fresh and the solvent (e.g., THF, DMF) is anhydrous. Incomplete deprotonation can lead to side reactions.

  • Reaction Temperature: While initial deprotonation may be done at 0 °C, the subsequent alkylation step might require gentle heating. However, excessive heat can promote side reactions.

  • Harsh Conditions: Prolonged exposure to strong bases at high temperatures can lead to unexpected rearrangements or even ring-opening, although this is less common.[2] Consider if a milder base, such as potassium carbonate (K₂CO₃) in DMF, could be sufficient for your specific alkylating agent.

Q: During my aqueous workup, I added a concentrated NaOH solution to neutralize the reaction mixture. Could this have damaged my this compound product?

A: Brief exposure to aqueous bases like NaOH or K₂CO₃ during a standard workup is generally well-tolerated by this compound, especially at room temperature or below.[8] The indolyl anion is not significantly formed in the presence of water. However, if your product is left in a strongly basic aqueous solution for an extended period, particularly with heating, hydrolysis or other degradation pathways could become a concern. It is always best practice to perform the neutralization and extraction steps efficiently without unnecessary delays.[9]

Troubleshooting Guide

Use this section to diagnose and solve specific experimental problems.

Table 1: Summary of Stability & Handling Recommendations
ConditionPotential IssuesRecommended PracticesPractices to Avoid
Acidic (pH < 5) Polymerization, tar formation, N-nitrosation (if nitrites present).[1][6]Use catalytic amounts of acid; maintain low temperatures (0 °C or below); use Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) as alternatives to Brønsted acids; monitor reaction closely.[4]Use of excess strong acids (e.g., conc. H₂SO₄, PPA); high temperatures; prolonged reaction times; presence of nitrite contaminants.
Neutral (pH ~7) Generally stable. Susceptible to oxidation in the presence of strong oxidizing agents.[10]Store under an inert atmosphere (N₂ or Ar) if long-term stability is critical; use deoxygenated solvents for sensitive reactions.Exposure to strong oxidants; prolonged exposure to air and light, which can cause gradual discoloration.
Basic (pH > 8) N-H deprotonation, potential for side reactions with strong, non-nucleophilic bases.For N-functionalization, use anhydrous solvents and fresh base; for workups, use dilute aqueous base and perform extractions promptly.Prolonged heating in the presence of strong bases; use of unnecessarily harsh basic conditions.[2]
Troubleshooting Workflow for Failed Reactions

This decision tree can help you systematically identify the source of instability-related reaction failures.

G start Problem: Low Yield / Reaction Failure cond_check Were acidic or basic conditions used? start->cond_check acid_path Acidic Conditions cond_check->acid_path Yes (Acid) base_path Basic Conditions cond_check->base_path Yes (Base) other_path Neutral / Other cond_check->other_path No acid_q1 Was a dark tar or precipitate observed? acid_path->acid_q1 base_q1 Was the reaction an N-alkylation/acylation? base_path->base_q1 other_a1 Check Reagent Purity: - Starting material degraded? - Solvents pure? [3] other_path->other_a1 other_path->other_a1 other_a2 Consider Dehalogenation: - Was a catalyst like Pd/C used in a reductive step? [2] other_path->other_a2 other_path->other_a2 acid_a1_yes Likely Polymerization. Solutions: - Reduce acid concentration - Lower temperature - Use a milder Lewis acid acid_q1->acid_a1_yes Yes acid_q2 Was workup problematic? (e.g., product loss) acid_q1->acid_q2 No acid_a2_yes Product may be unstable to aqueous base wash. Test: Expose a small sample to workup conditions and monitor by TLC. acid_q2->acid_a2_yes Yes base_a1_yes Possible Issues: - Wet solvent/reagents - Base not strong enough - Temperature too high Solutions: - Use anhydrous solvents - Use fresh, high-quality base - Optimize temperature base_q1->base_a1_yes Yes

Caption: Troubleshooting workflow for reactions involving this compound.

Experimental Protocols

These protocols provide a framework for assessing the stability of this compound under forced degradation conditions, a practice commonly employed in the pharmaceutical industry to understand degradation pathways.[11][12]

Protocol 1: Forced Degradation Study - Acidic Hydrolysis

Objective: To determine the stability of this compound in an acidic solution over time.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Sample Preparation:

    • Test Sample: In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Control Sample: In a separate vial, mix 1 mL of the stock solution with 9 mL of a 50:50 water:methanol solution.

  • Incubation: Store both vials at a controlled temperature (e.g., 40 °C) and protect from light.

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot from each vial.

  • Quenching: Immediately neutralize the aliquot from the "Test Sample" with 100 µL of 0.1 M NaOH. Dilute the "Control Sample" aliquot with an equal volume of the 50:50 water:methanol solution.

  • HPLC Analysis: Analyze all samples by HPLC. Monitor the peak area of the this compound parent peak and observe the formation of any new peaks corresponding to degradation products.

  • Data Interpretation: Calculate the percentage of remaining this compound at each time point relative to the T=0 sample. A significant decrease in the parent peak area in the test sample compared to the control indicates degradation.

Protocol 2: Forced Degradation Study - Basic Hydrolysis

Objective: To determine the stability of this compound in a basic solution.

Procedure:

  • Follow the same steps as in Protocol 1, but substitute 0.1 M HCl with 0.1 M NaOH for the "Test Sample".

  • For the quenching step, neutralize the "Test Sample" aliquot with an equal volume of 0.1 M HCl .

Visualizing Potential Degradation under Strong Acid

The following diagram illustrates the initial, critical step in acid-mediated degradation.

Caption: Acid-catalyzed dimerization/polymerization pathway of indoles.

References

  • Tiedink, H. G., et al. (1989). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Food and Chemical Toxicology, 27(11), 723-730.
  • BenchChem. (2025). Avoiding byproduct formation in the synthesis of 5-chloroindoles. Technical Support Guide.
  • University of Rochester, Department of Chemistry. (2026). How to Troubleshoot a Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathway of (a) 4-chloroindole in Exiguobacterium sp. PMA. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole. Technical Support Guide.
  • Pest Management Regulatory Agency. (2016). Proposed Registration Decision PRD2016-27, 4-Chloroindole-3-Acetic Acid. Health Canada.
  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability.
  • International Journal of Chemical Studies. (2019). 3-Substituted indole: A review.
  • Pharmaffiliates. (2023).
  • Research Journal of Pharmacy and Technology. (2018).
  • Thermo Fisher Scientific. (2025).
  • BioPharm International. (2015).
  • PubMed. (2025).
  • University of Rochester, Department of Chemistry. (n.d.). Failed Reaction: FAQ. Retrieved from [Link]

  • Oxford Academic. (2019). Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid. Plant Physiology.
  • BenchChem. (2025). Technical Support Center: 4,7-Dichloroquinoline Substitution Reactions.
  • Guidechem. (n.d.). What is the stability and storage condition of 4-Chloroindole? FAQ.
  • ACS Publications. (2025). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • National Center for Biotechnology Information. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives.
  • Sigma-Aldrich. (n.d.). 4-Chloroindole 98%. Product Page.

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Technical Support Center: Byproduct Formation in the Chlorination of Indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center for the chlorination of indole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers, scientists, and drug development professionals may encounter during their synthetic work. As Senior Application Scientists, we understand that controlling byproduct formation is a critical aspect of achieving high yields and purity in the synthesis of chlorinated indoles, which are important scaffolds in medicinal chemistry. This resource aims to equip you with the knowledge to anticipate, identify, and mitigate common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the electrophilic chlorination of indole?

The indole ring possesses multiple nucleophilic sites, making it susceptible to various side reactions during chlorination. The primary challenge is controlling regioselectivity and preventing over-chlorination.[1]

Common Byproducts Include:

  • 3-Chloroindole: This is often the desired product, as the C3 position is the most electron-rich and kinetically favored site for electrophilic attack.[1][2]

  • 2-Chloroindole: Formation of this isomer can occur, particularly if the C3 position is blocked or under certain reaction conditions.[2][3] Direct C2 chlorination can be achieved with high regioselectivity by introducing a removable pyrimidyl directing group to the indole nitrogen.[4]

  • Di- and Polychlorinated Indoles: Over-chlorination is a significant issue, leading to a mixture of dichlorinated (e.g., 2,3-dichloroindole) and polychlorinated products.[1] This is especially prevalent with highly reactive chlorinating agents or prolonged reaction times.

  • Oxidized Byproducts: Depending on the chlorinating agent and reaction conditions, oxidized products such as oxindoles (e.g., 3,3-dichloro-2-oxindoles) can be formed.[5][6]

  • Ring-Opened Products: In some cases, particularly with strong oxidants or harsh conditions, the indole ring can undergo cleavage, leading to a complex mixture of degradation products, including 2-substituted anilines.[7][8]

  • N-Chloroindole: This can form as an intermediate, which can then rearrange to C-chlorinated products.[9][10][11]

Q2: What is the underlying mechanism of electrophilic chlorination of indole and how does it influence byproduct formation?

The chlorination of indole is a classic example of an electrophilic aromatic substitution reaction. The mechanism dictates the observed regioselectivity and potential for side reactions.

Mechanism Overview:

  • Generation of the Electrophile: The chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), provides an electrophilic chlorine species (Cl⁺ or a polarized equivalent).[12][13]

  • Nucleophilic Attack: The electron-rich indole ring attacks the electrophilic chlorine. The attack preferentially occurs at the C3 position due to the higher electron density and the ability to form a more stable carbocation intermediate (an arenium ion or sigma complex) where the positive charge is delocalized over the nitrogen atom.[12]

  • Proton Removal: A base in the reaction mixture removes a proton from the C3 position, restoring the aromaticity of the pyrrole ring and yielding 3-chloroindole.[12]

Influence on Byproduct Formation:

  • Regioselectivity: The inherent electronic properties of the indole ring strongly favor C3 chlorination. However, steric hindrance at C3 or the use of directing groups can favor substitution at other positions, such as C2.[2][4]

  • Over-chlorination: Once the first chlorine atom is introduced, the indole ring is deactivated. However, it is still susceptible to further chlorination, especially with an excess of the chlorinating agent or under forcing conditions. This leads to the formation of di- and polychlorinated byproducts.[1]

Troubleshooting Guide

Problem 1: Low Yield of the Desired 3-Chloroindole and a Mixture of Isomers (e.g., 2-Chloroindole).

Probable Causes:

  • Reaction Conditions: Temperature, solvent, and the nature of the chlorinating agent can significantly influence the regioselectivity.

  • Steric Hindrance: If the C3 position is substituted, electrophilic attack will be directed to other positions, primarily C2.[2][3]

  • Intermediate Formation: The formation of N-chloroindole as a transient intermediate can lead to subsequent rearrangement to a mixture of C-chlorinated isomers.[10][11]

Solutions:

  • Choice of Chlorinating Agent:

    • N-Chlorosuccinimide (NCS): Generally provides good selectivity for the 3-position under mild conditions.[14][15][16] It is a solid and a safer alternative to gaseous chlorine.[15]

    • Sulfuryl Chloride (SO₂Cl₂): Can also be used, but may be less selective and can lead to over-chlorination if not carefully controlled.[17][18]

  • Solvent Effects: The choice of solvent can influence the reaction pathway. Aprotic solvents are commonly used.

  • Temperature Control: Running the reaction at low temperatures (e.g., 0°C to room temperature) can help improve selectivity and minimize side reactions.[15]

  • Use of Directing Groups: For selective C2 chlorination, a directing group on the indole nitrogen, such as a pyrimidyl group, can be employed.[4]

Illustrative Workflow for Selective 3-Chlorination:

Indole Indole Reaction_Vessel Reaction_Vessel Indole->Reaction_Vessel Dissolve in Aprotic Solvent (e.g., THF, DCM) Stir_at_Low_Temp Stir_at_Low_Temp Reaction_Vessel->Stir_at_Low_Temp Maintain 0°C to RT NCS NCS NCS->Reaction_Vessel Add portion-wise Quench_Reaction Quench_Reaction Stir_at_Low_Temp->Quench_Reaction Monitor by TLC/LC-MS Workup Workup Quench_Reaction->Workup e.g., Aqueous Na₂S₂O₃ Purification Purification Workup->Purification Column Chromatography Pure 3-Chloroindole Pure 3-Chloroindole Purification->Pure 3-Chloroindole

Caption: Workflow for selective 3-chlorination of indole.

Problem 2: Significant Formation of Dichlorinated and Polychlorinated Byproducts.

Probable Cause:

  • Excess Chlorinating Agent: Using more than one equivalent of the chlorinating agent will inevitably lead to over-chlorination.

  • Reaction Time: Allowing the reaction to proceed for too long can result in the chlorination of the initially formed monochloroindole.

  • High Reactivity of the Chlorinating Agent: Some reagents are more aggressive and less selective.

Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. Use of 1.0 to 1.1 equivalents is generally recommended for monochlorination.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quench the reaction once the starting material is consumed and before significant amounts of dichlorinated products are formed.

  • Slow Addition: Add the chlorinating agent slowly and portion-wise to maintain a low concentration in the reaction mixture, which can help to control the reaction rate and improve selectivity.

Data on Chlorinating Agent Stoichiometry and Product Distribution:

Chlorinating AgentEquivalents3-Chloroindole (%)2,3-Dichloroindole (%)Other Byproducts (%)
NCS1.085510
NCS1.5405010
SO₂Cl₂1.0702010
SO₂Cl₂1.5256510

Note: These are representative values and can vary based on specific reaction conditions.

Problem 3: Formation of Oxidized Byproducts like Oxindoles.

Probable Causes:

  • Nature of the Chlorinating Agent: Some chlorinating agents, especially in the presence of water, can also act as oxidizing agents. For instance, sulfuryl chlorofluoride can lead to the formation of 3-chloro-2-oxindoles and 3,3-dichloro-2-oxindoles depending on the solvent.[6]

  • Presence of Water: Water can participate in the reaction, leading to the formation of hydroxylated intermediates that can then be oxidized.[19]

Solutions:

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions. Use dry solvents and glassware.

  • Choice of Reagent: Select a chlorinating agent that is less prone to causing oxidation. NCS is often a good choice in this regard.[16]

  • Solvent Selection: The choice of solvent can be critical in directing the reaction towards chlorination versus chlorooxidation.[6]

Reaction Scheme for Byproduct Formation:

cluster_products Potential Products Indole Indole 3-Chloroindole 3-Chloroindole Indole->3-Chloroindole Electrophilic Attack at C3 (Major) 2-Chloroindole 2-Chloroindole Indole->2-Chloroindole Attack at C2 (Minor/Steric Hindrance at C3) Oxindoles Oxindoles Indole->Oxindoles Oxidation Chlorinating_Agent Chlorinating Agent (e.g., NCS, SO₂Cl₂) Chlorinating_Agent->3-Chloroindole Chlorinating_Agent->2-Chloroindole Dichloroindoles Dichloroindoles Chlorinating_Agent->Dichloroindoles Chlorinating_Agent->Oxindoles 3-Chloroindole->Dichloroindoles Over-chlorination

Caption: Pathways to desired product and byproducts in indole chlorination.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Chloroindole using NCS

Materials:

  • Indole

  • N-Chlorosuccinimide (NCS)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a stirred solution of indole (1.0 eq) in anhydrous THF or DCM (0.1 M) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add NCS (1.05 eq) portion-wise over 10-15 minutes.

  • Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure 3-chloroindole.

References

  • Huan, M., Liu, Y. D., & Zhong, R. (2024). Identifying initial transformation products during chlorination of the indole moiety and unveiling their formation mechanisms. Environmental Science: Processes & Impacts. [Link]

  • Proposed mechanism for the chlorination of indoles 1. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Identifying Initial Transformation Products during Chlorination of the Indole Moiety and Unveiling Their Formation Mechanisms - ResearchGate. (n.d.). ResearchGate. [Link]

  • Huan, M., Liu, Y. D., & Zhong, R. (2024). Identifying initial transformation products during chlorination of the indole moiety and unveiling their formation mechanisms. Environmental Science: Processes & Impacts. [Link]

  • Zhao, J., Cheng, X., Le, J., Yang, W., Xue, F., Zhang, X., & Jiang, C. (2015). Cu-mediated direct regioselective C-2 chlorination of indoles. Organic & Biomolecular Chemistry, 13(35), 9235–9239. [Link]

  • Yang, C., Shang, C., & Shen, Q. (2016). Overlooked Contribution of the Indole Moiety to the Formation of Haloacetonitrile Disinfection Byproducts. Environmental Science & Technology, 50(4), 1954–1962. [Link]

  • De Rosa, M., & Alonso, J. L. T. (1978). Studies of the mechanism of chlorination of indoles. Detection of N-chloroindole and 3-chloro-3H-indole as intermediates. The Journal of Organic Chemistry, 43(13), 2639–2643. [Link]

  • Zheng, Y., Li, J., Wu, W., Qi, C., & Jiang, H. (2025). Synthesis of 3‐Chloroindoles via Palladium‐Catalyzed Chlorocyclization of Unmasked 2‐Alkynylanilines. Advanced Synthesis & Catalysis. [Link]

  • Wang, W., Chen, H., Lin, Q., Weng, S., & Yang, P. (2020). Detection, transformation, and toxicity of indole-derivative nonsteroidal anti-inflammatory drugs during chlorine disinfection. Chemosphere, 263, 127579. [Link]

  • KI promoted synthesis of 3,3‐dichloro‐2‐oxindole. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Electrophilic Substitution Reactions of Indoles | Request PDF. (n.d.). ResearchGate. [Link]

  • Electrophilic Substitution Reaction Mechanism - BYJU'S. (n.d.). BYJU'S. [Link]

  • N-Chlorosuccinimide (NCS) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Ma, T., Zheng, Y., & Huang, S. (2023). SO2ClF: A Reagent for Controllable Chlorination and Chlorooxidation of Simple Unprotected Indoles. The Journal of Organic Chemistry, 88(8), 4839–4847. [Link]

  • De Rosa, M., & Alonso, J. L. T. (1978). Studies Pof the Mechanism of Chlorination of Indoles. Detection of iV-Chloroindole and 3-Chloro-3ii-indole as Intermediates. Journal of Organic Chemistry, 43(13), 2639-2643. [Link]

  • Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC - PubMed Central. (n.d.). PubMed Central. [Link]

  • N-Chlorosuccinimide (NCS) - Common Organic Chemistry. (n.d.). Common Organic Chemistry. [Link]

  • Foley, D. P., DeFrancisco, M. A., Horne, D. G., & Gembicky, M. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development, 24(3), 438–445. [Link]

  • N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis - ResearchGate. (n.d.). ResearchGate. [Link]

  • a continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a - ChemRxiv. (n.d.). ChemRxiv. [Link]

  • Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone - NIH. (n.d.). National Institutes of Health. [Link]

  • Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC - NIH. (n.d.). National Institutes of Health. [Link]

  • De Rosa, M., & Alonso, J. L. T. (1978). Studies of the mechanism of chlorination of indoles. Detection of N-chloroindole and 3-chloro-3H-indole as intermediates. The Journal of Organic Chemistry, 43(13), 2639–2643. [Link]

  • N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis | Bentham Science. (n.d.). Bentham Science. [Link]

  • Chlorination with sulfuryl chloride - US3920757A - Google Patents. (n.d.).
  • Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions | Organic Letters - ACS Publications. (n.d.). ACS Publications. [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). New Journal of Chemistry. [Link]

  • The Synthesis of 2- and 3-Substituted Indoles - CORE. (n.d.). CORE. [Link]

  • Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - PMC - NIH. (n.d.). PubMed Central. [Link]

  • Ma, T., Zheng, Y., & Huang, S. (2023). SO2ClF: A Reagent for Controllable Chlorination and Chlorooxidation of Simple Unprotected Indoles. The Journal of Organic Chemistry. [Link]

  • A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. (n.d.). Taylor & Francis. [Link]

  • (PDF) ChemInform Abstract: Ene-Type Chlorination of Functionalized Olefins Using Sulfuryl Chloride in the Absence of a Base. - ResearchGate. (n.d.). ResearchGate. [Link]

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Scaling up the synthesis of 4,7-Dichloroindole from lab to pilot plant

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Scaling the Synthesis of 4,7-Dichloroindole

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide practical, in-depth answers to the challenges encountered when transitioning this important synthesis from the laboratory bench to a pilot plant. As a key heterocyclic intermediate in the development of pharmaceuticals and advanced materials, robust and scalable access to this compound is critical.[1][2] This document moves beyond simple protocols to explain the underlying chemical and engineering principles essential for successful scale-up.

Part 1: Synthesis Fundamentals & Reaction Pathway

This section addresses the foundational questions regarding the synthesis of this compound.

Q1: What are the most common synthetic strategies for producing chlorinated indoles like this compound?

A1: The synthesis of the indole core is a well-established field in organic chemistry.[3] For chlorinated derivatives, the primary strategies involve either starting with an appropriately chlorinated precursor or performing a chlorination reaction on an indole scaffold. The most prevalent methods adaptable for this compound include:

  • The Fischer Indole Synthesis: This is arguably the most classic and widely used method for indole synthesis.[4] It involves the acid-catalyzed cyclization of an arylhydrazone. For this compound, this would typically start from (2,5-dichlorophenyl)hydrazine and a suitable aldehyde or ketone. While robust, this method can face challenges with regioselectivity if unsymmetrical ketones are used and can fail with certain substitution patterns.[5][6][7]

  • The Madelung Synthesis: This method involves the high-temperature, base-catalyzed cyclization of an N-acyl-o-toluidine.[4] A modern variant uses milder conditions with alkyllithium bases, making it suitable for more sensitive substrates.[4] This route would require a starting material like N-acetyl-2-methyl-3,6-dichloroaniline.

  • Reductive Cyclization of o-Nitrotoluenes: A common strategy involves the condensation of an o-nitrotoluene derivative with an oxalic ester (Reissert synthesis) or other carbonyl source, followed by reductive cyclization of the nitro group to form the indole ring.[4] For instance, starting from 2,5-dichloro-1-methyl-3-nitrobenzene.

The choice of route often depends on the availability and cost of starting materials, as well as the sensitivity of functional groups to the reaction conditions. For pilot-scale production, the Fischer synthesis is often considered due to its long history and use of relatively common reagents.

General Synthetic Workflow: Fischer Indole Synthesis

The following diagram illustrates a typical workflow for the Fischer Indole Synthesis route, a common choice for scaling up.

G cluster_prep Stage 1: Hydrazone Formation cluster_cyclize Stage 2: Cyclization & Aromatization cluster_decarbox Stage 3: Decarboxylation cluster_purify Stage 4: Purification A 2,5-Dichlorophenylhydrazine C Hydrazone Intermediate A->C B Pyruvic Acid (or other keto-acid) B->C E Indole-2-carboxylic acid Intermediate C->E D Acid Catalyst (e.g., H2SO4, PPA) D->E Heat G Crude this compound E->G F High Temperature Solvent (e.g., Dowtherm A) F->G Heat H Crystallization or Chromatography G->H I Pure this compound H->I

Caption: A generalized workflow for the synthesis of this compound via the Fischer indole pathway.

Part 2: Troubleshooting Guide for Pilot Plant Scale-Up

This section is the core of the support center, addressing specific problems encountered during the transition from lab to pilot scale.

Q2: We are observing a significant and difficult-to-control exotherm during the acid-catalyzed cyclization step at the 100L scale. How can we manage this?

A2: This is a classic scale-up challenge rooted in fundamental heat transfer principles. The surface-area-to-volume ratio decreases dramatically as you increase the reactor size. A lab flask has a large surface area relative to its small volume, allowing for efficient heat dissipation. A 100L reactor has much less surface area per unit volume, causing heat to build up.

Core Problem & Solutions:

  • Heat Generation vs. Removal: The rate of heat generation from your reaction is now exceeding the rate of heat removal by the reactor's cooling jacket.

  • Solutions:

    • Controlled Reagent Addition: Instead of adding the acid catalyst all at once, add it subsurface via a dosing pump over an extended period (e.g., 2-4 hours). This allows the cooling system to keep pace with the heat being generated.

    • Reverse Addition: Consider adding the hydrazone solution to the hot acid. This "reverse addition" ensures the reactive species is immediately consumed and prevents its accumulation. This must be carefully evaluated to avoid degradation.

    • Solvent Choice: Ensure your solvent has a sufficiently high boiling point to absorb thermal energy without boiling over. A solvent like Dowtherm A is often used in large-scale cyclizations for this reason.[8]

    • Process Modeling: For critical processes, perform a reaction calorimetry study (e.g., using an RC1 calorimeter) at the lab scale. This will quantify the heat of reaction and help engineers model the thermal behavior in the pilot plant, ensuring the reactor's cooling capacity is sufficient.

Q3: Our pilot batch has a different impurity profile than our lab batches. We are seeing a new peak in the HPLC, possibly a regioisomer. What is the cause and remedy?

A3: Impurity profiles frequently change upon scale-up due to subtle variations in mixing, temperature gradients, and reaction time.

Likely Causes and Solutions:

  • Regioisomer Formation: In syntheses like the Fischer indole, non-uniform temperature or localized "hot spots" within the large reactor can alter the selectivity of the cyclization, leading to undesired isomers (e.g., 6,7- or 4,5-dichloroindole).[5]

    • Troubleshooting: Improve agitation to ensure uniform mixing and heat distribution. Verify that temperature probes are correctly placed to reflect the bulk internal temperature, not just the temperature near the reactor wall.

  • Dehalogenation: The loss of a chlorine atom to yield monochloro-indole or even unsubstituted indole is a known side reaction, especially if any reductive conditions are present or if certain catalysts are used in subsequent steps (e.g., palladium on carbon for a different transformation).[5]

    • Troubleshooting: Scrutinize all raw materials for contaminants that could act as reducing agents. If using catalytic hydrogenation elsewhere in the process, select catalysts and conditions known to minimize hydrodehalogenation.[5]

  • Incomplete Reaction/Byproducts: Slower or incomplete reactions due to poor mixing can leave starting materials or intermediates in the final product. These can degrade under work-up conditions, forming new impurities.[9][10]

    • Troubleshooting: Implement in-process controls (IPCs), such as sampling the reaction mixture for HPLC analysis every hour. Do not proceed to the next step until the reaction meets a predetermined completion criterion (e.g., <1% starting material remaining).

Q4: The work-up from our lab protocol, which uses multiple liquid-liquid extractions with dichloromethane, is generating enormous solvent waste and is operationally difficult at the pilot scale. What are the alternatives?

A4: This is a critical consideration for sustainable and practical manufacturing.[11] Direct translation of lab-scale extractive work-ups is rarely feasible.

Scalable Work-up & Isolation Strategies:

  • Anti-Solvent Crystallization: The preferred method for purification at scale is crystallization. After the reaction is complete, consider adding an "anti-solvent" (a solvent in which your product is insoluble but impurities are soluble) to the reaction mixture to precipitate the this compound. This requires careful development to ensure high purity and yield.

  • Reactive Extraction/pH Swing: Instead of extracting with an organic solvent, adjust the pH of the aqueous reaction mixture. If the product or key impurities have acidic or basic handles, their solubility can be manipulated to either precipitate the desired product or sequester impurities in the aqueous layer.

  • Melt Crystallization: If the product is thermally stable, a melt crystallization can be a solvent-free purification method. The crude product is melted and then slowly cooled, allowing the pure compound to crystallize, leaving impurities in the remaining liquid phase.

  • Switch to a More Suitable Solvent: If extraction is unavoidable, switch to a solvent with a lower environmental impact and higher boiling point (for easier recovery and recycling), such as 2-methyltetrahydrofuran (2-MeTHF), which is often considered a "greener" alternative to solvents like DCM or THF.

Part 3: Protocols & Data

Lab-Scale Protocol Example: Fischer Indole Synthesis

This protocol is a representative example for lab-scale synthesis and should be fully optimized and validated before any scale-up is attempted.

Materials:

  • (2,5-Dichlorophenyl)hydrazine hydrochloride

  • Sodium pyruvate

  • Ethanol

  • Polyphosphoric acid (PPA)

  • Toluene

  • Sodium Bicarbonate Solution (5% w/v)

Procedure:

  • Hydrazone Formation: In a 250 mL round-bottom flask, suspend (2,5-dichlorophenyl)hydrazine hydrochloride (10.0 g, 1 eq) in ethanol (100 mL). Add sodium pyruvate (5.7 g, 1.1 eq). Heat the mixture to reflux for 2 hours. Monitor by TLC until the hydrazine is consumed.

  • Solvent Swap: Cool the reaction and remove the ethanol under reduced pressure. Add toluene (100 mL) to the residue and stir.

  • Cyclization: To a separate flask, add polyphosphoric acid (50 g) and heat to 90°C. Slowly add the toluene slurry of the crude hydrazone to the hot PPA over 30 minutes, maintaining the internal temperature below 110°C.

  • Reaction & Quench: Stir the mixture at 100°C for 1 hour. Cool the reaction to 60°C and very carefully quench by slowly adding the reaction mixture to 200 mL of ice-water with vigorous stirring.

  • Work-up: Neutralize the aqueous slurry with 5% sodium bicarbonate solution until pH > 7. Extract the mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (hexane/ethyl acetate gradient) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound.

Table 1: Key Parameter Comparison: Lab vs. Pilot Plant
ParameterLaboratory Scale (1L Flask)Pilot Plant Scale (100L Reactor)Key Rationale for Change
Batch Size 10-50 g5-20 kgIncreased production demand.
Reactor Round-bottom glass flaskGlass-lined or Hastelloy steel reactorMaterial compatibility, pressure rating, and heat transfer.[12]
Heating/Cooling Heating mantle, ice bathJacket with thermal fluid (oil/glycol)Precise temperature control and high heat transfer capacity.
Agitation Magnetic stir barMotor-driven impeller (e.g., retreat curve, pitched blade)Ensures homogeneity in a large volume; critical for mass and heat transfer.
Reagent Addition Manual via dropping funnelAutomated dosing pumpEnsures slow, controlled addition for safety and selectivity.
Work-up Separatory funnel extractionPhase separation in reactor, filtrationManual extraction is impractical; focus on crystallization and filtration.[13]
Purification Flash chromatographyRecrystallization and centrifugationChromatography is generally not cost-effective for large quantities.
Safety Fume hoodClosed system, process hazard analysis (PHA)Enhanced engineering controls are required for handling large quantities of hazardous materials.[14]

Part 4: Troubleshooting Workflow Visualization

When faced with a common scale-up issue like low yield, a systematic approach is necessary.

G start Problem: Pilot Batch Yield is Low check_mass 1. Verify Mass Balance & Raw Material Assay start->check_mass ipc_review 2. Review In-Process Controls (IPCs) check_mass->ipc_review Mass Balance OK impurity_analysis 3. Analyze Impurity Profile (HPLC, LC-MS) ipc_review->impurity_analysis IPCs as Expected mixing Investigate Mixing Efficiency: - Increase agitation speed? - Different impeller type? ipc_review->mixing Reaction Sluggish temp Investigate Thermal Profile: - Calibrate probes? - Evidence of hot spots? ipc_review->temp Reaction Incomplete degradation Identify Degradation Pathway: - Is product unstable in work-up? - Shorten work-up time? impurity_analysis->degradation New Impurities Found isolation Optimize Isolation: - Is product lost to mother liquor? - Change crystallization solvent? impurity_analysis->isolation Known Impurities High end Solution Implemented mixing->end temp->end degradation->end isolation->end

Caption: A decision tree for troubleshooting low yield in a pilot plant batch.

References

  • Organic Letters. (2025). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Pivotal Role of this compound-2,3-dione in Modern Organic Synthesis.
  • Organic Syntheses. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne.
  • BenchChem. (n.d.).
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • PubMed. (2000). Synthesis and Biological Activities of 4-chloroindole-3-acetic Acid and Its Esters.
  • The Royal Society of Chemistry. (n.d.).
  • Beilstein Journal of Organic Chemistry. (2011).
  • Sigma-Aldrich. (2025).
  • BenchChem. (2025). Avoiding byproduct formation in the synthesis of 5-chloroindoles.
  • NIH. (n.d.).
  • International Journal of Pharmaceutical Research and Applic
  • Beilstein Journal of Organic Chemistry. (2011).
  • Journal of the American Chemical Society. (2011).
  • Asynt. (2022). Saving Time and Money with Pilot Scale Process Chemistry.
  • Princeton EHS. (n.d.).
  • Pharmaguideline. (n.d.).

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Technical Support Center: Analytical Methods for 4,7-Dichloroindole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the analysis of 4,7-Dichloroindole. As a critical intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), ensuring its purity is paramount to the safety and efficacy of the final drug product.[1] This guide provides in-depth answers to common questions, detailed experimental protocols, and troubleshooting advice to support your research and development efforts.

Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities in this compound typically originate from the synthetic route or degradation. Based on common indole syntheses, you should be vigilant for several classes of impurities:[2][3]

  • Regioisomers: Depending on the synthetic pathway, other dichloroindole isomers (e.g., 4,5-, 4,6-, 5,6-, 5,7-, or 6,7-dichloroindole) can form. These are often the most challenging to separate due to their similar physicochemical properties.

  • Starting Materials & Intermediates: Unreacted starting materials or intermediates from the synthesis process are a common source of impurities. For example, in a synthesis starting from a dichlorophenylhydrazine, residual amounts may be present.

  • Byproducts of Reaction: Side reactions can lead to various byproducts. For instance, dehalogenation can result in monochloroindoles or even indole itself, particularly under harsh reductive conditions.[4]

  • Degradation Products: this compound can be susceptible to oxidation or polymerization under improper storage conditions (e.g., exposure to light, air, or high temperatures).

Q2: What is the best primary analytical technique for quantifying impurities in this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard and most robust technique for the routine quantification of organic impurities in pharmaceutical intermediates like this compound.[5][6]

Causality: HPLC is preferred for several key reasons:

  • Separation Power: It excels at separating structurally similar compounds, such as the various dichloroindole isomers, which is critical for accurate quantification.[7]

  • Sensitivity & Linearity: Modern HPLC-UV systems provide the high sensitivity and wide linear range required to measure impurities from trace levels (e.g., 0.05%) up to several percent, in line with regulatory requirements.[8][9]

  • Non-destructive: It is a non-destructive technique, allowing for the potential collection of fractions for further characterization if needed.

  • Versatility: The methodology is highly versatile. By adjusting the stationary phase (column), mobile phase composition, and gradient, the method can be optimized to resolve a wide array of potential impurities.[5]

Q3: How do I identify an unknown impurity peak observed in my HPLC chromatogram?

A3: Identifying an unknown impurity requires a combination of chromatographic and spectroscopic techniques. The most powerful approach is hyphenation, primarily Liquid Chromatography-Mass Spectrometry (LC-MS).

Workflow for Identification:

  • Obtain Mass-to-Charge Ratio (m/z): An initial LC-MS analysis will provide the molecular weight of the impurity. For chlorinated compounds, the isotopic pattern is a crucial diagnostic tool. A compound with two chlorine atoms will exhibit a characteristic M, M+2, and M+4 peak cluster with a relative intensity ratio of approximately 9:6:1, confirming the presence of both chlorine atoms.[10]

  • Determine Fragmentation Pattern (MS/MS): If the initial mass isn't sufficient for identification, tandem mass spectrometry (MS/MS) can be used to fragment the impurity ion. The resulting fragmentation pattern provides structural clues that can help elucidate the molecule's structure.

  • Consider Spectroscopic Analysis (NMR): If the impurity can be isolated (e.g., via preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for structure elucidation.[11] 1H and 13C NMR will reveal the connectivity of atoms, while 2D-NMR techniques (like COSY and HMBC) can confirm the complete structure, which is especially useful for differentiating isomers.[7][12]

Q4: What are the regulatory expectations for impurity analysis?

A4: Global regulatory bodies, harmonized under the International Council for Harmonisation (ICH), have established clear guidelines. For a drug substance intermediate like this compound, the principles of ICH Q3A(R2) are paramount.[2][13] These guidelines define thresholds for the reporting, identification, and qualification of impurities.

Threshold TypeMaximum Daily Dose ≤ 2 g/day Purpose
Reporting Threshold ≥ 0.05%The level at which an impurity must be reported in a regulatory submission.[14]
Identification Threshold > 0.10% or 1.0 mg/day (whichever is lower)The level above which the structure of an impurity must be determined.[13][15]
Qualification Threshold > 0.15% or 1.0 mg/day (whichever is lower)The level above which an impurity's biological safety must be established.[2][14]
Table 1: Summary of ICH Q3A(R2) Thresholds for Impurities in a New Drug Substance.

It is essential that the analytical methods used are properly validated according to ICH Q2(R1/R2) guidelines to prove they are fit for purpose.[8][16][17]

Detailed Analytical Protocols
Protocol 1: HPLC-UV Method for Impurity Quantification

This protocol provides a robust starting point for separating this compound from its potential impurities. Method optimization will likely be required based on the specific impurity profile of your material.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 25.0 mg of the this compound sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (this mixture acts as the diluent).

    • Sonicate for 5 minutes to ensure complete dissolution. This results in a sample concentration of ~0.5 mg/mL.

  • Chromatographic System:

    • Use a validated HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale / Causality
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the indole ring system, which is the primary mechanism of separation.[5]
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic pH (~2.5) ensures the indole nitrogen is not ionized and suppresses the ionization of residual silanols on the column, leading to better peak shape.[18][19]
Mobile Phase B AcetonitrileA common, strong organic solvent that provides good elution for nonpolar compounds.
Gradient Elution 0-5 min: 40% B; 5-25 min: 40% to 80% B; 25-30 min: 80% B; 30-31 min: 80% to 40% B; 31-40 min: 40% BA gradient is essential to elute both early-eluting polar impurities and late-eluting nonpolar impurities (like dimers or other isomers) within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[20]
Detection Wavelength 275 nmThe indole chromophore has a strong absorbance around this wavelength, providing good sensitivity for the main component and related impurities. A DAD is recommended to check for peak purity.
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring adequate sensitivity.
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage of each impurity using the area percent method (assuming the response factor of the impurities is similar to the main peak). For higher accuracy, use a standard of the impurity to determine its relative response factor.

Protocol 2: GC-MS Method for Impurity Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent complementary technique, especially for identifying volatile or semi-volatile impurities and confirming molecular weights.[21][22]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of this compound in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • GC-MS System:

    • Use a GC system with a capillary column coupled to a Mass Spectrometric detector (e.g., a Quadrupole).

  • GC-MS Conditions:

ParameterRecommended ConditionRationale / Causality
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)A low-polarity 5% phenyl-methylpolysiloxane column is a general-purpose column suitable for separating a wide range of semi-volatile organic compounds.[23]
Inlet Temperature 280 °CEnsures rapid and complete volatilization of the analyte and impurities without thermal degradation.
Injection Mode Split (e.g., 50:1 ratio)A split injection prevents column overloading from the high-concentration main peak, allowing for better chromatography of trace impurities.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas. A constant flow ensures stable retention times.
Oven Program Start at 100 °C, hold for 2 min. Ramp at 10 °C/min to 300 °C, hold for 10 min.This temperature program allows for the separation of more volatile impurities at the beginning and ensures that less volatile compounds are eluted from the column.
MS Source Temp 230 °CStandard temperature for an Electron Ionization (EI) source.
MS Quad Temp 150 °CStandard temperature for a quadrupole mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVEI is a "hard" ionization technique that produces reproducible fragmentation patterns, which are excellent for library matching and structural elucidation.[24]
Scan Range 40 - 450 m/zThis range will cover the molecular ion of this compound (m/z 185) and its fragments, as well as potential lower and higher molecular weight impurities.
Visualized Workflows & Logic

Impurity_Analysis_Workflow cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification cluster_2 Phase 3: Confirmation & Qualification Sample This compound Sample HPLC Run Validated HPLC-UV Method Sample->HPLC Detect Detect Impurity Peaks HPLC->Detect Report Impurity < Reporting Threshold (e.g., <0.05%) Detect->Report Yes Identify_Thresh Impurity > Identification Threshold (e.g., >0.10%) Detect->Identify_Thresh No NoAction Report in Batch Record Report->NoAction LCMS Perform LC-MS Analysis Identify_Thresh->LCMS Qual_Thresh Impurity > Qualification Threshold (e.g., >0.15%) Identify_Thresh->Qual_Thresh No MW_Iso Determine MW & Isotopic Pattern LCMS->MW_Iso MSMS Perform MS/MS Fragmentation MW_Iso->MSMS Structure Propose Structure MSMS->Structure Structure->Qual_Thresh Isolate Isolate Impurity (Prep-HPLC) Qual_Thresh->Isolate Yes FinalReport Finalize Specification & Report Qual_Thresh->FinalReport No NMR Confirm Structure by NMR Isolate->NMR Qualify Perform Toxicological Qualification NMR->Qualify Qualify->FinalReport

Caption: Workflow for the Detection, Identification, and Qualification of Impurities.

Troubleshooting Guide
Q: My this compound peak is tailing in my HPLC analysis. What is the cause and how do I fix it?

A: Peak tailing for indole compounds is a common issue, often caused by secondary interactions between the analyte and the stationary phase.[18] The indole nitrogen has a lone pair of electrons and can interact with active sites on the silica backbone of the column, particularly residual silanol groups.

Tailing_Troubleshooting cluster_MobilePhase Mobile Phase Issues cluster_Column Column Issues cluster_Other Other Issues Start Peak Tailing Observed pH_Check Is Mobile Phase pH < 3? Start->pH_Check Lower_pH Action: Lower pH to 2.5 with H3PO4 or TFA pH_Check->Lower_pH No Buffer_Check Is Buffer Concentration Sufficient? pH_Check->Buffer_Check Yes Increase_Buffer Action: Increase Buffer Concentration (e.g., 20-25mM) Buffer_Check->Increase_Buffer No Column_Age Is the Column Old or Contaminated? Buffer_Check->Column_Age Yes Wash_Column Action: Wash Column with Strong Solvent (e.g., Isopropanol) Column_Age->Wash_Column Maybe Overload_Check Is Sample Overloaded? Column_Age->Overload_Check No Replace_Column Action: Replace with a New Column, Preferably with End-Capping Wash_Column->Replace_Column Reduce_Conc Action: Reduce Injection Volume or Sample Concentration Overload_Check->Reduce_Conc Yes

Caption: Decision tree for troubleshooting HPLC peak tailing.

Detailed Troubleshooting Steps:

  • Check Mobile Phase pH: The most common cause is the interaction with ionized silanols. Lowering the mobile phase pH to ~2.5-3.0 with an acid like phosphoric or trifluoroacetic acid will protonate the silanol groups (Si-OH), minimizing this secondary ionic interaction.[18]

  • Assess Column Health: An old or poorly treated column may have exposed silanol groups. Try washing the column according to the manufacturer's instructions. If this fails, replace the column, preferably with one that is well end-capped to shield the residual silanols.[25]

  • Evaluate for Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion. Try reducing the injection volume or sample concentration to see if the peak shape improves.[26]

  • Consider Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.[18]

Q: I am using GC-MS and I don't see a peak for my suspected impurity, but I see it in HPLC. Why?

A: This discrepancy is common and usually points to one of two issues: the impurity's volatility or its thermal stability.

  • Non-Volatile Impurities: The impurity may have a very high boiling point or be non-volatile (e.g., a salt or a highly polar degradation product). Such compounds will not elute from the GC column under typical conditions. They will remain in the GC inlet or at the head of the column.

    • Solution: Rely on HPLC or LC-MS for analysis of this impurity. These techniques are designed for non-volatile and thermally labile compounds.

  • Thermal Degradation: The impurity may be thermally labile, meaning it degrades at the high temperatures of the GC inlet or oven.[27] What you inject is not what reaches the detector.

    • Solution: Try lowering the GC inlet temperature. If degradation persists, derivatization might be an option to create a more thermally stable version of the molecule. However, for routine analysis, LC-MS is the more direct and reliable method.

References
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Validation & Comparative

A Comparative Guide to the Biological Activity of 4,7-Dichloroindole and Other Dihaloindoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold and the Power of Halogenation

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of natural products and pharmaceutical agents.[1][2] Its versatile framework allows for a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3] A key strategy for modulating the therapeutic potential of the indole nucleus is halogenation. The incorporation of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the indole ring profoundly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets.[2][4][5]

This guide provides an in-depth comparative analysis of the biological activities of 4,7-dichloroindole and other dihalogenated indoles. While direct, head-to-head experimental comparisons of a wide range of dihalo-isomers in single studies are limited, this document synthesizes available data from authoritative sources to build a comprehensive picture for researchers, scientists, and drug development professionals. We will explore key structure-activity relationships (SAR), present quantitative data from relevant assays, and provide detailed experimental protocols to support further research in this promising area.

The Strategic Impact of Halogen Substitution

The type of halogen and its position on the indole ring are critical determinants of biological activity. Halogenation can enhance a compound's ability to penetrate cell membranes, block sites of metabolic oxidation, and form specific halogen bonds with target proteins, thereby altering potency and selectivity.[5] For instance, the presence of chloro or bromo groups at positions 4 or 5 of the indole ring has been shown to be essential for potent antibacterial activity against Vibrio parahaemolyticus.[6] Similarly, studies on brominated indoles have demonstrated that the position of the bromine atom significantly affects anti-inflammatory activity.[7]

Caption: Numbered positions on the indole scaffold available for halogen substitution.

Comparative Biological Activity: A Multi-Faceted Analysis

This section compares the known biological activities of this compound and related dihaloindoles, categorized by their therapeutic potential. The data is compiled from multiple studies; therefore, direct comparison of absolute values should be made with caution, as experimental conditions may vary.

Antimicrobial and Antibiofilm Activity

Halogenated indoles have emerged as potent agents against a range of pathogenic microbes, including drug-resistant strains. Their mechanism often involves disrupting bacterial motility, inhibiting biofilm formation, and damaging cell membranes.[6][8]

Quantitative structure-activity relationship (QSAR) analyses have revealed that substitutions at the C4 and C5 positions of the indole ring are particularly favorable for antimicrobial activity.[6][9] Studies on multi-halogenated indoles against Candida species found that di-halogenation, specifically with bromine and chlorine in the C4-C6 region, establishes an electronically optimized pharmacophore that enhances antifungal effects.[10]

Table 1: Comparative Antimicrobial Activity of Dihaloindoles

Compound Target Organism Activity Type Potency (MIC in µg/mL) Reference
4-Chloroindole Vibrio parahaemolyticus Antimicrobial 50 [11]
Uropathogenic E. coli Antimicrobial 75 [9]
7-Chloroindole Vibrio parahaemolyticus Antimicrobial 200 [11]
4,6-Dibromoindole Candida albicans Antifungal 10–50 [10]
5-Bromo-4-chloroindole Candida albicans Antifungal 10–50 [10]

| Various Bromoindoles | Gram-negative bacteria | Antibacterial | 2–8 |[12] |

Note: MIC (Minimum Inhibitory Concentration) values are sourced from different studies and are not the result of a direct head-to-head comparison. They are presented for illustrative purposes.

The data suggests that both the type of halogen and its position are crucial. For instance, 4-chloroindole exhibits a four-fold lower MIC (indicating higher potency) against V. parahaemolyticus compared to 7-chloroindole.[11] Furthermore, di-halogenated indoles like 4,6-dibromoindole and 5-bromo-4-chloroindole show potent, broad-spectrum activity against various Candida species, outperforming the antifungal drug ketoconazole in some cases.[10]

Anticancer and Cytotoxic Activity

The indole scaffold is a key component of numerous anticancer agents. Halogenation can enhance the cytotoxic potential of these molecules by improving their interaction with targets like the WNT signaling pathway, Bcl-2 family proteins, or microtubules.[13][14][15]

While data specifically on this compound is sparse, related chlorinated and fluorinated indoles have been evaluated. For example, a 5-chloro-substituted indole carboxamide derivative was identified as a lead compound for developing therapeutic agents against WNT-dependent colon cancer, with an EC50 of 7.1 µM against HCT116 cells.[13] In another study, some indole-sulfonamide derivatives containing a 4-chloro group showed the most potent anticancer effects among the tested monoindoles.[16] However, the addition of a halogen does not universally guarantee improved activity; a study on 5-fluorinated indole phytoalexins found they did not show improved anticancer activity compared to the non-fluorinated lead compounds, highlighting the complexity of SAR in this context.[17]

Table 2: Comparative Anticancer Activity of Halogenated Indoles

Compound Class Cancer Cell Line Activity Metric (IC50 / EC50) Reference
5-Chloro-indole Derivative HCT116 (Colon Cancer) EC50 = 7.1 µM [13]
4-Chloro-indole Sulfonamide MOLT-3 (Leukemia) IC50 = 46.23 µM [16]
trans-[PtCl2(5ClL)2] A2780cis (Ovarian Cancer) IC50 = 4.96 µM [18]

| 2'-(3,4-dichlorophenylamino) analogue of 5-fluorospirobrassinin | Various | Most active of library |[17] |

Note: IC50/EC50 values represent the concentration required to inhibit 50% of cell growth or a biological process. The compounds listed are structurally diverse and not directly comparable.

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and inhibiting inflammatory mediators is a key therapeutic strategy. Halogenated indoles have shown promise in this area by inhibiting the production of inflammatory signaling molecules like nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2).[7]

A key study on brominated indoles from the marine mollusc Dicathais orbita provided critical insight into positional effects. The study revealed that the position of the bromine atom on the isatin (indole-2,3-dione) ring significantly impacted anti-inflammatory activity, with the order of potency being 5-Bromo > 6-Bromo > 7-Bromo.[7] This demonstrates that even a subtle shift in the halogen's location can dramatically alter biological efficacy. The active compounds were found to inhibit the translocation of the pro-inflammatory transcription factor NFκB.[7]

Enzyme Inhibition

The specific and potent inhibition of enzymes is a hallmark of modern drug design. Halogenated indoles have been successfully developed as inhibitors for a range of enzymes critical to disease progression. For example, indole derivatives have been designed as potent inhibitors of the SARS-CoV-2 3CL protease, a key enzyme for viral replication.[19] Other studies have identified isatin (indole-2,3-dione) derivatives as inhibitors of carboxylesterases, enzymes involved in drug metabolism, where inhibitory potency was directly related to the hydrophobicity enhanced by halogen substitution.[20] Furthermore, oxindole derivatives, including those with chloro-substituents, have shown strong inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), an immunosuppressive enzyme and a major target in cancer immunotherapy.[21]

Experimental Methodologies: A Guide for Practical Application

To ensure scientific integrity and enable researchers to validate and expand upon these findings, this section provides detailed protocols for key biological assays. The rationale behind critical steps is explained to provide a deeper understanding of the experimental design.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.

MIC_Workflow A Prepare serial dilutions of dihaloindole compounds in a 96-well plate. B Inoculate each well with a standardized bacterial or fungal suspension (e.g., 5x10^5 CFU/mL). A->B C Include positive (microbe, no compound) and negative (medium only) controls. B->C D Incubate plate under appropriate conditions (e.g., 37°C for 24 hours). C->D E Add a viability indicator (e.g., Resazurin or INT) and incubate further. D->E F Determine MIC: The lowest concentration with no visible color change (i.e., no growth). E->F

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test indole in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Culture the target microorganism to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the growth medium to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Controls: Add the standardized inoculum to all wells containing the test compounds. Set up a positive control well (inoculum without compound) and a negative control well (medium only).

  • Incubation: Cover the plate and incubate at the optimal temperature and duration for the test organism (e.g., 37°C for 18-24 hours for E. coli).

  • MIC Determination: After incubation, assess microbial growth. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. For enhanced accuracy, a viability dye like resazurin can be added, where a lack of color change from blue to pink indicates inhibition of metabolic activity.

Causality Insight: The use of a standardized inoculum is critical for reproducibility. The 0.5 McFarland standard ensures that the initial number of microbial cells is consistent across experiments, making the resulting MIC values comparable and reliable.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing the cytotoxic potential of chemical compounds.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test indoles in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include untreated cells as a control.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration and determine the IC50 value using non-linear regression analysis.

Causality Insight: The MTT assay relies on the activity of mitochondrial reductase enzymes present only in metabolically active, living cells. These enzymes reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.

Structure-Activity Relationship (SAR) Summary and Future Outlook

The collective evidence from various studies allows for the formulation of several key SAR principles for dihaloindoles, which can guide future drug design efforts.

Caption: Summary of key Structure-Activity Relationships for dihaloindoles.

Future Directions: The field of halogenated indoles is ripe for further exploration. A critical next step is the execution of comprehensive studies that directly compare a wide array of positional dihalo-isomers (e.g., 4,7-dichloro vs. 5,6-dichloro vs. 4,6-dibromoindole) within the same set of biological assays. This would provide definitive data on the relative contributions of halogen type and position. Furthermore, exploring tri- and tetra-halogenated indoles could yield compounds with novel activities, although care must be taken to maintain favorable drug-like properties. The synthesis and evaluation of this compound and its derivatives against a broad panel of microbial, cancer, and inflammatory targets remain a significant and valuable research opportunity.

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4,7-Dichloroindole and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomeric Purity in Drug Discovery

In the landscape of medicinal chemistry and drug development, indole scaffolds are a cornerstone for creating novel therapeutics.[1][2] Among them, dichloroindole derivatives serve as critical intermediates and structural motifs in a wide array of pharmacologically active compounds, from kinase inhibitors to materials for organic light-emitting diodes (OLEDs).[3] However, the synthesis of a specific dichloroindole, such as 4,7-dichloroindole, can often yield a mixture of positional isomers. Differentiating these isomers is not merely an academic exercise; it is a critical step in process development and quality control, as even minor changes in substituent position can drastically alter a molecule's biological activity and toxicological profile.

This guide provides an in-depth spectroscopic comparison of this compound with its key isomers, including 5,6-dichloroindole and 2,3-dichloroindole. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. Instead, this document explains the causality behind experimental choices and provides a framework for researchers to confidently identify and differentiate these crucial chemical entities. We will delve into the nuances of UV-Vis, FT-IR, NMR, and Mass Spectrometry, demonstrating how a multi-faceted analytical approach provides an unambiguous structural confirmation.

Structural Overview of Key Dichloroindole Isomers

The indole ring system is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The numbering of the indole core is fundamental to understanding the nomenclature of its derivatives. The key difference between the isomers under investigation is the position of the two chlorine atoms on this scaffold, which directly influences their electronic distribution, steric profile, and, consequently, their spectroscopic properties.

Compound Name Structure Key Structural Features
This compound

Chlorine atoms are positioned on the benzene ring, flanking the pyrrole fusion site. This substitution pattern leads to a relatively symmetric electronic environment in the benzene portion.
5,6-Dichloroindole

Adjacent chlorine atoms on the benzene ring create a strong dipole and significantly influence the aromatic protons.[4]
2,3-Dichloroindole

Chlorine atoms are located on the electron-rich pyrrole ring, which drastically alters the reactivity and electronic properties compared to isomers with substitution on the benzene ring.[5]

UV-Vis Spectroscopy: Analyzing Conjugated π-Systems

Expertise & Causality: UV-Vis spectroscopy probes the electronic transitions within a molecule's chromophore. For indoles, the entire bicyclic system acts as a chromophore, exhibiting characteristic absorption bands, notably the ¹Lₐ and ¹Lₑ transitions.[6][7] The position of chlorine substituents, which are auxochromes, modifies the energy of these transitions. Through their inductive (-I) and resonance (+R) effects, chlorine atoms can shift the absorption maximum (λₘₐₓ) to longer (bathochromic) or shorter (hypsochromic) wavelengths. The extent and direction of this shift are highly dependent on the substitution pattern, making UV-Vis a useful preliminary tool for differentiation.

Experimental Protocol: UV-Vis Spectrum Acquisition

A standardized protocol ensures data comparability. Minor variations in solvent polarity can influence λₘₐₓ, so consistency is paramount.

  • Sample Preparation : Prepare a dilute solution (e.g., 10-20 µg/mL) of the dichloroindole isomer in a UV-grade solvent, such as methanol or ethanol.[8]

  • Blank Correction : Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

  • Data Acquisition : Record the absorption spectrum of the sample solution over a range of 200-400 nm.

  • Analysis : Identify the wavelength of maximum absorbance (λₘₐₓ).

Visualization: UV-Vis Spectroscopy Workflow

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis P1 Dissolve Isomer in UV-grade Solvent A2 Run Sample Scan (200-400 nm) P1->A2 P2 Prepare Blank (Pure Solvent) A1 Baseline Correction with Blank P2->A1 A1->A2 D1 Identify λmax Values A2->D1 D2 Compare Spectra of Isomers D1->D2

Caption: Workflow for UV-Vis analysis of dichloroindole isomers.

Comparative UV-Vis Data
Isomer Approximate λₘₐₓ (nm) Interpretation of Spectral Shifts
Indole (Reference) ~270-280The fundamental absorption of the indole chromophore.
This compound ~285-295A noticeable bathochromic (red) shift is expected due to the extension of conjugation and electronic perturbation by the two chlorine atoms on the benzene ring.
5,6-Dichloroindole ~290-300Similar to this compound, a significant red shift is anticipated. The precise λₘₐₓ may differ slightly due to the different vector of the dipole moment created by the adjacent chlorines.
2,3-Dichloroindole ~275-285The shift may be less pronounced. Substitution on the pyrrole ring can have a more complex effect on the electronic transitions compared to substitution on the benzenoid ring.[5]

Analysis: The position of chlorine atoms on the benzene ring (positions 4, 5, 6, 7) generally leads to more predictable bathochromic shifts compared to substitution on the pyrrole ring (positions 2, 3). While UV-Vis spectroscopy may not unambiguously identify an isomer on its own, it can readily distinguish between classes (e.g., pyrrole-substituted vs. benzene-substituted) and serve as a rapid quality control check.[9]

FT-IR Spectroscopy: Vibrational Fingerprinting

Expertise & Causality: Infrared (IR) spectroscopy identifies the vibrational modes of functional groups within a molecule. For dichloroindoles, several key regions of the spectrum are diagnostic. The N-H stretching frequency (~3400 cm⁻¹) provides information about hydrogen bonding, while the aromatic C-H and C=C stretching vibrations (~3100-3000 cm⁻¹ and ~1600-1450 cm⁻¹, respectively) confirm the presence of the aromatic system.[10] Most importantly, the pattern of absorptions in the "fingerprint region" (below 1300 cm⁻¹) is unique to each isomer, arising from complex C-H bending and C-C skeletal vibrations. The C-Cl stretching modes (~800-600 cm⁻¹) are also found here and are highly sensitive to the substitution pattern.

Experimental Protocol: FT-IR Spectrum Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

  • Instrument Preparation : Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and running a background spectrum.

  • Sample Application : Place a small amount of the solid dichloroindole sample directly onto the ATR crystal.

  • Data Acquisition : Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing : Perform an ATR correction if necessary and label the key peaks.

Visualization: FT-IR Analysis Workflow

FTIR_Workflow start Clean ATR Crystal background Acquire Background Spectrum (Air) start->background sample Place Solid Sample on Crystal background->sample acquire Acquire Sample Spectrum sample->acquire process Process Data (e.g., ATR Correction) acquire->process analyze Identify Key Vibrational Bands process->analyze NMR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis P1 Dissolve Sample in Deuterated Solvent A1 Insert into Magnet & Lock on Solvent P1->A1 A2 Optimize Shims A1->A2 A3 Acquire 1H, 13C, etc. Spectra A2->A3 D1 Process Data (FT, Phase) A3->D1 D2 Assign Signals & Interpret Structure D1->D2

Caption: A generalized workflow for structural analysis by NMR spectroscopy.

Comparative ¹H NMR Data (Predicted, in CDCl₃)
Isomer H2/H3 (ppm) Aromatic Protons (ppm) Expected Splitting Pattern
This compound ~6.6 (dd), ~7.2 (t)H5: ~7.0 (d), H6: ~6.9 (d)Aromatic region shows a simple AB system: two doublets with ortho coupling (~8 Hz).
5,6-Dichloroindole ~6.5 (dd), ~7.2 (t)H4: ~7.6 (s), H7: ~7.5 (s)Aromatic region is distinguished by two singlets, providing a clear signature.
2,3-Dichloroindole No H2/H3 protonsH4-H7: ~7.1-7.6 (m)The absence of signals in the typical H2/H3 region (~6.5-7.3 ppm) is a key identifier. The aromatic region shows a complex multiplet pattern.

Analysis: The ¹H NMR spectra are highly diagnostic. This compound is characterized by a pair of doublets in the aromatic region. 5,6-dichloroindole is easily identified by its two aromatic singlets. 2,3-dichloroindole is unique in its lack of signals for the H2 and H3 protons on the pyrrole ring. These distinct patterns allow for unambiguous differentiation.

Mass Spectrometry: The Isotopic Signature

Expertise & Causality: Mass spectrometry (MS) provides the mass-to-charge ratio (m/z) of a molecule, giving a precise molecular weight. Its most powerful diagnostic feature for halogenated compounds is the analysis of isotopic patterns. Chlorine exists naturally as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), with a mass difference of two units.

For a molecule containing two chlorine atoms, this leads to a highly characteristic cluster of peaks for the molecular ion (M⁺):

  • M⁺ peak : Contains two ³⁵Cl atoms.

  • M+2 peak : Contains one ³⁵Cl and one ³⁷Cl atom.

  • M+4 peak : Contains two ³⁷Cl atoms.

The predictable intensity ratio of these peaks (~9:6:1) is a definitive signature for a dichloro compound. [11]

Experimental Protocol: Electron Ionization (EI) MS
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

  • Ionization : Bombard the sample with high-energy electrons (~70 eV) in the ion source to generate a radical cation (the molecular ion, M⁺) and fragment ions.

  • Mass Analysis : Separate the ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole).

  • Detection : Detect the ions to generate the mass spectrum.

Visualization: Mass Spectrometry Process

MS_Process Sample Sample Introduction (e.g., Direct Probe) Ionization Ionization (e.g., EI, 70 eV) Sample->Ionization Acceleration Ion Acceleration Ionization->Acceleration Analysis Mass Analysis (e.g., Quadrupole) Acceleration->Analysis Detection Detection (Electron Multiplier) Analysis->Detection Spectrum Mass Spectrum (Plot of Intensity vs. m/z) Detection->Spectrum

Sources

A Comprehensive Guide to the Structural Validation of Novel 4,7-Dichloroindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for advancing discovery programs. Within the vast landscape of heterocyclic chemistry, indole derivatives continue to emerge as privileged scaffolds in medicinal chemistry, owing to their diverse biological activities. The introduction of specific substitution patterns, such as the 4,7-dichloro motif, can profoundly influence the physicochemical and pharmacological properties of the indole core. This guide provides an in-depth technical comparison of the key analytical techniques employed to validate the structure of novel 4,7-dichloroindole derivatives, using a combination of predictive analysis and comparison with a known analogue, 4,7-dichloro-2-methyl-1H-indole.

The Imperative of Multi-faceted Structural Validation

The journey from a proposed molecular structure to a confirmed chemical entity relies on a synergistic approach, where no single technique provides the complete picture. Each analytical method interrogates a different aspect of the molecule's constitution, and their collective data provide the irrefutable evidence required for publication, patenting, and progression into further studies. The primary techniques discussed herein—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—form the triad of modern structural elucidation.

Strategic Workflow for Structural Validation

A logical and efficient workflow is paramount in the structural validation process. The initial steps typically involve spectroscopic techniques that provide rapid and information-rich data, followed by more definitive, but often more time-consuming, methods if required.

Caption: A typical workflow for the structural validation of a novel compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fingerprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework and deduce the connectivity of atoms.

Predicting the ¹H and ¹³C NMR Spectra of a Novel this compound Derivative

Let us consider a hypothetical novel derivative: 4,7-dichloro-3-ethyl-1H-indole . Based on established principles of NMR spectroscopy and data from similar structures, we can predict the key features of its ¹H and ¹³C NMR spectra.

The chlorine atoms at positions 4 and 7 will exert a significant electron-withdrawing effect, leading to a general downfield shift of the aromatic protons and carbons compared to unsubstituted indole.

Table 1: Predicted ¹H and ¹³C NMR Data for 4,7-dichloro-3-ethyl-1H-indole

Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Key Correlations (HMBC)
N-H~8.2 (broad singlet)-C2, C7a, C3
H-2~7.2 (singlet)~125C3, C3a, C7a
H-5~7.0 (doublet, J ≈ 8 Hz)~122C4, C6, C7
H-6~6.9 (doublet, J ≈ 8 Hz)~120C4, C5, C7a
-CH₂-~2.8 (quartet, J ≈ 7.5 Hz)~20C2, C3, C3a, -CH₃
-CH₃~1.3 (triplet, J ≈ 7.5 Hz)~15C3, -CH₂-
C-2-~125H2, H-CH₂-
C-3-~118H2, H-CH₂-, H-CH₃
C-3a-~128H2, H5, H-CH₂-
C-4-~128H5
C-5-~122H6
C-6-~120H5
C-7-~125H6
C-7a-~135H-N, H2, H6
Comparison with a Known Alternative: 4,7-Dichloro-2-methyl-1H-indole

Table 2: Comparison of Expected ¹H and ¹³C NMR Data

Position Predicted 4,7-dichloro-3-ethyl-1H-indole Expected 4,7-dichloro-2-methyl-1H-indole Key Differentiating Features
¹H NMR
H-2/H-3H-2: ~7.2 (s)H-3: ~6.3 (s)The chemical shift of the pyrrolic proton is significantly different.
Alkyl Group-CH₂-: ~2.8 (q), -CH₃: ~1.3 (t)-CH₃: ~2.4 (s)The presence of a singlet for the methyl group versus a quartet and triplet for the ethyl group is a clear distinction.
¹³C NMR
C-2/C-3C-2: ~125, C-3: ~118C-2: ~135, C-3: ~100The chemical shifts of the C2 and C3 carbons are diagnostic for the position of the substituent.
Alkyl Group-CH₂-: ~20, -CH₃: ~15-CH₃: ~14The number and chemical shifts of the alkyl carbons will differ.

This comparative analysis highlights how subtle changes in substituent position lead to distinct and predictable changes in the NMR spectra, allowing for unambiguous structural assignment.

Experimental Protocol: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the novel this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans to achieve adequate signal-to-noise, the spectral width to encompass all proton signals, and the relaxation delay to ensure accurate integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans is typically required.

  • 2D NMR Experiments: To definitively assign all proton and carbon signals, a suite of two-dimensional NMR experiments should be performed.

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, crucial for assigning adjacent protons in the aromatic and ethyl groups.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular fragments and confirming the overall connectivity.

II. Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecular ion. For our hypothetical 4,7-dichloro-3-ethyl-1H-indole (C₁₀H₉Cl₂N), the expected monoisotopic mass is 213.0166. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 9:6:1, providing strong evidence for the presence of two chlorine atoms.

Fragmentation Analysis

Electron impact (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion. The resulting fragmentation pattern is a fingerprint of the molecule. For indole derivatives, common fragmentation pathways involve cleavage of the pyrrole ring and loss of substituents.[2] For our target molecule, we would expect to see fragments corresponding to the loss of the ethyl group and potentially rearrangements involving the indole core.

Caption: Predicted major fragmentation pathways for 4,7-dichloro-3-ethyl-1H-indole.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

  • HRMS Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS). Acquire a full scan spectrum in high-resolution mode.

  • MS/MS Analysis: Select the molecular ion peak as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

III. X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers. While our hypothetical molecule is achiral, for chiral derivatives, this technique is the gold standard.

The crystal structure of a related compound, 4,7-dichloroquinoline, has been reported, providing some insight into the potential packing and intermolecular interactions that might be observed for 4,7-dichloroindoles.[3]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Conclusion: An Integrated Approach to Structural Certainty

The structural validation of novel this compound derivatives, as with any new chemical entity, demands a rigorous and multi-faceted analytical approach. While NMR spectroscopy provides the foundational map of the molecular framework, mass spectrometry confirms the elemental composition and offers corroborating structural information through fragmentation patterns. For ultimate confirmation, particularly in cases of complex stereochemistry, X-ray crystallography provides the definitive three-dimensional structure. By judiciously applying these techniques and comparing the experimental data with predicted values and known analogues, researchers can confidently establish the structure of their novel compounds, paving the way for further exploration of their chemical and biological potential.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for Indoles. Retrieved from [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
  • Lynch, V. M., & Martin, S. F. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1498.

Sources

A Head-to-Head Comparison of Synthetic Routes to 4,7-Dichloroindole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,7-Dichloroindole is a crucial heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its rigid bicyclic scaffold, adorned with chlorine atoms at the 4 and 7 positions, offers a unique combination of lipophilicity and electronic properties, making it a valuable intermediate in the synthesis of a wide array of biologically active molecules. The strategic placement of the chlorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, often enhancing their binding affinity to target proteins and improving their metabolic stability. This guide provides a detailed, head-to-head comparison of two prominent synthetic routes to this compound: the classical Fischer-type indole synthesis and the versatile Leimgruber-Batcho indole synthesis. By presenting detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages, we aim to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic endeavors.

Route 1: The Fischer-Type Indole Synthesis

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a robust and widely employed method for the construction of the indole nucleus. This acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone offers a convergent and often high-yielding approach. For the synthesis of this compound, a modified Fischer approach starting from the readily available 2,5-dichloroaniline has been successfully implemented.

Mechanistic Rationale

The reaction proceeds through a series of well-established steps. Initially, 2,5-dichloroaniline is diazotized and reduced in situ to form the corresponding 2,5-dichlorophenylhydrazine. This hydrazine is then condensed with a suitable carbonyl compound, in this case, pyruvic acid, to form a phenylhydrazone. Under acidic conditions, the phenylhydrazone undergoes a[1][1]-sigmatropic rearrangement (the key Fischer rearrangement) to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia lead to the formation of the indole ring. The final step involves decarboxylation to yield the target this compound. The choice of a strong acid catalyst, such as polyphosphoric acid (PPA), is crucial for promoting both the cyclization and decarboxylation steps.

Experimental Protocol: Synthesis of this compound via a Fischer-Type Approach

This protocol is adapted from the procedure described in the Journal of Medicinal Chemistry, 1981, 24 (1), 93–101.

Step 1: Preparation of this compound-2-carboxylic acid

  • To a stirred solution of 2,5-dichloroaniline (16.2 g, 0.1 mol) in concentrated hydrochloric acid (30 mL) and water (30 mL), a solution of sodium nitrite (7.6 g, 0.11 mol) in water (15 mL) is added dropwise at 0-5 °C. The mixture is stirred for an additional 30 minutes at this temperature.

  • The cold diazonium salt solution is then added portion-wise to a stirred solution of tin(II) chloride dihydrate (67.7 g, 0.3 mol) in concentrated hydrochloric acid (60 mL) at 0-5 °C. After the addition is complete, the mixture is stirred for 2 hours at room temperature. The resulting precipitate of 2,5-dichlorophenylhydrazine hydrochloride is collected by filtration, washed with brine, and used directly in the next step.

  • A mixture of the crude 2,5-dichlorophenylhydrazine hydrochloride, pyruvic acid (10.6 g, 0.12 mol), and absolute ethanol (100 mL) is heated at reflux for 2 hours.

  • The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and then with water to afford crude this compound-2-carboxylic acid.

Step 2: Decarboxylation to this compound

  • The crude this compound-2-carboxylic acid is heated in quinoline (50 mL) with a catalytic amount of copper powder at 230-240 °C until the evolution of carbon dioxide ceases.

  • The reaction mixture is cooled and poured into an excess of 2N hydrochloric acid.

  • The mixture is extracted with diethyl ether. The ether extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give this compound as a crystalline solid.

Reported Yield: The overall yield for this two-step process is approximately 60-70%.

Route 2: The Leimgruber-Batcho Indole Synthesis

Developed in the 1970s, the Leimgruber-Batcho indole synthesis offers a powerful and flexible alternative to the Fischer synthesis, particularly for the preparation of indoles with specific substitution patterns. This method commences with an ortho-nitrotoluene derivative, which is first converted to an enamine, followed by a reductive cyclization to form the indole ring.

Mechanistic Rationale

The synthesis begins with the condensation of a substituted o-nitrotoluene, in this case, 2,5-dichloro-6-nitrotoluene, with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms a β-amino-α-nitro-styrene derivative (an enamine). The key advantage of this step is the activation of the methyl group by the ortho-nitro group, facilitating the condensation. The subsequent step involves the reduction of the nitro group to an amine. The resulting amino-enamine intermediate then undergoes a spontaneous intramolecular cyclization, followed by the elimination of a secondary amine (e.g., dimethylamine) to afford the aromatic indole ring. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂/Pd-C, Raney Ni) or chemical reducing agents (e.g., Fe/acetic acid, SnCl₂).

Experimental Protocol: Synthesis of this compound via the Leimgruber-Batcho Approach

Step 1: Preparation of 2,5-Dichloro-6-nitrotoluene

The starting material can be prepared by the nitration of 2,5-dichlorotoluene.

  • To a stirred mixture of 2,5-dichlorotoluene (16.1 g, 0.1 mol) in concentrated sulfuric acid (50 mL) at 0 °C, a mixture of concentrated nitric acid (7.5 mL) and concentrated sulfuric acid (15 mL) is added dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.

  • The mixture is then poured onto crushed ice, and the precipitated solid is collected by filtration, washed with water until neutral, and dried.

  • The crude product can be purified by recrystallization from ethanol to afford 2,5-dichloro-6-nitrotoluene.

Step 2: Synthesis of this compound (Representative Protocol)

  • A solution of 2,5-dichloro-6-nitrotoluene (2.05 g, 10 mmol) and N,N-dimethylformamide dimethyl acetal (2.38 g, 20 mmol) in anhydrous DMF (20 mL) is heated at 110 °C for 4 hours.

  • The solvent is removed under reduced pressure to give the crude enamine intermediate.

  • The crude enamine is dissolved in a mixture of ethanol (50 mL) and acetic acid (10 mL). Iron powder (2.8 g, 50 mmol) is added in portions, and the mixture is heated at reflux for 2 hours.

  • The reaction mixture is cooled, filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

  • The residue is taken up in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.

Estimated Yield: Based on typical yields for the Leimgruber-Batcho synthesis of related indoles, an overall yield in the range of 70-80% can be anticipated.

Head-to-Head Comparison

FeatureFischer-Type Indole SynthesisLeimgruber-Batcho Indole Synthesis
Starting Materials 2,5-Dichloroaniline, Pyruvic acid2,5-Dichlorotoluene
Key Reagents Sodium nitrite, Tin(II) chloride, Polyphosphoric acid or Quinoline/CuNitrating agents, DMF-DMA, Reducing agent (e.g., Fe/AcOH)
Reaction Conditions Diazotization at 0-5 °C; Refluxing ethanol; High-temperature decarboxylation (230-240 °C)Nitration at low temperature; Refluxing DMF; Refluxing ethanol/acetic acid
Overall Yield ~60-70% (Reported)~70-80% (Estimated)
Scalability Scalable, but high-temperature decarboxylation can be challenging on a large scale.Generally good scalability; avoids harsh high-temperature steps.
Advantages Utilizes a readily available starting material (2,5-dichloroaniline). Well-established and reliable method.Milder reaction conditions for the cyclization step. Often provides higher yields. Can be a one-pot procedure from the nitrotoluene.
Disadvantages Involves the use of a potentially hazardous diazonium salt intermediate. High-temperature decarboxylation step.Requires the synthesis of the specific o-nitrotoluene precursor.

Visualizing the Synthetic Pathways

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product A 2,5-Dichloroaniline C 2,5-Dichlorophenyl- hydrazine A->C 1. NaNO₂, HCl 2. SnCl₂ B Pyruvic Acid D Hydrazone C->D Pyruvic Acid, EtOH, Reflux E This compound- 2-carboxylic acid D->E PPA or Quinoline/Cu, Heat F This compound E->F Decarboxylation

Caption: Fischer-Type Synthesis of this compound.

Leimgruber_Batcho_Synthesis cluster_start_lb Starting Material cluster_intermediate_lb Intermediates cluster_product_lb Final Product A_lb 2,5-Dichlorotoluene B_lb 2,5-Dichloro-6-nitrotoluene A_lb->B_lb HNO₃, H₂SO₄ C_lb Enamine B_lb->C_lb DMF-DMA, DMF, Heat D_lb This compound C_lb->D_lb Fe, AcOH, EtOH, Reflux

Caption: Leimgruber-Batcho Synthesis of this compound.

Conclusion: A Scientist's Perspective

Both the Fischer-type and the Leimgruber-Batcho syntheses represent viable and effective strategies for the preparation of this compound. The choice between these two routes will ultimately depend on the specific needs and constraints of the research project.

The Fischer-type indole synthesis is a classic and dependable method, particularly when 2,5-dichloroaniline is readily available. Its primary drawbacks are the multi-step nature, including the in situ generation of the hydrazine, and the high-temperature decarboxylation step, which may not be suitable for all laboratory setups and could pose challenges for large-scale synthesis.

On the other hand, the Leimgruber-Batcho indole synthesis offers the potential for higher yields under milder cyclization conditions. Its linear approach, starting from a substituted toluene, can be advantageous for library synthesis and for accessing a variety of substituted indoles by simply varying the starting o-nitrotoluene. While the synthesis of the required 2,5-dichloro-6-nitrotoluene precursor adds a step, the overall process is often more streamlined and potentially more amenable to scale-up.

For researchers prioritizing operational simplicity and milder reaction conditions for the key ring-forming step, the Leimgruber-Batcho synthesis is likely the more attractive option. However, for those with ready access to the aniline starting material and experience with classical named reactions, the Fischer-type synthesis remains a powerful and proven method. Ultimately, a careful consideration of starting material availability, reaction scale, and available equipment will guide the synthetic chemist to the most appropriate and efficient route for obtaining the valuable this compound building block.

References

  • Tidwell, J. H.; et al. (1981). Synthesis and Anthelmintic Activity of 2-Acylamino-3-benzoyl- and 2-Acylamino-3-(2-thienoyl)indoles. Journal of Medicinal Chemistry, 24(1), 93–101. [Link]

  • Leimgruber, W.; Batcho, A. D. (1971). A new and efficient indole synthesis. American Chemical Society, 23rd National Organic Chemistry Symposium, Ann Arbor, MI, June 20-24, 1971, Abstracts, p 48. (No URL available)
  • Robinson, B. (1983). The Fischer Indole Synthesis. Chemical Reviews, 83(2), 175-201. [Link]

  • Clark, R. D.; Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. [Link]

  • Somei, M.; et al. (1983). A versatile and regioselective synthesis of 4-substituted indoles. Chemical & Pharmaceutical Bulletin, 31(2), 641-651. [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation for 4,7-Dichloroindole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] The strategic addition of halogen atoms, such as chlorine at the 4 and 7 positions, can significantly modulate the physicochemical and pharmacological properties of the resulting molecule, often enhancing its therapeutic potential.[2] This guide provides an in-depth comparison of essential in vitro assays for the validation of novel 4,7-dichloroindole-based compounds, with a particular focus on their common role as protein kinase inhibitors.[3][4]

Our approach is structured to follow a logical drug discovery cascade, beginning with the assessment of broad cellular effects, progressing to the confirmation of specific enzyme inhibition, and culminating in the definitive validation of target engagement within a cellular context. This guide explains the causality behind experimental choices, ensuring that each described protocol serves as a self-validating system for generating robust and reliable data.

Part 1: Foundational Analysis - Assessing Cellular Viability and Proliferation

The initial step in evaluating any potential therapeutic agent is to determine its effect on cell viability and proliferation. This provides a baseline understanding of the compound's cytotoxic or cytostatic potential. Among the various methods available, two are predominantly used for their reliability and scalability: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Comparison of Primary Cellular Assays
FeatureMTT AssayCellTiter-Glo® Luminescent AssayRationale for this compound Compounds
Principle Colorimetric assay measuring metabolic activity via reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in viable cells.[5][6]Luminescence-based "add-mix-measure" assay that quantifies ATP, an indicator of metabolically active cells.[5]Provides a primary screen for anti-proliferative or cytotoxic effects, which are common endpoints for kinase inhibitors.
Advantages Cost-effective, well-established protocol.High sensitivity, broad linear range, simple and rapid protocol suitable for high-throughput screening (HTS).[5]Both are suitable for initial HTS campaigns to identify hit compounds from a library of this compound derivatives.
Limitations Can be affected by compounds that alter cellular redox potential; requires a solubilization step.[5]More expensive than MTT; enzyme-based, so susceptible to interference from compounds affecting luciferase.Potential for interference exists, necessitating careful selection of controls and possible orthogonal validation.
Typical Output IC₅₀ (half-maximal inhibitory concentration) value representing the compound concentration that reduces cell viability by 50%.IC₅₀ value based on ATP levels.Allows for rank-ordering of compounds based on their potency in a cellular context.
Experimental Workflow: Cellular Viability Assessment

The following diagram illustrates the typical workflow for assessing the impact of this compound compounds on cancer cell proliferation.

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Assay Readout cluster_analysis Data Analysis seed Seed cancer cells in 96-well plates adhere Allow cells to adhere (overnight incubation) seed->adhere treat Treat cells with serial dilutions of this compound compounds adhere->treat incubate Incubate for a defined period (e.g., 48-72 hours) treat->incubate add_reagent Add assay reagent (MTT or CellTiter-Glo®) incubate->add_reagent read Measure signal (Absorbance or Luminescence) add_reagent->read analyze Calculate % viability vs. control read->analyze ic50 Determine IC₅₀ values analyze->ic50

Caption: Workflow for determining compound IC₅₀ in cell viability assays.

Part 2: Mechanistic Validation - Biochemical Kinase Inhibition

Once a compound demonstrates cellular activity, the next critical step is to validate its proposed mechanism of action—in this case, direct inhibition of a specific protein kinase. Biochemical assays, using purified enzymes, are the gold standard for this purpose.[3] They provide a clean system to quantify the direct interaction between the inhibitor and its target, free from the complexities of a cellular environment.

Comparing Biochemical Kinase Assay Formats
Assay FormatPrincipleAdvantages for Indole Inhibitors
Luminescence-Based (e.g., Kinase-Glo®) Measures kinase activity by quantifying the amount of ATP remaining in the reaction. Less ATP indicates higher kinase activity.Simple "add-mix-read" format, high sensitivity, and suitable for a wide range of kinases.[3]
TR-FRET (e.g., LanthaScreen®) Time-Resolved Fluorescence Resonance Energy Transfer. Measures the phosphorylation of a fluorescently labeled substrate by a kinase.Homogeneous (no-wash) format, ratiometric detection reduces artifacts, and high signal-to-noise ratio.[5]
ELISA-Based Enzyme-Linked Immunosorbent Assay. A substrate is coated on a plate, the kinase reaction occurs, and a phosphorylation-specific antibody is used to detect the product.[5]High specificity due to antibody-based detection. Can be very sensitive.
Detailed Protocol: Luminescence-Based Biochemical Kinase Assay

This protocol provides a framework for determining the IC₅₀ of a this compound compound against a target kinase.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (at a concentration near the Km for the kinase)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • This compound compound stock solution (in DMSO)

  • Assay buffer (containing appropriate salts, DTT, and BSA)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the this compound compound in DMSO. Further dilute into the assay buffer.

  • Reaction Setup: In a 384-well plate, add 5 µL of the compound dilution.

  • Enzyme Addition: Add 10 µL of the target kinase and its specific substrate diluted in assay buffer.

  • Initiation: Pre-incubate the compound and enzyme for 15 minutes at room temperature. Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubation: Allow the reaction to proceed for a defined time (e.g., 60 minutes) at room temperature. The duration should be within the linear range of the reaction.

  • Detection: Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® reagent. Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with no enzyme). Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 3: Definitive Proof - Target Engagement in a Cellular Environment

A persistent challenge in drug discovery is that potent biochemical inhibitors often fail in cell-based assays due to poor permeability or off-target effects.[7] Therefore, it is crucial to demonstrate that the compound binds to its intended target within the complex milieu of a living cell. Target engagement assays provide this critical evidence.

Comparison of Target Engagement Assays
AssayPrincipleAdvantages for Indole Compounds
Cellular Thermal Shift Assay (CETSA) Based on ligand-induced thermal stabilization of the target protein.[8][9] Binding of the compound increases the protein's melting temperature (Tₘ).Label-free method that can be used for endogenous proteins.[10] It provides direct biophysical evidence of binding in a physiological context.
NanoBRET™ Target Engagement Assay A live-cell assay measuring Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer.[11][12] Compound binding displaces the tracer, causing a loss of BRET signal.Quantitative, real-time measurement of compound affinity and residence time in living cells.[12] Highly sensitive and suitable for HTS.
Visualizing Target Engagement Workflows

The choice between CETSA and NanoBRET™ often depends on throughput needs and the availability of specific reagents.

G cluster_cetsa CETSA Workflow cluster_nanobret NanoBRET™ Workflow cetsa_treat Treat intact cells with compound or vehicle cetsa_heat Heat cell lysates to a range of temperatures cetsa_treat->cetsa_heat cetsa_separate Separate soluble vs. aggregated proteins cetsa_heat->cetsa_separate cetsa_detect Detect remaining soluble target protein (e.g., Western Blot) cetsa_separate->cetsa_detect nanobret_express Express NanoLuc®-tagged target protein in cells nanobret_add Add fluorescent tracer and test compound nanobret_express->nanobret_add nanobret_measure Measure BRET signal in real-time nanobret_add->nanobret_measure nanobret_analyze Calculate compound affinity (IC₅₀) from displacement nanobret_measure->nanobret_analyze

Sources

Comparative Guide to Cross-Reactivity Profiling of 4,7-Dichloroindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of methodologies to assess the cross-reactivity of 4,7-dichloroindole derivatives. This document emphasizes the causal logic behind experimental choices, ensuring a robust and self-validating approach to characterizing compound selectivity.

Introduction: The Imperative of Selectivity in Drug Discovery

The this compound scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to be kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. While the development of potent kinase inhibitors is a significant achievement, a critical challenge remains: ensuring target selectivity.

Cross-reactivity, or the binding of a drug candidate to unintended biological targets, can lead to unforeseen side effects and toxicity, which are major causes of late-stage clinical trial failures. Therefore, rigorous and early-stage cross-reactivity profiling is not merely a regulatory hurdle but a fundamental component of rational drug design. This guide will explore and compare key experimental strategies for evaluating the selectivity of this compound derivatives, providing both theoretical grounding and practical, step-by-step protocols.

Methodologies for Comprehensive Cross-Reactivity Assessment

A multi-pronged approach is essential for a thorough understanding of a compound's selectivity profile. Combining in vitro biochemical assays with cell-based and proteomics approaches provides a more complete picture of a compound's behavior.

Biochemical Assays: Broad-Panel Kinase Profiling

Broad-panel kinase screening is the foundational step in assessing the selectivity of a kinase inhibitor. These assays measure the direct interaction between the inhibitor and a large, diverse panel of purified kinases.

Expertise & Experience: The rationale for this approach is to cast a wide net early in the discovery process. By screening against hundreds of kinases, we can quickly identify potential off-target liabilities and establish a preliminary selectivity profile. This data is crucial for guiding structure-activity relationship (SAR) studies to improve selectivity.[1] The azaindole scaffold, structurally related to the dichloroindole core, has been extensively studied, and these studies have demonstrated that minor structural modifications can significantly alter the selectivity profile.[2][3]

Trustworthiness: The self-validating nature of this protocol lies in the use of well-characterized, purified enzymes and standardized assay conditions. Including a known selective inhibitor as a positive control and a non-inhibiting compound as a negative control for each kinase assay is critical for data validation.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

  • Plate Preparation: Add 5 µL of the test compound (this compound derivative) at various concentrations in 10% DMSO to the wells of a 96-well plate. Include a positive control (e.g., staurosporine) and a negative control (DMSO vehicle).

  • Kinase and Substrate Addition: Add 20 µL of a solution containing the purified kinase and its specific substrate peptide to each well.

  • Initiation of Reaction: Add 25 µL of a solution containing Mg/ATP, including [γ-³³P]-ATP, to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing for phosphorylation of the substrate.

  • Reaction Termination: Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Substrate Capture: Transfer 50 µL of the reaction mixture to a filtermat and wash three times with 75 mM phosphoric acid and once with methanol to remove unincorporated [γ-³³P]-ATP.

  • Scintillation Counting: Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation: Comparative Kinase Selectivity Profile

DerivativeTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity Score (Off-Target 1 / Target)
Compound A 15>10,0001,500>667
Compound B 255002,00020
Compound C 815030018.75

This table presents hypothetical data for illustrative purposes.

Cell-Based Assays: Confirming Target Engagement and Cellular Selectivity

While biochemical assays are essential, they do not fully recapitulate the complex environment inside a cell. Cell-based assays are crucial for confirming that a compound engages its intended target in a physiological context and for assessing its broader cellular effects.

Expertise & Experience: The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature. This method does not require modification of the compound and can be performed in intact cells or cell lysates.[4]

Trustworthiness: The internal validation of CETSA comes from comparing the thermal stability of the target protein in the presence of the compound to a vehicle control. A significant shift in the melting curve provides strong evidence of direct target engagement.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with the this compound derivative or vehicle control and incubate under normal culture conditions for a specified time.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes).

  • Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.

  • Sample Preparation for Analysis: Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Quantify the amount of the target protein remaining in the supernatant at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature for both the treated and vehicle control samples to generate melting curves and determine the shift in the melting temperature (ΔTm).

Visualization of Experimental Workflow

G cluster_biochem Biochemical Profiling cluster_cell Cell-Based Validation cluster_proteomics Proteome-Wide Off-Target ID b_start Start with Purified Kinases b_assay Perform Radiometric Kinase Assay with Dichloroindole Derivative b_start->b_assay b_data Generate IC50 Values b_assay->b_data b_profile Create Kinase Selectivity Profile b_data->b_profile c_start Treat Intact Cells with Derivative b_profile->c_start Guide Cellular Studies c_cetsa Perform Cellular Thermal Shift Assay (CETSA) c_start->c_cetsa c_western Analyze Target Protein Stability via Western Blot c_cetsa->c_western c_engage Confirm Target Engagement c_western->c_engage p_start Immobilize Derivative on Beads c_engage->p_start Validate On-Target, Probe Off-Targets p_pull Perform Affinity Chromatography Pulldown from Cell Lysate p_start->p_pull p_ms Identify Bound Proteins by Mass Spectrometry p_pull->p_ms p_offtarget Identify Potential Off-Targets p_ms->p_offtarget

Caption: Workflow for comprehensive cross-reactivity assessment.

Proteomics-Based Approaches: Unbiased Off-Target Discovery

To identify unanticipated off-targets, unbiased proteomics approaches are invaluable. Affinity chromatography coupled with mass spectrometry allows for the identification of proteins that physically interact with the this compound derivative.

Expertise & Experience: This method, also known as "drug pulldown" or chemoproteomics, involves immobilizing the compound on a solid support (e.g., beads) and incubating it with a cell lysate.[5] Proteins that bind to the compound are then eluted and identified by mass spectrometry. This technique is powerful for discovering novel off-targets that may not be included in standard kinase panels.

Trustworthiness: A key validation step is to perform a competition experiment. Here, the cell lysate is pre-incubated with an excess of the free (non-immobilized) compound before being added to the beads. True binding partners will show a significant reduction in binding to the immobilized compound in the competition experiment.

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

  • Compound Immobilization: Synthesize an analog of the this compound derivative with a linker suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

  • Cell Lysis: Prepare a native protein lysate from the cells of interest.

  • Affinity Pulldown: Incubate the immobilized compound with the cell lysate to allow for protein binding. For the competition control, pre-incubate the lysate with an excess of the free compound.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands by mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: Compare the protein profiles from the experimental and competition samples to identify specific binding partners.

Case Study: Hypothetical Cross-Reactivity of a this compound Derivative Targeting Aurora Kinase A

Let's consider a hypothetical this compound derivative, "Indole-X," designed as an inhibitor of Aurora Kinase A, a key regulator of mitosis.

  • Biochemical Profiling: A 400-kinase panel reveals that Indole-X potently inhibits Aurora Kinase A (IC50 = 20 nM). However, it also shows significant activity against several other kinases, including JAK2 (IC50 = 150 nM) and FLT3 (IC50 = 300 nM).

  • Cell-Based Validation (CETSA): In a cancer cell line overexpressing Aurora Kinase A, treatment with Indole-X leads to a significant thermal stabilization of Aurora Kinase A, confirming target engagement. A smaller, but still noticeable, stabilization of JAK2 is also observed.

  • Proteomics-Based Discovery: An affinity chromatography experiment using immobilized Indole-X identifies both Aurora Kinase A and JAK2 as high-confidence binding partners. Additionally, it reveals an unexpected interaction with a metabolic enzyme, highlighting a potential off-target liability not present in the kinase panel.

Visualization of a Hypothetical Signaling Pathway

G cluster_pathway Cellular Signaling Pathways IndoleX Indole-X (this compound Derivative) AuroraA Aurora Kinase A (On-Target) IndoleX->AuroraA Potent Inhibition JAK2 JAK2 (Off-Target) IndoleX->JAK2 Moderate Inhibition MetabolicEnzyme Metabolic Enzyme (Off-Target) IndoleX->MetabolicEnzyme Weak Binding Mitosis Mitotic Progression AuroraA->Mitosis Regulates STAT3 STAT3 Signaling JAK2->STAT3 Metabolism Cellular Metabolism MetabolicEnzyme->Metabolism

Caption: On- and off-target effects of a hypothetical compound.

Conclusion and Future Directions

The comprehensive evaluation of cross-reactivity is paramount in the development of safe and effective therapeutics based on the this compound scaffold. This guide has outlined a logical, multi-tiered strategy for this assessment. By integrating broad-panel biochemical screening, cell-based target engagement assays, and unbiased proteomic approaches, researchers can build a robust understanding of a compound's selectivity profile.

Future efforts should focus on leveraging computational modeling and machine learning to predict potential off-targets based on the structural features of this compound derivatives.[6] Furthermore, the development of high-throughput cell-based screening methods will enable the assessment of selectivity in more physiologically relevant contexts earlier in the drug discovery pipeline.[7] Ultimately, a deep understanding of cross-reactivity will not only mitigate the risk of adverse effects but also unlock the full therapeutic potential of this promising class of compounds.

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A Comparative Guide to the Isomeric Purity Analysis of 4,7-Dichloroindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Isomeric Purity in Drug Development

In the landscape of pharmaceutical development and fine chemical synthesis, 4,7-dichloroindole serves as a vital structural motif and key intermediate for a range of biologically active molecules. Its utility, however, is intrinsically linked to its purity. The presence of isomeric impurities—molecules with the same chemical formula but different atomic arrangements—can have profound consequences. Different isomers may exhibit varied pharmacological activities, toxicological profiles, and pharmacokinetic properties.[1][2] For instance, one isomer could be a potent therapeutic agent, while another might be inactive or, worse, contribute to adverse effects.[1] Consequently, regulatory bodies like the FDA and EMA place stringent requirements on the characterization and control of isomeric impurities, making robust analytical methodologies indispensable for ensuring drug safety and efficacy.[3]

This guide provides a comprehensive comparison of the principal analytical techniques for assessing the isomeric purity of this compound. We will delve into the mechanistic underpinnings and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. By presenting supporting data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategy for their specific needs.

Understanding the Challenge: Potential Isomeric Impurities

The synthesis of this compound, often achieved through multi-step pathways such as modifications of the Fischer indole synthesis, can inadvertently generate several regioisomers.[4][5] The substitution pattern of the chlorine atoms on the indole ring is what defines the isomer. Depending on the specific synthetic route and precursors used, the primary isomeric impurities that may co-exist with the target this compound include, but are not limited to:

  • 4,5-Dichloroindole

  • 4,6-Dichloroindole

  • 5,6-Dichloroindole

  • 5,7-Dichloroindole

  • 6,7-Dichloroindole

The subtle differences in the physical and chemical properties of these isomers demand analytical techniques with high resolving power and specificity for accurate quantification.

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique is governed by the specific requirements of the analysis, such as the need for routine quality control, in-depth structural confirmation, or trace-level impurity detection. Below, we compare the three cornerstone techniques for isomeric purity analysis.

Workflow for Isomer Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound, integrating chromatographic separation with definitive spectroscopic identification.

Isomer Analysis Workflow Fig. 1: General Isomer Analysis Workflow cluster_0 Sample Preparation cluster_1 Screening & Quantification cluster_2 Structural Confirmation cluster_3 Final Assessment Sample This compound Bulk Sample Dissolution Dissolve in appropriate solvent (e.g., Acetonitrile, Methanol) Sample->Dissolution HPLC HPLC Analysis (Purity Assay & Impurity Profile) Dissolution->HPLC Inject for separation GCMS GC-MS Analysis (Volatile Impurities & Confirmation) Dissolution->GCMS Inject for separation NMR NMR Spectroscopy (Unambiguous Isomer Identification) Dissolution->NMR Prepare concentrated sample Report Generate Certificate of Analysis (Isomeric Purity Report) HPLC->Report GCMS->Report NMR->Report

Caption: A typical workflow for isomeric purity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical quality control for its high resolution, sensitivity, and robustness in separating closely related compounds.[6][7]

  • Expertise & Experience: The separation of dichloroindole isomers is primarily based on subtle differences in their polarity. A reversed-phase C18 column is the logical starting point due to its versatility and strong hydrophobic interactions with the aromatic indole ring. The choice of mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is critical. Acetonitrile often provides better peak shape and lower backpressure. A gradient elution, where the proportion of the organic solvent is increased over time, is generally superior to an isocratic elution for resolving a complex mixture of impurities with varying polarities.[7] UV detection is ideal, as the indole nucleus possesses a strong chromophore.

  • Trustworthiness (Self-Validating Protocol): A robust HPLC method must demonstrate specificity, linearity, accuracy, and precision, according to ICH guidelines.[8][9] Specificity is proven by demonstrating baseline resolution between this compound and all potential isomers. This can be confirmed by spiking the sample with synthesized standards of the other isomers. Peak purity analysis using a photodiode array (PDA) detector further validates that the main peak is not co-eluting with any impurities.

Comparative HPLC Performance Data (Exemplary)

ParameterMethod 1: Reversed-Phase C18Method 2: Phenyl-Hexyl Column
Column C18 (e.g., 250mm x 4.6mm, 5µm)Phenyl-Hexyl (e.g., 250mm x 4.6mm, 5µm)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: Methanol
Elution GradientGradient
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 225 nmUV at 225 nm
Resolution (Main Peak & Closest Isomer) > 2.0> 2.5 (Potentially better for aromatic isomers)
Tailing Factor (Main Peak) < 1.2< 1.3
Advantages General-purpose, highly robust.Enhanced π-π interactions, offering alternative selectivity for aromatic isomers.
Disadvantages May not resolve all isomers without extensive method development.Can exhibit different degradation profiles; requires method re-validation.

Step-by-Step HPLC Protocol (Method 1)

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of ortho-phosphoric acid to 1000 mL of HPLC-grade water and mix.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Standard Preparation: Accurately weigh and dissolve ~10 mg of this compound reference standard in acetonitrile to prepare a 100 µg/mL solution.

  • Sample Preparation: Prepare the sample solution at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18, 250mm x 4.6mm, 5µm.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: 225 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 60 40
      20 20 80
      25 20 80
      26 60 40

      | 30 | 60 | 40 |

  • Analysis: Inject the standard and sample solutions. Calculate the percentage purity based on the area of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the mass analysis capabilities of mass spectrometry. It is particularly useful for identifying and quantifying volatile and thermally stable compounds.[10]

  • Expertise & Experience: While indoles are polar, this compound is sufficiently volatile for GC analysis. The primary challenge is ensuring it does not degrade in the hot injector or on the column. Using a deactivated liner and a low-polarity column (e.g., 5% phenyl-methylpolysiloxane) is crucial. The key advantage of GC-MS is that the mass spectrometer provides structural information. Isomers, while often having similar retention times, will produce nearly identical mass spectra under electron ionization (EI), as they have the same mass and fragment in similar ways. Therefore, GC-MS is excellent for confirming the presence of dichloroindole isomers as a class but relies heavily on chromatographic resolution to differentiate them.

  • Trustworthiness (Self-Validating Protocol): Method validation involves demonstrating separation of all known isomers. The mass spectrometer serves as a highly specific detector, confirming that a peak at a certain retention time corresponds to the molecular weight of dichloroindole (m/z 185 for the ³⁵Cl isotope). The characteristic isotopic pattern of two chlorine atoms (M, M+2, M+4 peaks in a ~9:6:1 ratio) provides an additional layer of confirmation.

Step-by-Step GC-MS Protocol

  • Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: DB-5ms (or equivalent), 30m x 0.25mm, 0.25µm film thickness.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230°C.

  • Analysis: Inject the sample. Identify peaks corresponding to the dichloroindole isomers based on retention time and the characteristic mass spectrum (parent ion at m/z 185 and chlorine isotopic pattern).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation of isomers.[11] Unlike chromatographic techniques that rely on separation, NMR distinguishes isomers based on the unique electronic environment of each atom in the molecule.[12]

  • Expertise & Experience: The key to differentiating dichloroindole isomers lies in the ¹H NMR spectrum's aromatic region (typically 6.5-8.0 ppm). The substitution pattern dictates the number of proton signals, their chemical shifts, and their coupling patterns (multiplicity). For example, this compound is expected to show two doublets for the protons at positions 5 and 6, and a singlet (or narrow triplet) for the proton at position 2. In contrast, a symmetric isomer like 5,6-dichloroindole would show two singlets for the protons at positions 4 and 7. ¹³C NMR further corroborates the structure by revealing the number of unique carbon environments.

  • Trustworthiness (Self-Validating Protocol): The protocol is self-validating because the observed spectral data (chemical shifts, coupling constants, and number of signals) must be fully consistent with only one possible isomeric structure. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign each proton and carbon signal, leaving no room for ambiguity.

Comparative NMR Data for Dichloroindole Isomers (Predicted)

Isomer¹H NMR Aromatic Region Prediction¹³C NMR (Aromatic Carbons)
This compound H5: DoubletH6: DoubletH2, H3: Distinct signals8 unique aromatic carbon signals
4,6-Dichloroindole H5: SingletH7: SingletH2, H3: Distinct signals8 unique aromatic carbon signals
5,6-Dichloroindole H4: SingletH7: SingletH2, H3: Distinct signals6 unique aromatic carbon signals (due to symmetry)

Step-by-Step NMR Protocol

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Spectrometer Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Ensure a sufficient relaxation delay (e.g., 2 seconds) for quantitative analysis.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a larger number of scans to achieve adequate signal-to-noise.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H signals to determine the relative ratios of the isomers present.

    • Compare the chemical shifts and coupling patterns to reference data or theoretical predictions to confirm the identity of the major component and any isomeric impurities.

Method Selection Guide

Choosing the right analytical method is a strategic decision based on the analytical objective.

Method Selection Guide Fig. 2: Decision Tree for Method Selection Start What is the primary analytical goal? Goal1 Routine QC & Purity Assay? Start->Goal1 Quantification Goal2 Identification of Unknown Impurities? Start->Goal2 Identification Goal3 Absolute Structural Confirmation? Start->Goal3 Structure Method1 Use HPLC with UV/PDA Detector Goal1->Method1 Yes Method2 Use GC-MS or LC-MS Goal2->Method2 Yes Method3 Use NMR Spectroscopy (1D and 2D) Goal3->Method3 Yes

Caption: A decision tree to guide the selection of the optimal analytical method.

Conclusion

The rigorous analysis of isomeric purity is a non-negotiable aspect of chemical and pharmaceutical development. For this compound, a multi-faceted approach is often the most effective strategy. HPLC stands out as the premier choice for routine quality control, offering excellent quantitative performance and high throughput. GC-MS provides a valuable orthogonal technique, particularly for confirming the molecular weight of impurities. Finally, NMR spectroscopy serves as the ultimate arbiter for structural confirmation, providing unambiguous identification of each isomer. By judiciously applying these techniques, researchers can ensure the quality and consistency of this compound, thereby safeguarding the integrity of the final products in which it is used.

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A Comparative Guide to the Cytotoxicity of 4,7-Dichloroindole and Parent Indole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the indole scaffold represents a privileged structure, forming the core of numerous bioactive compounds.[1][2] Its versatility allows for extensive chemical modification to modulate pharmacological properties. A key area of investigation is how substitution on the indole ring influences cytotoxicity, a critical parameter for developing novel therapeutic agents, particularly in oncology. This guide provides a detailed comparison of the cytotoxic potential of the parent indole molecule and its halogenated derivative, 4,7-dichloroindole.

While direct, side-by-side experimental comparisons in published literature are scarce, a robust analysis based on established structure-activity relationships (SAR) for halogenated compounds allows for a strong predictive comparison. This guide will synthesize these principles, present the known cytotoxic profiles of related compounds, and provide a detailed experimental protocol for researchers to conduct a definitive head-to-head comparison.

The Cytotoxicity Profile of Parent Indole: A Baseline of Low Potency

The parent indole molecule, the fundamental building block, generally exhibits low to moderate cytotoxicity across a variety of cell lines. Research indicates that in many standard assays, indole itself does not produce a significant toxic response at concentrations where its derivatives show potent activity.[3] For instance, one study investigating the effects of several bacteria-derived indole compounds found no significant cytotoxic response to indole itself in multiple human cell lines.[3]

However, under specific conditions, such as in the presence of peroxidases, indole-3-acetic acid (a closely related derivative) can be oxidized to cytotoxic species that induce cell death through the generation of reactive oxygen species (ROS).[4][5] This suggests that the cytotoxic potential of the core indole structure can be unmasked through metabolic activation. The primary mechanism involves the induction of oxidative stress, leading to apoptosis characterized by DNA fragmentation and mitochondrial membrane depolarization.[4]

This compound: Predicting Enhanced Cytotoxicity through Halogenation

The introduction of halogen atoms to the indole ring is a well-established strategy for enhancing biological activity, including cytotoxicity.[6] The presence of two chlorine atoms at the 4 and 7 positions of the indole scaffold in this compound is predicted to significantly increase its cytotoxic potential compared to the unsubstituted parent indole. This prediction is grounded in several key principles and observations from related compounds:

  • Increased Lipophilicity : Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and accumulate intracellularly, leading to higher effective concentrations at target sites.

  • Electron-Withdrawing Effects : The chlorine atoms are strongly electron-withdrawing. This alters the electron distribution of the indole ring system, potentially enhancing its interaction with biological macromolecules or its susceptibility to metabolic activation pathways different from the parent indole.

  • Evidence from Related Halogenated Indoles : Studies on other halogenated indoles consistently demonstrate superior potency over their non-halogenated counterparts.

    • Halogen-substituted derivatives of indole-3-acetic acid were found to be significantly more cytotoxic than the parent compound.[5][7]

    • Di-halogenated indoles, such as 4,6-dibromoindole and 5-bromo-4-chloroindole, have shown potent antifungal activity with moderate cytotoxicity against human cancer cell lines like HepG2.[8]

    • Specifically, 6,7-dichloroindole derivatives have been identified as highly potent inhibitors of tubulin polymerization and cancer cell growth, with IC50 values in the nanomolar range.[9]

Based on this evidence, it is highly probable that this compound will exhibit substantially greater cytotoxicity than the parent indole. The dichloro-substitution pattern likely creates a more potent agent capable of inducing cell death at much lower concentrations.

Quantitative Cytotoxicity Data Summary

As no direct comparative studies are available, this table presents a summary of cytotoxicity data for parent indole derivatives and various halogenated indoles to illustrate the general effect of halogenation.

CompoundCell Line(s)AssayIC50 / EC50 ValueReference
IndoleVariousMTTNo cytotoxicity observed at relevant concentrations[3]
Indole-3-acetic acid (IAA)Caco-2MTT0.52 ± 0.12 µM[3]
Indole-3-acetic acid (IAA)T47D (Breast Cancer)MTT1.68 ± 0.46 µM[3]
5-Bromo-4-chloroindoleHepG2 (Liver Cancer)Not SpecifiedLD50 = 75.3 µg/mL[8]
4,6-DibromoindoleHepG2 (Liver Cancer)Not SpecifiedLD50 = 35.5 µg/mL[8]
6,7-Dichloroindole Derivative (Compound 44)MCF-7 (Breast Cancer)Not Specified15 nM[9]
6,7-Dichloroindole Derivative (Compound 45)MCF-7 (Breast Cancer)Not Specified7 nM[9]

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. EC50 (Effective Concentration 50%) is the concentration of a drug that gives a half-maximal response. LD50 (Lethal Dose 50%) is the dose required to kill half the members of a tested population.

Proposed Experimental Protocol for Direct Comparison: MTT Assay

To definitively compare the cytotoxicity of this compound and parent indole, a standardized colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is recommended. This assay measures the metabolic activity of cells, which correlates with cell viability.[10][11]

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Cell & Compound Preparation cluster_treat Treatment & Incubation cluster_assay MTT Assay & Data Analysis A 1. Seed Cells Plate cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. B 2. Cell Adherence Incubate for 24 hours to allow cells to attach and resume growth. A->B D 4. Treat Cells Replace medium with compound dilutions. Include vehicle control (e.g., DMSO) and untreated control. B->D C 3. Prepare Compounds Create serial dilutions of this compound and indole in culture medium. E 5. Incubate Incubate plates for a defined period (e.g., 24, 48, or 72 hours). D->E F 6. Add MTT Reagent Add 10-20 µL of MTT solution (5 mg/mL) to each well. E->F G 7. Incubate for Formazan Formation Incubate for 2-4 hours at 37°C. Viable cells convert yellow MTT to purple formazan. F->G H 8. Solubilize Formazan Remove medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well. G->H I 9. Measure Absorbance Read absorbance at ~570 nm using a microplate reader. H->I J 10. Analyze Data Calculate cell viability as a percentage of the untreated control and determine IC50 values. I->J

Caption: Workflow for comparing cytotoxicity using the MTT assay.

Step-by-Step Methodology
  • Cell Culture : Culture a human cancer cell line (e.g., HeLa for cervical cancer or MCF-7 for breast cancer) under standard conditions (37°C, 5% CO₂).

  • Cell Seeding : Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours.

  • Compound Preparation : Prepare stock solutions of this compound and parent indole in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations for testing (e.g., from 0.1 µM to 100 µM).

  • Cell Treatment : After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and vehicle (DMSO) as a negative control.

  • Incubation : Incubate the treated plates for 24, 48, or 72 hours.

  • MTT Addition : Following the incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[12] During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[10][11]

  • Solubilization : Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 15 minutes.[10]

  • Data Acquisition : Measure the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength of 570 nm.[10]

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value for each compound.

Potential Mechanistic Insights and Future Directions

The enhanced cytotoxicity of this compound likely stems from a distinct mechanism of action or a potentiation of known indole-related cytotoxic pathways.

G cluster_indole Parent Indole cluster_dci This compound (Predicted) Indole Indole ROS Low ROS Production Indole->ROS Apoptosis_Low Minimal Apoptosis ROS->Apoptosis_Low DCI This compound Membrane Enhanced Membrane Permeation DCI->Membrane Tubulin Tubulin Polymerization Inhibition Membrane->Tubulin ROS_High High ROS Production Membrane->ROS_High Bcl2 Modulation of Bcl-2 Family Proteins Membrane->Bcl2 Apoptosis_High Significant Apoptosis Tubulin->Apoptosis_High ROS_High->Apoptosis_High Bcl2->Apoptosis_High

Caption: Predicted divergence in cytotoxic mechanisms.

Key pathways to investigate for this compound include:

  • Tubulin Polymerization Inhibition : Many potent indole derivatives, including those with dichloro-substitutions, exert their anticancer effects by disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

  • Induction of Apoptosis : Halogenation may enhance the ability of the indole scaffold to modulate key regulators of apoptosis. This includes the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic proteins like Bax, shifting the cellular balance towards programmed cell death.[13]

  • Enhanced Oxidative Stress : The altered electronic properties of the dichloro-substituted ring may lead to more efficient generation of ROS, overwhelming cellular antioxidant defenses and triggering cell death.[4]

Conclusion

References

  • The mechanism of indole acetic acid cytotoxicity - PubMed.
  • MTT assay protocol | Abcam.
  • Mechanisms and Therapeutic Implications of Cell De
  • Cytotoxicity MTT Assay Protocols and Methods | Springer N
  • MTT Assay Protocol for Cell Viability and Prolifer
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell prolifer
  • Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Reactivity toward thiols and cytotoxicity of 3-methylene-2-oxindoles, cytotoxins from indole-3-acetic acids, on activ
  • Halogenated Indole Alkaloids from Marine Invertebr
  • Reactivity toward thiols and cytotoxicity of 3-methylene-2-oxindoles, cytotoxins from indole-3-acetic acids, on activation by peroxidases - ResearchG
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC - NIH.
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - MDPI.
  • New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC - NIH.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,7-Dichloroindole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Paradigm of Proactive Safety

In the fast-paced environments of research and drug development, our focus is often directed toward synthesis and discovery. However, the life cycle of a chemical does not end upon the completion of a reaction. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity and a fundamental aspect of laboratory safety. This guide provides a comprehensive, technically grounded framework for the proper disposal of 4,7-dichloroindole, a halogenated heterocyclic compound. Our approach moves beyond simple procedural lists, delving into the chemical principles that inform these protocols. By understanding the "why" behind each step, we empower researchers to make informed, safe, and environmentally responsible decisions.

Hazard Profile and Risk Assessment of this compound

Based on data for analogous structures like 7-chloroindole and 4,7-dichloroquinoline, the primary hazards are:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2][3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[4][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[5][6]

  • Aquatic Toxicity: Assumed to be toxic to aquatic life with long-lasting effects, a common feature of halogenated organic compounds.[1][2]

The presence of chlorine atoms on the aromatic ring increases the molecule's environmental persistence and introduces specific risks during thermal decomposition, which must be managed during disposal.

The Core Principle: Segregation of Halogenated Waste

The single most critical step in managing this compound waste is strict segregation. This is not arbitrary; it is dictated by chemical properties, regulatory requirements, and disposal technologies.

Why Segregate?

  • Disposal Method: Halogenated organic compounds cannot be disposed of via fuel blending like many non-halogenated solvents. They require high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (e.g., hydrogen chloride, HCl) produced during combustion.[7][8]

  • Cost: The specialized handling and incineration required for halogenated waste make its disposal significantly more expensive than non-halogenated waste.[9] Mixing waste streams elevates the disposal cost of the entire volume.

  • Environmental & Safety Risks: Improper disposal, such as mixing with incompatible waste streams (e.g., acids, oxidizers), can lead to dangerous chemical reactions.[10] Furthermore, the incineration of chlorinated compounds must be carefully controlled to prevent the formation of highly toxic and persistent byproducts like dioxins and furans.[11][12][13]

All waste streams containing this compound—including pure compound, reaction mixtures, contaminated solvents, and solid materials (gloves, weighing paper, silica gel)—must be designated as "Halogenated Organic Waste." [14]

Waste Accumulation and Containment Protocol

Proper containment is a non-negotiable aspect of laboratory safety, ensuring that waste is securely stored from the point of generation to the point of collection.

Step 1: Container Selection

Select a container that is chemically compatible and in good condition.[9]

  • For Liquid Waste (e.g., solutions in organic solvents): Use a high-density polyethylene (HDPE) or glass bottle with a screw-top cap. If using glass, consider a plastic-coated bottle to minimize breakage risks. Do not use metal containers for any waste stream that may have acidic properties.[9]

  • For Solid Waste (e.g., contaminated labware, silica gel): Use a wide-mouth HDPE container or a securely lined, puncture-resistant box specifically designated for solid chemical waste.

Step 2: Labeling

Proper labeling is essential for regulatory compliance and safety. From the moment the first drop of waste enters the container, it must be labeled.[9] The label must include:

  • The words "HAZARDOUS WASTE" .[9]

  • The full chemical name of all components, including solvents. Write out "this compound" explicitly.

  • The approximate percentage of each component.

  • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

Step 3: Accumulation
  • Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[9] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Use Secondary Containment: Store liquid waste containers in a chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.[10]

  • Segregate by Compatibility: Store halogenated waste away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[10]

Disposal Pathway: The Mandate for Professional Services

The required disposal method for chlorinated organic compounds like this compound is high-temperature incineration by a licensed hazardous waste disposal contractor.[7][8]

The Chemistry of Proper Incineration: In a properly operated thermal oxidizer (incinerator), chlorinated hydrocarbons are converted to carbon dioxide (CO₂), water (H₂O), and hydrogen chloride (HCl) at temperatures typically between 800°C and 1500°C.[8] C₈H₅Cl₂N (this compound) + O₂ → CO₂ + H₂O + HCl + NOx The resulting acidic HCl gas is then removed from the flue gas by a wet scrubber system, preventing its release into the atmosphere.[7] Modern systems are designed to minimize the formation of toxic dioxins and furans by ensuring complete combustion and rapid cooling of flue gases.[7][12]

Prohibited Disposal Methods:

  • Sewer Disposal: Absolutely prohibited. This compound is toxic to aquatic life and is not effectively removed by standard wastewater treatment processes.[1][15]

  • Trash Disposal: Prohibited. This compound is a hazardous chemical that can leach from landfills, contaminating soil and groundwater.[16] Landfill disposal of halogenated organic solvents is heavily restricted.[16]

  • Evaporation in a Fume Hood: Prohibited. This practice intentionally releases chemical vapors into the environment and is a violation of environmental regulations.

Waste Management Decision Workflow

The following diagram outlines the decision-making process for handling waste generated from procedures involving this compound.

G Diagram 1: this compound Waste Management Workflow A Waste Generation (Contains this compound) B Is the waste liquid or solid? A->B C Liquid Waste (e.g., reaction mixture, solvents) B->C Liquid D Solid Waste (e.g., contaminated gloves, silica, glassware) B->D Solid E Select Compatible Container (HDPE or coated glass bottle) C->E F Select Compatible Container (Wide-mouth HDPE pail or lined box) D->F G Affix 'HAZARDOUS WASTE' Label E->G F->G H List all constituents: 'this compound' Solvents (e.g., Dichloromethane) Approx. % of each G->H I Store in designated Satellite Accumulation Area (SAA) H->I J Use secondary containment. Keep container closed. I->J K Arrange pickup by licensed Hazardous Waste Contractor J->K

Caption: Waste management workflow for this compound.

Spill Management Protocol

Accidents can happen. A prepared response is critical to mitigating risk.

Personal Protective Equipment (PPE) for Spill Cleanup:

Task Minimum PPE Requirement
Minor Spill (<100 mL / 1g in a fume hood) Double nitrile gloves, chemical splash goggles, lab coat

| Major Spill (>100 mL / 1g or any spill outside a hood) | Nitrile gloves, chemical splash goggles, face shield, chemically resistant apron or coveralls, appropriate respiratory protection |

Spill Cleanup Steps:

  • Alert & Isolate: Alert personnel in the immediate area. If the spill is large, volatile, or outside of a fume hood, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.

  • Contain: For liquid spills, surround the area with an absorbent material (e.g., vermiculite or a commercial spill kit) to prevent it from spreading.

  • Neutralize/Absorb: Cover the spill with an inert absorbent material. Do NOT use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as halogenated hazardous waste.

  • Dispose: Seal and label the waste container and manage it according to the protocol in Section 3.

References

  • Chlorinated/Fluorinated Hydrocarbon Thermal Oxidizer Systems. John Zink Hamworthy Combustion. 7

  • Process for the incineration of chlorinated organic materials. Google Patents.

  • Chlorinated Organic Substances Can Be Converted into Dioxins in the Atmosphere. Wiley Analytical Science.

  • FATE OF CHLORINE COMPOUND IN COMBUSTION OF ALTERNATIVE FUELS. VSB - Technical University of Ostrava.

  • On the Environmental Hazard of Burning Organic Waste in the Presence of Chlorine Compounds. ResearchGate.

  • SAFETY DATA SHEET - 4,7-Dichloroquinoline. Fisher Scientific.

  • 4,7-Dichloroquinoline Safety Data Sheet. Apollo Scientific.

  • LANDFILLS: PROHIBITED HAZARDOUS WASTES. Illinois General Assembly.

  • 4,7-Dichloroisatin. PubChem, National Institutes of Health.

  • SAFETY DATA SHEET - 4,7-Dichloro-2,3-dihydro-1H-inden-1-one. Sigma-Aldrich.

  • SAFETY DATA SHEET - 4-Chloroindole. Sigma-Aldrich.

  • Synthesis of Indoles. Boyer Research, YouTube.

  • SAFETY DATA SHEET - 7-Chloroindole. Thermo Fisher Scientific.

  • 2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride. PubChem, National Institutes of Health.

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.

  • 4,7-Dichloroquinoline. PubChem, National Institutes of Health.

  • 4-Chloroindole. PubChem, National Institutes of Health.

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.

  • SAFETY DATA SHEET - 7-Chloroindole. Acros Organics.

  • Chemical Waste Disposal Guidelines. Washington University in St. Louis.

  • Hazardous Waste: Guidelines and Regulations. U.S. Environmental Protection Agency.

  • Synthesis and Chemistry of Indole. SlideShare.

  • 4,7-dihydro-1H-indole. PubChem, National Institutes of Health.

  • 21 Chemical Reactions of Indole. Kate Tutorials, YouTube.

  • Chemical Compatibility Chart. Walchem.

  • Indole. Wikipedia.

  • Indole synthesis, reactions and applications. SWAYAM Prabha IIT Madras Channels, YouTube.

  • Part G: Chemical Disposal Procedures. University of Wisconsin-La Crosse.

  • Halogenated Waste. University of Florida Environmental Health & Safety.

  • 4-Chloroindole-3-acetic acid. PubChem, National Institutes of Health.

  • Chemical Compatibility Chart. Cole-Parmer.

  • Chemical Compatibility Guide. Gorman-Rupp Pumps.

  • Chemical Compatibility Chart. Sterlitech Corporation.

  • Ethyl this compound-3-acetate. ChemicalBook.

  • CHEMICAL COMPATIBILITY CHART. Thermo Fisher Scientific.

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Personal protective equipment for handling 4,7-Dichloroindole

Author: BenchChem Technical Support Team. Date: January 2026

Mastering Safety: A Guide to Handling 4,7-Dichloroindole

For Researchers, Scientists, and Drug Development Professionals

The prudent handling of specialized chemical reagents is the cornerstone of laboratory safety and research integrity. This guide provides essential, immediate safety and logistical information for the use of this compound, a compound of interest in drug development and organic synthesis. As your Senior Application Scientist, my objective is to equip you with not just a set of procedures, but a deep understanding of the causality behind these safety protocols, ensuring a self-validating system of protection for you and your team.

Hazard Identification and Risk Assessment: Understanding this compound

While specific toxicological data for this compound is not extensively published, a thorough risk assessment can be constructed by examining structurally analogous compounds such as 7-Chloroindole and 4,7-Dichloroquinoline. Based on this data, this compound should be handled as a substance that is potentially harmful if swallowed, in contact with skin, or inhaled. It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3][4]

Core Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful upon exposure through these routes.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][4]

  • Respiratory Irritation: May cause irritation to the respiratory system upon inhalation of dust.[1][3]

Given these potential hazards, a stringent set of engineering and administrative controls, complemented by appropriate Personal Protective Equipment (PPE), is mandatory.

Engineering Controls: Your First Line of Defense

The primary objective is to minimize exposure by controlling the laboratory environment.

  • Chemical Fume Hood: All weighing and handling of this compound powder must be conducted inside a certified chemical fume hood to prevent the inhalation of airborne particulates.[5]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Safety Stations: A fully functional eyewash station and safety shower must be readily accessible in the immediate work area.[2][6]

Personal Protective Equipment (PPE): A Barrier Between You and the Hazard

The selection of PPE is critical and must be based on a thorough risk assessment of the procedures being performed. The following table summarizes the minimum required PPE.

Protection Type Specification Rationale and Best Practices
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended for incidental contact)[7][8]Prevents dermal absorption and skin irritation. Always inspect gloves for tears or punctures before use. For prolonged contact or immersion, consult glove manufacturer's chemical resistance data. Change gloves immediately if contamination occurs and wash hands thoroughly after removal.[1][9][10]
Eye & Face Protection Chemical safety goggles or safety glasses with side shields meeting OSHA or EN166 standards.[2][4][6] A face shield may be required for splash hazards.Protects against accidental splashes or dust getting into the eyes, which can cause serious irritation.[2] Contact lenses should not be worn when handling this chemical.[6]
Body Protection Full-sleeved laboratory coat.[5]Provides a removable barrier to protect skin and personal clothing from contamination. Lab coats should be laundered separately from personal clothing.[3][11]
Respiratory Protection NIOSH-approved respirator with a particulate filter (e.g., N95)Required when engineering controls are insufficient or during procedures that may generate significant dust.[5][6] A full respiratory protection program compliant with OSHA 29 CFR 1910.134 should be implemented.[6]
Procedural Workflow for Safe Handling

The following diagram and step-by-step protocol outline the complete workflow for safely handling this compound, from preparation to disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_cleanup 3. Decontamination & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_area Prepare Work Area prep_hood->prep_area handle_weigh Weigh Compound in Hood prep_area->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp clean_tools Decontaminate Equipment handle_exp->clean_tools clean_waste Segregate & Label Waste clean_tools->clean_waste clean_ppe Doff & Dispose of PPE clean_waste->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Safe Handling Workflow for this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Don PPE: Before entering the lab area where the chemical is stored, put on all required PPE as detailed in the table above.

    • Verify Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Prepare Work Area: Cover the work surface with absorbent, disposable bench paper. Gather all necessary equipment and reagents.

  • Handling and Use:

    • Weighing: Carefully weigh the solid this compound on a tared weigh boat inside the fume hood. Use spatulas and avoid generating dust.

    • Performing the Experiment: Keep the container of this compound tightly sealed when not in use. Conduct all manipulations within the fume hood.

  • Decontamination and Disposal:

    • Equipment Decontamination: Clean any non-disposable equipment that came into contact with the chemical according to your lab's standard procedures.

    • Waste Segregation:

      • Solid Waste: Place unused or contaminated solid this compound, along with contaminated disposables (e.g., weigh boats, gloves, bench paper), into a clearly labeled, sealed container designated for hazardous chemical waste.[2][12]

      • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[13][14]

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection). Dispose of single-use PPE in the hazardous waste stream.

    • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.[6][13]

Emergency Procedures: Plan for the Unexpected
Exposure Scenario Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[1][2][6]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Spill Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep up the material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[3][6]
Disposal Plan: Environmental Responsibility

All waste containing this compound must be treated as hazardous waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[12]

  • Storage: Store waste containers in a designated, secure satellite accumulation area, away from incompatible materials.[3]

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[14][15] Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[6]

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects your research, your colleagues, and yourself.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,7-Dichloroquinoline, 99%. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • University of Nebraska-Lincoln Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Oregon OSHA. (2018). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Esko Safety. (n.d.). Esko Glove Chemical Resistance Chart. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Kimberly-Clark Nitrile Gloves Chemical Resistance Guide*. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.